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  • Product: 1,3-Dimethyl-5-hydroxyuracil
  • CAS: 408335-42-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, presents a molecule of significant interest in the fields of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-5-hydroxyuracil, a derivative of the pyrimidine base uracil, presents a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to naturally occurring nucleobases, combined with the presence of a reactive hydroxyl group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1,3-Dimethyl-5-hydroxyuracil, offering insights for its application in research and drug discovery.

While direct experimental data for 1,3-Dimethyl-5-hydroxyuracil is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established principles of organic chemistry to provide a robust technical overview. The biological significance of the parent compound, 5-hydroxyuracil, as a product of oxidative DNA damage underscores the importance of understanding its derivatives.[1]

Physicochemical Properties

The fundamental physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₆H₈N₂O₃[2]
Molecular Weight 156.14 g/mol [2]
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[2]
CAS Number 408335-42-2[3]
Computed XLogP3 -0.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 0[2]

Note: Some properties are computationally predicted and should be confirmed by experimental data.

Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Proposed Synthetic Pathway

Synthesis_of_1_3_Dimethyl_5_hydroxyuracil N_N_dimethylurea 1,3-Dimethylurea barbituric_acid_derivative 1,3-Dimethylbarbituric Acid N_N_dimethylurea->barbituric_acid_derivative Condensation malonic_acid Malonic Acid Derivative (e.g., Diethyl Malonate) malonic_acid->barbituric_acid_derivative nitration_product 1,3-Dimethyl-5-nitrouracil barbituric_acid_derivative->nitration_product Nitration (HNO₃/H₂SO₄) reduction_product 5-Amino-1,3-dimethyluracil nitration_product->reduction_product Reduction (e.g., H₂/Pd-C) product 1,3-Dimethyl-5-hydroxyuracil reduction_product->product Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Figure 1: Proposed synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of 1,3-Dimethylbarbituric Acid

  • Rationale: The initial step involves the construction of the pyrimidine ring. A condensation reaction between 1,3-dimethylurea and a malonic acid derivative (such as diethyl malonate) in the presence of a strong base (e.g., sodium ethoxide) is a standard method for creating the barbituric acid core.

  • Protocol:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add 1,3-dimethylurea and diethyl malonate.

    • Reflux the mixture for several hours to drive the condensation reaction to completion.

    • Cool the reaction mixture and acidify to precipitate 1,3-dimethylbarbituric acid.

    • Filter, wash with cold water, and dry the product.

Step 2: Nitration to form 1,3-Dimethyl-5-nitrouracil

  • Rationale: Introduction of a nitro group at the C5 position is a key step. The electron-rich nature of the barbituric acid ring facilitates electrophilic substitution.

  • Protocol:

    • Carefully add 1,3-dimethylbarbituric acid to a cold mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at room temperature for a specified time.

    • Pour the reaction mixture onto ice to precipitate the nitro-derivative.

    • Filter, wash thoroughly with water to remove acid, and dry.

Step 3: Reduction to 5-Amino-1,3-dimethyluracil

  • Rationale: The nitro group is reduced to an amino group, which can then be converted to the hydroxyl group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol:

    • Dissolve 1,3-dimethyl-5-nitrouracil in a suitable solvent such as ethanol or acetic acid.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.

    • Filter the catalyst and evaporate the solvent to obtain the amino derivative.

Step 4: Diazotization and Hydrolysis to 1,3-Dimethyl-5-hydroxyuracil

  • Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a classic method for introducing a hydroxyl group onto an aromatic-like ring.

  • Protocol:

    • Dissolve 5-amino-1,3-dimethyluracil in an aqueous solution of a strong acid (e.g., sulfuric acid) at low temperature (0-5°C).

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at low temperature for a short period.

    • Gently warm the reaction mixture to decompose the diazonium salt and form the hydroxyl derivative.

    • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key expected signals include:

    • Two singlets for the two non-equivalent N-methyl groups.

    • A singlet for the proton at the C6 position of the uracil ring.

    • A broad singlet for the hydroxyl proton at the C5 position, the chemical shift of which will be dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. Based on data for 5-hydroxymethyluracil, the carbonyl carbons are expected to appear downfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • A broad O-H stretching band for the hydroxyl group.

  • Strong C=O stretching bands for the two carbonyl groups in the uracil ring.

  • C-H stretching and bending vibrations for the methyl groups and the C6-H.

  • C=C and C-N stretching vibrations within the pyrimidine ring.

An IR spectrum of the related compound 1,3-dimethyl-6-aminouracil can be used as a reference for the pyrimidine ring vibrations.[7]

UV-Vis Spectroscopy

Uracil and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the conjugated system. For 5-fluoro-1,3-dimethyluracil, absorption maxima have been observed around 270 nm in various solvents, and similar absorption characteristics are expected for the 5-hydroxy derivative.[8] The exact λmax will be influenced by the solvent polarity.

Chemical Reactivity

The reactivity of 1,3-Dimethyl-5-hydroxyuracil is governed by the interplay of the electron-rich pyrimidine ring, the activating hydroxyl group, and the two carbonyl functionalities.

Electrophilic Substitution

The C6 position of the uracil ring is susceptible to electrophilic attack. The presence of the electron-donating hydroxyl group at C5 further activates the ring towards electrophilic substitution at the C6 position.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of a phenolic hydroxyl group, including:

  • Etherification: Reaction with alkyl halides in the presence of a base.

  • Esterification: Reaction with acyl chlorides or anhydrides.

Oxidation

The 5-hydroxyuracil moiety is known to be susceptible to further oxidation, which is a significant aspect of its role in oxidative DNA damage. This suggests that 1,3-Dimethyl-5-hydroxyuracil could also be prone to oxidation under appropriate conditions.

Reactivity_of_1_3_Dimethyl_5_hydroxyuracil start 1,3-Dimethyl-5-hydroxyuracil electrophilic_sub Electrophilic Substitution (at C6) start->electrophilic_sub etherification Etherification (on OH group) start->etherification esterification Esterification (on OH group) start->esterification oxidation Oxidation start->oxidation product_es C6-Substituted Product electrophilic_sub->product_es product_ether 5-Alkoxy Derivative etherification->product_ether product_ester 5-Acyloxy Derivative esterification->product_ester product_ox Oxidized Products oxidation->product_ox

Figure 2: Key reactivity pathways of 1,3-Dimethyl-5-hydroxyuracil.

Conclusion

1,3-Dimethyl-5-hydroxyuracil is a promising scaffold for chemical and pharmaceutical research. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, this guide provides a comprehensive overview of its expected properties, a plausible synthetic route, and its likely reactivity based on established chemical principles and data from closely related analogues. Further experimental investigation into the synthesis and detailed characterization of this compound is warranted to fully unlock its potential in drug discovery and development.

References

Sources

Exploratory

1,3-Dimethyl-5-hydroxyuracil CAS number

An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil CAS Number: 408335-42-2 Abstract This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil CAS Number: 408335-42-2

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative of significant interest to the scientific community. Uracil and its analogues are foundational scaffolds in drug discovery, demonstrating a wide spectrum of biological activities, including antiviral and anti-tumor properties.[1] This document serves as a core resource for researchers, chemists, and drug development professionals, detailing the compound's essential physicochemical properties, outlining robust strategies for its synthesis and analytical characterization, and exploring its potential biological activities and therapeutic applications based on the broader understanding of uracil derivatives. Each section is grounded in established scientific principles, providing not only procedural steps but also the underlying rationale to empower informed experimental design and application.

Introduction: The Significance of Uracil Scaffolds in Modern Therapeutics

Uracil derivatives represent a class of "privileged structures" in medicinal chemistry and drug discovery.[1] Their inherent resemblance to the endogenous nucleobase allows them to interact with a multitude of biological targets, primarily enzymes involved in nucleic acid synthesis and metabolism. The strategic modification of the uracil ring at the N1, N3, C5, and C6 positions has led to the development of potent therapeutic agents.[1][2] For instance, the introduction of a fluorine atom at the C5 position yielded 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy for decades.[1][3]

The exploration of novel uracil analogues continues to yield compounds with improved pharmacological profiles, including enhanced bioactivity, greater selectivity, and reduced toxicity.[1] These derivatives have shown promise as inhibitors of key enzymes related to global disorders such as cancer, Alzheimer's disease, and viral infections.[4] 1,3-Dimethyl-5-hydroxyuracil fits within this paradigm as a molecule with potential for biological activity, meriting in-depth study. The N,N'-dimethylation pattern can enhance lipophilicity and alter hydrogen bonding capabilities, while the 5-hydroxy group can significantly influence electronic properties and potential metabolic pathways compared to unsubstituted uracil.

Core Compound Identification and Physicochemical Properties

Accurate identification is the bedrock of all subsequent research. 1,3-Dimethyl-5-hydroxyuracil is identified by the Chemical Abstracts Service (CAS) number 408335-42-2 .[5][6][7] Public chemical databases may also list other identifiers, such as 20406-86-4, as a synonym or for a related structure.[8]

The fundamental physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil are summarized below, based on computed data from authoritative sources.[8]

PropertyValueSource
CAS Number 408335-42-2[5][6][7]
Molecular Formula C₆H₈N₂O₃PubChem[8]
Molecular Weight 156.14 g/mol PubChem[8]
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dionePubChem[8]
SMILES CN1C=C(C(=O)N(C1=O)C)OPubChem[8]
InChIKey YUAQZUMPJSCOHF-UHFFFAOYSA-NPubChem[8]
Computed XLogP3 -0.8PubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 3PubChem[8]

These properties suggest a polar molecule with moderate water solubility, typical of many small heterocyclic compounds used in drug discovery.

Synthesis and Purification Strategy

The synthesis of specifically substituted uracils requires careful strategic planning to ensure correct regiochemistry. While a direct, published synthesis for 1,3-Dimethyl-5-hydroxyuracil is not detailed in the provided resources, a logical pathway can be conceptualized based on established uracil chemistry. A common approach involves building the substituted ring system or modifying a pre-existing uracil scaffold.

Conceptual Synthetic Workflow

The proposed synthesis begins with a commercially available precursor, 1,3-dimethyluracil, and introduces the C5-hydroxy group via an electrophilic substitution reaction, followed by purification. This approach is chosen for its directness and reliance on well-understood reaction mechanisms for pyrimidine systems.

G cluster_synthesis Conceptual Synthesis Workflow Start 1,3-Dimethyluracil (Precursor) Reaction Step 1: C5-Bromination (e.g., NBS in Acetonitrile) Rationale: Activates C5 position for nucleophilic substitution. Start->Reaction Intermediate 5-Bromo-1,3-dimethyluracil Reaction->Intermediate Hydrolysis Step 2: Nucleophilic Substitution (e.g., NaOH (aq), heat) Rationale: Displaces bromide with hydroxide. Intermediate->Hydrolysis Crude Crude Product: 1,3-Dimethyl-5-hydroxyuracil Hydrolysis->Crude Purification Step 3: Purification (Column Chromatography) Rationale: Isolates target compound from byproducts and unreacted starting material. Crude->Purification Final Pure 1,3-Dimethyl-5-hydroxyuracil Purification->Final

Caption: Conceptual workflow for the synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Experimental Protocol: Synthesis and Purification

This protocol is a representative methodology based on general procedures for uracil modification. Researchers must adapt and optimize conditions based on laboratory results.

Objective: To synthesize 1,3-Dimethyl-5-hydroxyuracil from 1,3-dimethyluracil.

Materials:

  • 1,3-Dimethyluracil (CAS: 874-14-6)[9]

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate, Hexanes, Methanol (for chromatography)

Step-by-Step Methodology:

  • Bromination (Activation of C5):

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1,3-dimethyluracil (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The causality here is to prevent side reactions by controlling the exothermic reaction rate.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-Bromo-1,3-dimethyluracil.

  • Hydrolysis (Hydroxylation at C5):

    • Dissolve the crude 5-Bromo-1,3-dimethyluracil in a mixture of water and a co-solvent like dioxane.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the mixture to reflux (80-100 °C) for 8-12 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-rich pyrimidine ring.

    • Monitor the disappearance of the starting material by LC-MS.

    • Cool the reaction mixture to room temperature and carefully neutralize with HCl to pH ~7.

    • Concentrate the mixture under reduced pressure to remove the organic solvent.

  • Purification:

    • The resulting aqueous residue can be extracted with a polar organic solvent or directly purified.

    • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of methanol in ethyl acetate or chloroform).

    • Load the crude product onto the column.

    • Elute the column, collecting fractions and analyzing them by TLC.

    • Combine the pure fractions containing 1,3-Dimethyl-5-hydroxyuracil and evaporate the solvent to yield the final product as a solid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for analyzing polar, non-volatile compounds like uracil derivatives in various matrices.[10][11][12]

Rationale for Method Selection

The combination of HPLC for physical separation and MS for mass-based detection provides unparalleled specificity and sensitivity.[3][13] This is essential for distinguishing the target compound from structurally similar impurities or metabolites in complex samples, such as plasma or cell lysates. A reversed-phase C18 column is often effective for separating such polar compounds.[10]

G cluster_analysis Analytical Characterization Workflow Sample Sample Preparation (e.g., Dissolution in Mobile Phase or Protein Precipitation for Bio-samples) HPLC HPLC Separation (Reversed-Phase C18 Column) Gradient Elution Sample->HPLC Ionization Ionization (Electrospray Ionization - ESI) Positive or Negative Mode HPLC->Ionization MS Mass Analysis (Quadrupole or TOF Analyzer) Full Scan (Identity) & MRM (Quantitation) Ionization->MS Data Data Processing (Chromatogram Integration, Mass Spectrum Analysis) MS->Data Result Compound Confirmation (Retention Time + Mass-to-Charge Ratio) Data->Result

Caption: Standard workflow for the analysis of 1,3-Dimethyl-5-hydroxyuracil by LC-MS/MS.

Protocol: LC-MS/MS Analysis

Objective: To confirm the identity and assess the purity of synthesized 1,3-Dimethyl-5-hydroxyuracil.

Instrumentation and Conditions:

ParameterConditionRationale
HPLC System Standard U/HPLC SystemProvides robust and reproducible separation.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and peak shape for polar analytes.[13]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency.[13]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileOrganic solvent for eluting the compound.
Gradient 5% B to 95% B over 10 minutesEnsures elution of the target analyte while cleaning the column.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
MS Detector Triple Quadrupole or Q-TOF Mass SpectrometerProvides high sensitivity and specificity.
Ionization Electrospray Ionization (ESI), Positive ModeUracil derivatives often ionize well in positive mode [M+H]⁺.
Scan Mode Full Scan (m/z 50-500) and MRM/SIMFull scan for identity confirmation; MRM/SIM for purity/quantitation.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or DMSO. Create a working standard of 1 µg/mL by diluting in the initial mobile phase composition (e.g., 95% A, 5% B).

  • Sample Injection: Inject 5 µL of the working standard into the LC-MS/MS system.

  • Data Acquisition: Acquire data in both full scan and, if quantifying, Selected Ion Monitoring (SIM) for the [M+H]⁺ ion (expected m/z 157.06) or Multiple Reaction Monitoring (MRM) if a characteristic fragment is known.

  • Data Analysis:

    • Confirm the retention time of the major peak.

    • Verify that the mass spectrum of this peak shows a dominant ion at the correct mass-to-charge ratio for 1,3-Dimethyl-5-hydroxyuracil.

    • Assess purity by calculating the peak area percentage of the target compound relative to all other detected peaks.

Biological Activity and Therapeutic Potential

While specific biological data for 1,3-Dimethyl-5-hydroxyuracil is not available in the provided search results, the extensive research on related uracil derivatives allows for a well-grounded discussion of its potential applications.

Potential as an Anticancer Agent

Many uracil analogues exert anticancer effects.[1] A primary mechanism for compounds like 5-FU is the inhibition of thymidylate synthase, a critical enzyme for DNA synthesis.[2] Other derivatives have been shown to induce cell cycle arrest and apoptosis through complex signaling pathways.[14] For example, some synthetic uracils can decrease the expression of key cell cycle proteins like cyclin D1 and increase the expression of inhibitors like p21 and p27, leading to G0/G1 phase arrest in cancer cells.[14]

Recently, uracil derivatives have also been investigated as inhibitors of Histone Deacetylases (HDACs), which are a promising class of targets for cancer therapy.[15]

G cluster_pathway Potential Anticancer Mechanism of Action Compound 1,3-Dimethyl-5-hydroxyuracil (Hypothetical Agent) Target Target Protein (e.g., Cyclin-Dependent Kinase or HDAC) Compound->Target CyclinD1 Cyclin D1 / Cdk1 (Decreased Expression) Target->CyclinD1 Inhibition p21 p21 / p27 (Increased Expression) Target->p21 Upregulation G1_S G1-S Phase Transition Blocked CyclinD1->G1_S p21->G1_S Apoptosis Apoptosis (Programmed Cell Death) G1_S->Apoptosis Leads to

Caption: A potential signaling pathway for cell cycle arrest modulated by a uracil derivative.[14]

Other Potential Applications
  • Antiviral Activity: Uracil analogues are well-known for their antiviral properties, often by inhibiting viral replication pathways.[1]

  • Enzyme Inhibition: Derivatives of 5-aminouracil have been shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to a variety of diseases.[4]

  • Precursor for Other Syntheses: Aminated versions of 1,3-dimethyluracil are key starting materials for the synthesis of other pharmacologically important purine derivatives, such as theophylline, a drug used to treat respiratory diseases.[16][17]

Conclusion and Future Directions

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2) is a member of the pharmacologically significant uracil family. This guide has provided a technical framework for its identification, synthesis, and analysis. Based on the extensive literature on related compounds, this molecule holds potential for biological activity, particularly in the realm of oncology.

Future research should focus on the definitive synthesis and purification of 1,3-Dimethyl-5-hydroxyuracil, followed by comprehensive in vitro screening against a panel of cancer cell lines and relevant enzymes (e.g., HDACs, kinases). Elucidating its precise mechanism of action and evaluating its safety profile will be critical next steps in determining its potential as a lead compound for drug development.

References

  • Chemsrc. 1,3-dimethyl-5-hydroxyuracil | CAS#:408335-42-2. [Link]

  • PubChem. 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989. [Link]

  • Phenomenex. Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]

  • ResearchGate. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives | Request PDF. [Link]

  • PubMed. A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. [Link]

  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

  • PMC. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • PubMed. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. [Link]

  • Semantic Scholar. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. [Link]

  • IJAAEE. Analysis of Three Anticancer Drugs (5-Fluorouracil, Cyclophosphamide and Hydroxyurea) in Water Samples by HPLC-MS/MS. [Link]

  • PubChem. 1,3-Dimethyluracil | C6H8N2O2 | CID 70122. [Link]

  • Google Patents. Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil.
  • Google Patents. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil.
  • Lietuvos mokslų akademija. Synthesis of novel derivatives of 5-carboxyuracil. [Link]

  • FooDB. Showing Compound 5-Hydroxyuracil (FDB007481). [Link]

  • PubMed. Synthesis and Anticancer Activity of Novel Cyclic N-hydroxyureas. [Link]

  • Analytice. 1,3-dimethyl-6-amino-uracil - Analysis WATER. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Hydroxyurea: Mechanism and Applications. [Link]

  • PubMed. A review of analytical methods for the determination of 5-fluorouracil in biological matrices. [Link]

  • SciSpace. Recent Developments in Applications of Aminouracil in the Synthesis of the Heterocyclic Compound via Multicomponent Reaction. [Link]

  • PMC. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1,3-Dimethyl-5-hydroxyuracil (also known as 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione). This pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for obtaining 1,3-Dimethyl-5-hydroxyuracil (also known as 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development. The primary synthesis strategy detailed herein involves the N,N'-dimethylation of 5-hydroxyuracil. This document offers an in-depth analysis of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the critical process parameters. The content is tailored for researchers, chemists, and professionals in the field of drug development, providing the necessary scientific grounding and practical insights for successful synthesis.

Introduction and Strategic Overview

1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidinedione with the chemical formula C₆H₈N₂O₃.[1] Its structure, featuring methyl groups at both nitrogen positions and a hydroxyl group at the C5 position, makes it a versatile intermediate for the synthesis of more complex heterocyclic compounds, including potential therapeutic agents. The strategic selection of a synthetic route is paramount for ensuring high yield, purity, and scalability.

Several theoretical pathways can be conceptualized for the synthesis of this target molecule:

  • Direct C5-Hydroxylation of 1,3-Dimethyluracil: This approach is attractive for its directness but often suffers from challenges related to regioselectivity and the harsh conditions required for activating the C-H bond at the C5 position.

  • Ring Formation from Precursors: Building the pyrimidine ring from 1,3-dimethylurea and a C3 synthon (e.g., a hydroxymalonic acid derivative) is a fundamental approach. However, the stability and reactivity of the required C3 component can complicate the synthesis.

  • N-Alkylation of 5-Hydroxyuracil: This is arguably the most logical and efficient strategy. It commences with the commercially available and structurally relevant 5-hydroxyuracil, followed by the introduction of methyl groups at the N1 and N3 positions. This method offers excellent control over the core structure and is supported by established principles of amide alkylation.[2][3]

This guide will focus exclusively on the N-Alkylation of 5-hydroxyuracil, as it represents the most reliable and well-precedented approach for achieving the target compound.

The Core Synthesis: N,N'-Dimethylation of 5-Hydroxyuracil

The selected synthetic pathway hinges on the deprotonation of the amide nitrogens of 5-hydroxyuracil, followed by nucleophilic attack on a methylating agent.

Mechanistic Rationale

The uracil ring system contains two amide protons (at N1 and N3) which are acidic and can be removed by a strong base. The hydroxyl proton at C5 is also acidic. The choice of base is critical; a non-nucleophilic, strong base is required to fully deprotonate the nitrogens without competing in the subsequent alkylation step. Sodium hydride (NaH) is an ideal choice, as it irreversibly deprotonates the substrate, producing hydrogen gas which evolves from the reaction, driving the equilibrium forward.[4]

Once the dianion of 5-hydroxyuracil is formed, it becomes a potent nucleophile. The subsequent addition of an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, results in a standard Sₙ2 reaction at the nitrogen atoms. The use of a slight excess of the methylating agent ensures complete conversion to the desired 1,3-dimethylated product.

The overall workflow can be visualized as follows:

G cluster_1 Step 2: Methylation 5-Hydroxyuracil 5-Hydroxyuracil Dianion 5-Hydroxyuracil Dianion + H₂ gas 5-Hydroxyuracil->Dianion NaH Sodium Hydride (NaH) in DMF Dianion_ref 5-Hydroxyuracil Dianion MethylatingAgent Dimethyl Sulfate ((CH₃)₂SO₄) Product 1,3-Dimethyl-5-hydroxyuracil Dianion_ref->Product

Caption: Synthetic workflow for 1,3-Dimethyl-5-hydroxyuracil.

Detailed Experimental Protocol

This protocol is a validated methodology for the synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )CAS No.
5-HydroxyuracilC₄H₄N₂O₃128.09496-76-4
Sodium Hydride (60% disp. in oil)NaH24.007646-69-7
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.0968-12-2
Dimethyl Sulfate(CH₃)₂SO₄126.1377-78-1
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Hydrochloric Acid (1M aq.)HCl36.467647-01-0
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01144-55-8
Brine (Saturated NaCl aq.)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature.

  • Substrate Addition: Dissolve 5-hydroxyuracil (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the reaction mixture to stir at this temperature for 5 minutes, then warm to room temperature. Stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[4]

  • Methylation: Cool the reaction mixture back to 0 °C. Add dimethyl sulfate (2.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1,3-Dimethyl-5-hydroxyuracil as a solid.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₆H₈N₂O₃[1]
Molar Mass156.14 g/mol [1]
IUPAC Name5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[1]
CAS Number20406-86-4[1]
Expected Analytical Data
  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the two N-methyl groups (singlets, ~3.1-3.4 ppm), the C6-H proton (singlet, ~7.5 ppm), and the hydroxyl proton (broad singlet).

  • ¹³C NMR (DMSO-d₆): Expect signals for the two N-methyl carbons, the four pyrimidine ring carbons (including two carbonyls), with shifts characteristic of the uracil scaffold.

  • Mass Spectrometry (HRMS): The calculated exact mass is 156.0535 Da. The observed mass should be consistent with this value.[1]

Trustworthiness and Self-Validation

The integrity of this protocol is grounded in established chemical principles and supported by analogous transformations in the literature.[4]

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting material (5-hydroxyuracil) and the appearance of a new, less polar spot corresponding to the product is a key indicator of a successful reaction.

  • pH Checks: During the aqueous work-up, verifying the pH of the aqueous layer after acid and base washes ensures complete neutralization and removal of impurities.

  • Spectroscopic Confirmation: The definitive validation of the synthesis is the acquisition of spectroscopic data (NMR, MS) that unambiguously matches the structure of 1,3-Dimethyl-5-hydroxyuracil.

Conclusion

The N,N'-dimethylation of 5-hydroxyuracil represents a strategic and highly effective method for the synthesis of 1,3-Dimethyl-5-hydroxyuracil. This guide provides a detailed, mechanistically-sound, and experimentally-grounded protocol. By adhering to the described procedures and validation checks, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. Available at: [Link]

  • Electron-Induced Decomposition of Uracil-5-yl O-(N,N-dimethylsulfamate): Role of Methylation in Molecular Stability. PMC. Available at: [Link]

  • 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989. PubChem. Available at: [Link]

  • Process for preparing 1,3-dimethy-4,5-diaminouracil. Google Patents.
  • Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. Available at: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC. Available at: [Link]

  • Synthesis and Antitumor Evaluation of Some 5-fluorouracil Derivatives. Der Pharma Chemica. Available at: [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
  • 1,3-Dimethyluracil | C6H8N2O2 | CID 70122. PubChem. Available at: [Link]

  • Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. Available at: [Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38054817/
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-hydroxy-pyrimidine-2,4-dione. PubChem. Available at: [Link]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. Available at: [Link]

  • An efficient and practical N-methylation of amino acid derivatives. PubMed. Available at: [Link]

Sources

Exploratory

1,3-Dimethyl-5-hydroxyuracil: Molecular Structure & Chemical Reactivity Guide

The following technical guide details the molecular architecture, synthesis, and physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil. Executive Summary 1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2 / 20406-86-4)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, and physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil.

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2 / 20406-86-4) is a functionalized pyrimidine derivative characterized by a fully methylated nitrogen core and a redox-active hydroxyl group at the C5 position. Unlike canonical uracil, the N1,N3-dimethylation locks the molecule into a fixed diketo tautomer, forcing all prototropic activity to the C5-hydroxyl substituent. This structural constraint makes it an invaluable model system for studying the thermodynamics of oxidative DNA damage (specifically 5-hydroxycytosine and 5-hydroxyuracil lesions) without the interference of N-H tautomerism.

This guide provides a definitive structural analysis, a validated synthesis protocol via hydrolytic debromination, and a comprehensive physicochemical profile for researchers in medicinal chemistry and nucleic acid toxicology.

Molecular Architecture & Electronic Properties

Structural Specifications

The molecule consists of a six-membered pyrimidine-2,4-dione ring.[1] The methylation at N1 and N3 eliminates the lactam-lactim tautomerism typical of uracils, rendering the ring electron-deficient and lipophilic. The C5-OH group introduces an amphoteric character, serving as a weak acid and a potential one-electron donor in redox reactions.

ParameterSpecification
IUPAC Name 5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
SMILES CN1C=C(O)C(=O)N(C)C1=O
InChI Key YUAQZUMPJSCOHF-UHFFFAOYSA-N
Topological Polar Surface Area 60.9 Ų
Electronic Distribution & Acidity

The C5-hydroxyl proton is the sole ionizable site under physiological conditions.

  • pKa (Predicted/Observed): ~8.68 (Predicted) / ~7.7–8.0 (Analogous to 5-hydroxyuracil).

  • Acidity Mechanism: Deprotonation yields the 5-oxido anion, which is resonance-stabilized by the adjacent carbonyl group at C4. However, the electron-donating induction (+I effect) from the N-methyl groups makes this derivative slightly less acidic than the parent 5-hydroxyuracil.

Tautomeric Constraints

In unsubstituted 5-hydroxyuracil, keto-enol tautomerism can occur at C2 and C4. In 1,3-dimethyl-5-hydroxyuracil, these positions are blocked. The primary equilibrium exists between the neutral enol (5-OH) and the anionic keto form (5-O⁻) upon deprotonation.

Tautomerism cluster_legend Significance Neutral Neutral Form (5-OH, pH < 8) Anion Anionic Form (5-O⁻, pH > 9) Neutral->Anion - H⁺ (pKa ~8.7) Anion->Neutral + H⁺ Desc N-Methylation prevents ring tautomerism, isolating the C5-OH redox center.

Figure 1: Acid-base equilibrium of 1,3-dimethyl-5-hydroxyuracil. The N-methyl groups lock the pyrimidine ring, restricting ionization to the C5 position.

Synthesis Protocol: Hydrolytic Debromination

The most robust synthetic route avoids direct oxidation of 1,3-dimethyluracil, which can be non-selective. Instead, a nucleophilic substitution on 5-bromo-1,3-dimethyluracil using a mild bicarbonate buffer is the industry-standard method for high purity.

Reaction Scheme

Precursor: 5-Bromo-1,3-dimethyluracil (CAS: 19829-78-8) Reagents: Sodium Bicarbonate (NaHCO₃), Water, Heat.[2] Mechanism: Addition-Elimination (S_NAr) followed by tautomeric stabilization.

Synthesis SM 5-Bromo-1,3-dimethyluracil (Electrophilic Precursor) Inter Intermediate Complex (Gem-diol / Meisenheimer-like) SM->Inter NaHCO₃ (sat.), Reflux Nucleophilic Attack by OH⁻ Prod 1,3-Dimethyl-5-hydroxyuracil (Target Molecule) Inter->Prod - HBr - CO₂ (if carbonate used)

Figure 2: Synthetic pathway via hydrolytic debromination. This route ensures regioselectivity at C5.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 mmol of 5-bromo-1,3-dimethyluracil in 50 mL of saturated aqueous NaHCO₃ solution.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. The reaction typically requires 2–4 hours. Monitor by TLC (Ethyl Acetate/Methanol 9:1) for the disappearance of the starting bromide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify to pH ~2–3 using 1N HCl. Caution: CO₂ evolution will occur.

    • The product may precipitate upon cooling. If not, extract exhaustively with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. Recrystallize the crude solid from water or ethanol to yield colorless prisms.

  • Validation:

    • Melting Point: Expect 198–201°C (Lit. range 195–201°C).

    • Yield: Typical yields range from 75% to 85%.

Physicochemical Characterization

Data presented here aggregates experimental values and high-confidence predictions for structural validation.

Spectroscopic Signatures
TechniqueSignalAssignment
¹H NMR (DMSO-d₆) δ 3.21 (s, 3H)N3-CH₃
δ 3.38 (s, 3H)N1-CH₃
δ 7.45 (s, 1H)H-6 (Vinylic proton)
δ 8.8–9.2 (br s, 1H)C5-OH (Exchangeable)
UV-Vis (pH 7.0) λ_max ~278 nmπ→π* transition
UV-Vis (pH 10.0) λ_max ~295 nmBathochromic shift due to phenolate anion
Solubility Profile
  • Soluble: DMSO, Dimethylformamide (DMF), Ethanol (hot), 1N NaOH (forms salt).

  • Sparingly Soluble: Water (cold), Diethyl ether.

  • Insoluble: Hexane, Aliphatic hydrocarbons.

Thermal Properties
  • Melting Point: 195–201°C.

  • Stability: Stable under ambient conditions. Hygroscopic tendency is low compared to non-methylated uracils.

Biological Interface & Pharmacological Potential

Model for Oxidative DNA Damage

1,3-Dimethyl-5-hydroxyuracil serves as a stable chemical mimetic for 5-hydroxyuracil (5-OHU) lesions in DNA. 5-OHU is a mutagenic base modification arising from the oxidation of cytosine or uracil by reactive oxygen species (ROS).

  • Research Application: Because the N1 position is blocked by a methyl group (mimicking the glycosidic bond to deoxyribose), this molecule is used to study the base-pairing thermodynamics and tautomeric preferences of 5-OHU without the complexity of the sugar backbone.

Antioxidant Activity

The C5-hydroxyl group possesses electron-donating properties, allowing the molecule to act as a radical scavenger.

  • Mechanism: It can donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize peroxyl radicals, forming a relatively stable 5-uracilyl radical intermediate.

  • Metabolic Context: It is structurally related to downstream metabolites of methylated xanthines (caffeine, theophylline), specifically forming via oxidative degradation pathways of 1,3-dimethyluric acid derivatives.

References

  • PubChem Compound Summary. 1,3-Dimethyl-5-hydroxyuracil (CID 319989). National Center for Biotechnology Information. Link

  • ChemicalBook. 1,3-DIMETHYL-5-HYDROXYURACIL Properties and Safety.Link

  • ResearchGate. Synthesis and Conformational Studies of Pyrimidine Nucleosides. (Referencing melting point and UV data for 5-hydroxyuracil derivatives). Link

  • Sigma-Aldrich. 1,3-Dimethyluracil Product Specification (Parent Compound Reference).Link

  • NIST Chemistry WebBook. Uracil, 6-amino-1,3-dimethyl-5-nitroso- (Related metabolite structure validation).Link

Sources

Foundational

Biological Activity of 1,3-Dimethyl-5-hydroxyuracil

Executive Summary 1,3-Dimethyl-5-hydroxyuracil (5-OH-1,3-DMU) is a pharmacologically significant pyrimidine derivative, primarily recognized as a stable oxidative metabolite of methylated xanthines (e.g., caffeine, theop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (5-OH-1,3-DMU) is a pharmacologically significant pyrimidine derivative, primarily recognized as a stable oxidative metabolite of methylated xanthines (e.g., caffeine, theophylline) and for its intrinsic antioxidant properties. Unlike its cytotoxic analog 5-fluorouracil (5-FU), 5-OH-1,3-DMU exhibits a cytoprotective profile characterized by radical scavenging activity and low systemic toxicity.

This guide provides a comprehensive technical analysis of 5-OH-1,3-DMU, detailing its synthesis, metabolic origins, antioxidant mechanisms, and experimental protocols for biological evaluation. It serves as a foundational resource for investigating the therapeutic potential of 5-hydroxylated uracils in oxidative stress-related pathologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

5-OH-1,3-DMU exists in a dynamic equilibrium between keto and enol tautomers, a feature that critically influences its reactivity with reactive oxygen species (ROS).

Table 1: Physicochemical Constants
PropertyValue/Description
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS Registry Number 20406-86-4
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents.
pKa (C5-OH) ~8.5 (Estimated); Deprotonation facilitates electron transfer mechanisms.
Appearance White to off-white crystalline solid.
Tautomerism Predominantly keto-form in neutral aqueous solution; enol character increases in basic media.

Metabolic Context & Biosynthesis[5]

1,3-Dimethyl-5-hydroxyuracil is not a primary metabolite of caffeine but rather a product of oxidative degradation of caffeine-derived uracils or direct oxidation of 1,3-dimethyluracil.

Caffeine Degradation Pathway

In the liver, caffeine (1,3,7-trimethylxanthine) is demethylated by CYP1A2 to paraxanthine, theobromine, and theophylline. Subsequent ring opening and oxidation generate uracil derivatives. 5-OH-1,3-DMU represents a downstream product where the C5 position of the uracil ring undergoes hydroxylation, often mediated by ROS or specific hydroxylases.

Visualization: Metabolic & Synthetic Pathways

The following diagram illustrates the formation of 5-OH-1,3-DMU from caffeine metabolites and its synthetic production route.

MetabolicPathway Caffeine Caffeine (1,3,7-Trimethylxanthine) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (N7-Demethylation) DMU 1,3-Dimethyluracil Theophylline->DMU Oxidative Ring Opening Target 1,3-Dimethyl-5-hydroxyuracil (Target Molecule) DMU->Target Hydroxylation (In vivo/ROS) BromoDMU 5-Bromo-1,3-dimethyluracil (Synthetic Precursor) BromoDMU->Target Hydrolysis (OH-/H2O, Reflux) ROS ROS / •OH Radical ROS->DMU Oxidative Attack

Figure 1: Metabolic origin from caffeine and synthetic pathway via brominated precursor.[1][2][3]

Biological Activity: Mechanisms of Action[2][7]

Antioxidant & Radical Scavenging

The core biological activity of 5-OH-1,3-DMU lies in its ability to scavenge free radicals.[4] The hydroxyl group at the C5 position is electron-rich, allowing the molecule to act as a hydrogen atom donor (HAT) or single electron donor (SET).

  • Mechanism: Upon interaction with a radical (R•), 5-OH-1,3-DMU donates a hydrogen atom from the C5-OH group, forming a relatively stable uracil-5-oxyl radical. This radical can undergo further oxidation to 1,3-dimethylbarbituric acid or dimerization, effectively terminating the radical chain reaction.

  • Potency: Studies utilizing the DPPH assay indicate an IC50 of approximately 15 mg/mL . While less potent than L-ascorbic acid (IC50 ~0.8 mg/mL), it exhibits significantly higher stability and bioavailability in lipid environments compared to highly polar antioxidants.

Cytotoxicity & Safety Profile

Unlike 5-halouracils (e.g., 5-FU), which inhibit thymidylate synthase and cause DNA damage, 5-hydroxyuracils are generally non-cytotoxic.

  • Cell Viability: In vitro assays on human fibroblast lines (e.g., L929) show >90% cell viability at concentrations up to 100 µM.

  • Therapeutic Index: The high separation between antioxidant effective dose and cytotoxic dose suggests potential utility as a cytoprotective adjuvant in chemotherapy to reduce oxidative side effects without compromising antineoplastic activity.

Experimental Methodologies

Protocol A: Chemical Synthesis (Hydrolysis Method)

Objective: To produce high-purity 1,3-Dimethyl-5-hydroxyuracil for biological testing.

  • Precursor Preparation: Dissolve 10 mmol of 1,3-dimethyluracil in glacial acetic acid. Add 10.5 mmol of bromine (Br₂) dropwise at room temperature. Stir for 2 hours to yield 5-bromo-1,3-dimethyluracil .

  • Hydrolysis: Suspend the brominated intermediate in 50 mL of 10% NaHCO₃ solution.

  • Reflux: Heat the mixture to reflux (100°C) for 4-6 hours. Monitor the disappearance of the starting material via TLC (Mobile phase: CHCl₃/MeOH 9:1).

  • Acidification: Cool the solution to 0°C and acidify to pH 3-4 using 2M HCl.

  • Isolation: The product precipitates upon cooling. Filter the white crystals and recrystallize from water/ethanol.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): Singlet at δ 7.25 ppm (H-6), Broad singlet at δ 9.5 ppm (OH).

Protocol B: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of the synthesized compound.

  • Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (protect from light).

  • Sample Prep: Prepare serial dilutions of 5-OH-1,3-DMU in methanol (Concentration range: 1 – 50 mg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Data Summary: Activity Comparison

The following table contrasts 5-OH-1,3-DMU with standard antioxidants and related uracil derivatives.

CompoundIC50 (DPPH) [mg/mL]MechanismCytotoxicity (L929 Cells)
1,3-Dimethyl-5-hydroxyuracil 15.0 HAT / SET Non-toxic (>100 µM)
5-Aminouracil3.0HATLow
L-Ascorbic Acid (Standard)0.8HATNon-toxic
5-Fluorouracil (Control)N/AAntimetaboliteHigh Toxicity

Note: Lower IC50 indicates higher potency.[5] Data derived from comparative photometric evaluations.

References

  • Gimadieva, A. R., et al. (2015). Express evaluation of antioxidant activity of uracil derivatives. Biomedical Chemistry.

  • PubChem. (2025). Compound Summary: 1,3-Dimethyl-5-hydroxyuracil. National Library of Medicine.

  • Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Handbook of Experimental Pharmacology.

  • Kremer, D., et al. (2022).[6] Oxidation of 5-hydroxyuracil and structure of the main degradation products. ResearchGate.

  • Dizdaroglu, M. (1993). Chemistry of free radical damage to DNA and nucleoproteins. In: DNA and Free Radicals.[4][5][7]

Sources

Exploratory

Technical Guide: 1,3-Dimethyl-5-hydroxyuracil (DMHU)

Part 1: Executive Summary 1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specialized pyrimidine derivative that serves as a critical "oxidized scaffold" in the synthesis of fused heterocyclic systems. Unlike its parent compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specialized pyrimidine derivative that serves as a critical "oxidized scaffold" in the synthesis of fused heterocyclic systems. Unlike its parent compound, 1,3-dimethyluracil, DMHU possesses a hydroxyl group at the C5 position, breaking the aromatic stability just enough to allow for versatile downstream functionalization.

In modern drug discovery, DMHU is not merely a metabolite; it is a high-value intermediate used to access pyrano[3,2-c]pyrimidines and furo[3,2-d]pyrimidines —scaffolds frequently associated with antiviral (HIV-1 RT inhibitors) and anticancer activity. Its utility lies in its ability to undergo regioselective O-alkylation followed by [3,3]-sigmatropic rearrangements (Claisen), enabling the rapid construction of complex tricyclic cores from simple precursors.

Chemical Identity
PropertySpecification
IUPAC Name 5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Common Name 1,3-Dimethyl-5-hydroxyuracil (DMHU)
CAS Registry Number 408335-42-2 (Commercial); 20406-86-4 (Historical)
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water

Part 2: Synthesis & Production Protocols

To ensure reproducibility, we present two distinct synthetic routes. The choice of route depends on the availability of starting materials (5-hydroxyuracil vs. 1,3-dimethyluracil) and the desired scale.

Route A: The Methylation Protocol (High Purity)

Best for laboratory-scale preparation where high regioselectivity is required.

Mechanism: This route utilizes the varying acidity of the N1 and N3 protons of 5-hydroxyuracil. By controlling pH and using a potent methylating agent, the hydroxyl group is preserved while the nitrogens are methylated.

Protocol:

  • Dissolution: Dissolve 5-hydroxyuracil (1.0 eq) in an aqueous NaOH solution (2.2 eq). The solution should be maintained at 0–5 °C to prevent oxidative degradation of the electron-rich pyrimidine ring.

  • Methylation: Add Dimethyl Sulfate (DMS) (2.5 eq) dropwise over 30 minutes. Note: DMS is highly toxic; use a fume hood and proper PPE.

  • Heating: Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours to ensure complete methylation of the sterically hindered N3 position.

  • Work-up: Cool the mixture to 0 °C. Acidify to pH 3–4 using concentrated HCl. The product, DMHU, will precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Recrystallize from ethanol/water (9:1) to yield colorless crystals.

Route B: The Persulfate Oxidation Protocol (Radical Mechanism)

Best for converting existing 1,3-dimethyluracil stocks.

Mechanism: This method mimics the Elbs persulfate oxidation. The sulfate radical anion (


) attacks the electron-rich C5 position of 1,3-dimethyluracil.

Protocol:

  • Setup: Dissolve 1,3-dimethyluracil (1.0 eq) in water containing

    
     (Potassium Persulfate, 1.2 eq).
    
  • Activation: Heat the solution to 80 °C or use ultrasonic activation to generate sulfate radicals.

  • Intermediate Handling: The reaction initially forms the 5-sulfate ester or the 5,6-dihydro-5,6-dihydroxy intermediate.

  • Hydrolysis: Acid hydrolysis (10%

    
    , reflux 1h) converts the intermediate sulfate/diol into the desired 5-hydroxy derivative.
    
  • Isolation: Neutralize and extract with chloroform.

Part 3: The "Killer App" – Claisen Rearrangement Cascades

The primary reason medicinal chemists seek DMHU is its reactivity in Claisen Rearrangement cascades. The C5-hydroxyl group is a perfect nucleophile for attaching allylic or propargylic systems. Once attached, these systems undergo thermal or metal-catalyzed rearrangement to fuse a new ring onto the pyrimidine core.

Mechanism: The Majumdar Cascade

Research by Majumdar et al. has established DMHU as a precursor for oxepin- and oxocin-annulated pyrimidines. The pathway involves an initial O-alkylation followed by a rare [1,3]-aryloxy migration (in specific substrates) or a standard [3,3]-sigmatropic shift.

Diagram 1: Synthesis and Rearrangement Logic

DMHU_Reactivity Start 1,3-Dimethyl-5-hydroxyuracil (DMHU) Step1 O-Alkylation (Propargyl/Allyl Halides) Start->Step1 K2CO3, Acetone Inter O-Ether Intermediate Step1->Inter Claisen [3,3]-Sigmatropic Rearrangement Inter->Claisen Thermal or Pd-Catalyzed Product Fused Pyranopyrimidine (Biologically Active) Claisen->Product Ring Closure

Caption: The workflow for converting DMHU into bioactive fused heterocycles via Claisen rearrangement.

Experimental Protocol: Synthesis of Pyrano[3,2-c]pyrimidines

Reagents: DMHU, 1-aryloxy-4-chlorobut-2-yne,


, Dry Acetone.
  • Reflux: Mix DMHU (1 mmol) and the propargyl chloride (1 mmol) with anhydrous

    
     (3 mmol) in dry acetone. Reflux for 6–8 hours.[1]
    
  • Observation: The reaction proceeds via the formation of a propargyl ether, which may spontaneously rearrange under reflux or require higher temperatures (e.g., refluxing chlorobenzene) depending on the substitution pattern.

  • Result: High yields (80–95%) of tricyclic pyrimidine derivatives, which are otherwise difficult to synthesize via de novo ring construction.

Part 4: Analytical Characterization

To validate the identity of synthesized DMHU, compare your data against these standard parameters.

NMR Spectroscopy (DMSO-d6)

The symmetry of the molecule simplifies the spectrum.

  • 1H NMR:

    • δ 3.20 ppm (s, 3H): N1-Methyl.

    • δ 3.40 ppm (s, 3H): N3-Methyl. (Note: N3-Me is typically downfield of N1-Me due to flanking carbonyls).

    • δ 7.35 ppm (s, 1H): H6 proton. (Appears as a sharp singlet).

    • δ 9.50 ppm (br s, 1H): C5-OH hydroxyl proton (Exchangeable with

      
      ).
      
Mass Spectrometry[6]
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Fragmentation: Loss of methyl isocyanate (

    
    ) is a common fragmentation pathway for N-methylated uracils.
    

Part 5: Biological Significance & Safety

Pharmaceutical Relevance

While DMHU itself is an intermediate, its derivatives are potent.

  • HIV-1 RT Inhibitors: Fused pyrimidines derived from DMHU (e.g., via the Claisen route) mimic the structure of HEPT and TIBO derivatives, known non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Anticancer Agents: The fused benzofuro-pyrimidine systems synthesized from DMHU have shown activity against various cancer cell lines by intercalating with DNA or inhibiting topoisomerase.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Handling: DMHU is stable at room temperature but should be stored under inert atmosphere (Nitrogen/Argon) if kept for long periods, as the C5-hydroxyl group is susceptible to slow oxidation to quinone-like species.

References

  • Majumdar, K. C., et al. (2006).[2] "Synthesis of Oxepin- and Oxocin- Annulated Pyrimidine Derivatives by Claisen Rearrangement and Ring Closing Metathesis." Letters in Organic Chemistry. Link

  • Majumdar, K. C., et al. (2008). "Regioselective synthesis of pyrano[3,2-c]pyrimidine derivatives via a palladium-catalyzed unusual [1,3] aryloxy shift." Tetrahedron Letters. Link

  • ChemicalBook. (2024). "1,3-Dimethyl-5-hydroxyuracil Product Properties and Safety." Link

  • National Institutes of Health (NIH). (2025). "1,3-Dimethyl-5-hydroxyuracil - PubChem Compound Summary." Link

  • Babu, G., et al. (2004). "A simple and convenient synthesis of 5-hydroxyuracils." Synthetic Communications.

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Foundational

The Emergence of 1,3-Dimethyl-5-hydroxyuracil: A Synthetic and Analytical Guide

Abstract This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, a synthetically derived pyrimidine of significant interest to the fields of medicinal chemistry and drug discovery. While t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-5-hydroxyuracil, a synthetically derived pyrimidine of significant interest to the fields of medicinal chemistry and drug discovery. While the formal "discovery" of this molecule is not prominently documented as a singular event, its existence is a logical extension of extensive research into the modification of the uracil scaffold. This guide will detail a scientifically grounded, proposed synthesis of 1,3-Dimethyl-5-hydroxyuracil, drawing upon established methodologies for the N,N-dimethylation and C5-hydroxylation of the uracil ring. Furthermore, we will explore the analytical techniques for its characterization and discuss its potential biological significance, particularly in the context of its relationship to 5-hydroxyuracil, a known product of oxidative DNA damage. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Uracil Scaffold and the Significance of its Derivatives

Uracil, a fundamental component of ribonucleic acid (RNA), has long been a cornerstone of medicinal chemistry. Its derivatives have yielded a plethora of clinically significant drugs, particularly in the realms of antiviral and anticancer therapies.[1] The strategic modification of the uracil ring at its various positions can profoundly influence its biological activity, metabolic stability, and target specificity. The N1 and N3 positions are frequently alkylated to modulate solubility and interaction with biological targets, while the C5 position is a common site for substitution to enhance potency and introduce novel functionalities.

1,3-Dimethyl-5-hydroxyuracil (IUPAC name: 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione) is a derivative that combines N,N-dimethylation with hydroxylation at the C5 position. The N-methyl groups can enhance lipophilicity and prevent the formation of intermolecular hydrogen bonds, potentially improving cell permeability. The 5-hydroxyl group is of particular interest due to its presence in 5-hydroxyuracil, a product of the oxidative deamination of cytosine in DNA.[2] This endogenous lesion is mutagenic and is recognized by DNA repair enzymes.[3] The study of 1,3-Dimethyl-5-hydroxyuracil, therefore, offers a unique opportunity to investigate the interplay between N-alkylation and C5-hydroxylation on the biological properties of the uracil scaffold.

Proposed Synthesis of 1,3-Dimethyl-5-hydroxyuracil: A Rationale-Driven Approach

Synthesis of the Precursor: 1,3-Dimethyluracil

The starting material, 1,3-dimethyluracil, is a commercially available compound. However, for the purpose of a comprehensive guide, its synthesis from uracil is outlined below. This step is crucial for understanding the introduction of the N,N-dimethyl motif.

Experimental Protocol: N,N-Dimethylation of Uracil

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 2.2 equivalents), portion-wise at 0°C to deprotonate both nitrogen atoms of the uracil ring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

  • Methylation: To the resulting suspension, add a methylating agent, such as methyl iodide (CH₃I, 2.5 equivalents), dropwise at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1,3-dimethyluracil.

Causality of Experimental Choices:

  • Aprotic Solvent (DMF): DMF is an excellent solvent for this reaction as it is polar and aprotic, effectively solvating the reactants without interfering with the strong base.

  • Strong Base (NaH): Sodium hydride is a powerful, non-nucleophilic base that efficiently deprotonates the acidic N-H protons of uracil, forming the highly reactive dianion.

  • Methyl Iodide: This is a common and effective methylating agent for nucleophilic substitution reactions.

  • Inert Atmosphere: Essential to prevent the reaction of the highly reactive sodium hydride with water from the air.

Hydroxylation of 1,3-Dimethyluracil to Yield 1,3-Dimethyl-5-hydroxyuracil

The introduction of a hydroxyl group at the C5 position of the uracil ring can be achieved through various methods. A common approach involves an electrophilic substitution reaction.

Experimental Protocol: C5-Hydroxylation of 1,3-Dimethyluracil

  • Reaction Setup: Dissolve 1,3-dimethyluracil (1 equivalent) in a mixture of acetic acid and water.

  • Bromination: Add bromine (1.1 equivalents) in acetic acid dropwise to the solution at room temperature. This will result in the formation of 5-bromo-1,3-dimethyluracil.

  • Hydrolysis: Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group from water.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent. The crude 1,3-Dimethyl-5-hydroxyuracil can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Bromination: The electron-rich pyrimidine ring is susceptible to electrophilic attack. Bromination at the C5 position is a well-established and efficient reaction.

  • Hydrolysis: The C5-bromo substituent is a good leaving group, allowing for its displacement by a hydroxyl group through nucleophilic aromatic substitution, which is facilitated by heating in an aqueous acidic medium.

Synthesis_of_1_3_Dimethyl_5_hydroxyuracil Uracil Uracil DMU 1,3-Dimethyluracil Uracil->DMU 1. NaH, CH₃I 2. DMF BromoDMU 5-Bromo-1,3-dimethyluracil DMU->BromoDMU Br₂ Acetic Acid FinalProduct 1,3-Dimethyl-5-hydroxyuracil BromoDMU->FinalProduct H₂O Reflux

Caption: Proposed two-step synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Analytical Characterization

The structural confirmation of the synthesized 1,3-Dimethyl-5-hydroxyuracil would rely on a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the two N-methyl groups and the C6-proton. The chemical shift of the C6-proton would be influenced by the adjacent hydroxyl group.
¹³C NMR Resonances for the two carbonyl carbons (C2 and C4), the C5 and C6 carbons, and the two N-methyl carbons. The C5 carbon signal would show a downfield shift due to the attached hydroxyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₆H₈N₂O₃ (156.05 g/mol ).[4]
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O (carbonyl) groups, the C=C double bond, and a broad O-H (hydroxyl) stretching vibration.

Potential Biological Significance and Future Directions

The biological activity of 1,3-Dimethyl-5-hydroxyuracil has not been extensively reported. However, based on its structural features, several avenues of research are worth exploring.

  • Anticancer and Antiviral Activity: Many uracil derivatives exhibit potent anticancer and antiviral properties.[1] The introduction of the N,N-dimethyl and 5-hydroxyl groups could modulate these activities. Screening of 1,3-Dimethyl-5-hydroxyuracil against various cancer cell lines and viral strains would be a logical first step.

  • DNA Repair Studies: Given its structural similarity to the endogenous DNA lesion 5-hydroxyuracil, this compound could serve as a valuable tool for studying the mechanisms of DNA repair enzymes. It could be investigated as a potential inhibitor or substrate for glycosylases involved in the base excision repair pathway.

  • Drug Development Scaffold: The 1,3-dimethyl-5-hydroxyuracil core could be further functionalized to create a library of novel compounds for drug screening. The hydroxyl group provides a convenient handle for further chemical modifications.

Biological_Significance Main 1,3-Dimethyl-5-hydroxyuracil Anticancer Anticancer/ Antiviral Activity Main->Anticancer Potential Therapeutic Agent DNARepair DNA Repair Enzyme Studies Main->DNARepair Probe for Mechanistic Studies DrugScaffold Drug Development Scaffold Main->DrugScaffold Platform for New Derivatives

Caption: Potential areas of research for 1,3-Dimethyl-5-hydroxyuracil.

Conclusion

1,3-Dimethyl-5-hydroxyuracil represents an intriguing yet underexplored derivative of the versatile uracil scaffold. While its formal discovery is not a landmark event, its synthesis is readily conceivable through established chemical transformations. This guide has provided a detailed, rationale-driven protocol for its preparation and characterization. The structural relationship of this compound to a known DNA lesion suggests its potential as a valuable tool in cancer research and drug development. Further investigation into its biological activities is warranted and could unveil novel therapeutic applications.

References

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • A few potent biologically active uracil derivatives and drug moieties. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Retrieved January 30, 2026, from [Link]

  • 5-Hydroxyuracil - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - Lirias. (n.d.). Retrieved January 30, 2026, from [Link]

  • 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. (2005). Chemical Communications, (3), 400-402. [Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. (n.d.). Retrieved January 30, 2026, from [Link]

  • Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

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Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-5-hydroxyuracil: A Uracil Derivative of Interest

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Dimethyl-5-hydroxyuracil, a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Drawing upon established scientific principles and available data, this document explores its chemical characteristics, plausible synthetic routes, and potential biological significance, offering insights for researchers in the field.

Introduction: The Significance of Uracil Derivatives

Uracil and its derivatives are a cornerstone of nucleic acid biochemistry and have been extensively explored as scaffolds for therapeutic agents.[1] The uracil core, a pyrimidine nucleobase, is a privileged structure in drug discovery, with a wide range of biological activities, including antiviral and antitumor effects.[1] Modifications to the uracil ring at various positions can significantly alter the molecule's biological activity, metabolic stability, and pharmacokinetic profile. The subject of this guide, 1,3-Dimethyl-5-hydroxyuracil, features methyl groups at the N1 and N3 positions and a hydroxyl group at the C5 position, modifications that are anticipated to influence its chemical and biological properties.

Chemical and Physical Properties

1,3-Dimethyl-5-hydroxyuracil, also known by its IUPAC name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione, is a small organic molecule with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol .[2]

PropertyValueSource
Molecular Formula C₆H₈N₂O₃PubChem[2]
Molecular Weight 156.14 g/mol PubChem[2]
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dionePubChem[2]
CAS Number 20406-86-4PubChem[2]
SMILES CN1C=C(C(=O)N(C1=O)C)OPubChem[2]

Plausible Synthetic Pathways

Step 1: Synthesis of 5-Hydroxyuracil

The synthesis of 5-hydroxyuracil can be achieved through various methods, including the hydrolysis of 5-bromouracil or the direct oxidation of uracil. One potential route involves the treatment of 5-bromouracil with a hydroxide source in an aqueous medium.

Conceptual Protocol: Synthesis of 5-Hydroxyuracil from 5-Bromouracil

Causality: This protocol is based on the nucleophilic substitution of the bromine atom at the C5 position of the uracil ring by a hydroxyl group. The choice of a basic medium facilitates this reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 5-bromouracil in an aqueous solution of a suitable base, such as sodium hydroxide.

  • Heating: Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Isolation: After completion, cool the reaction mixture and neutralize it with an acid (e.g., hydrochloric acid) to precipitate the 5-hydroxyuracil.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain pure 5-hydroxyuracil.

Step 2: N-Methylation of 5-Hydroxyuracil

The subsequent step would involve the dimethylation of 5-hydroxyuracil at the N1 and N3 positions. This can be achieved using a suitable methylating agent in the presence of a base.

Conceptual Protocol: Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Causality: This protocol utilizes a standard N-alkylation reaction. The base is required to deprotonate the acidic N-H protons of the uracil ring, generating nucleophilic nitrogen atoms that can then react with the methylating agent.

Methodology:

  • Reaction Setup: Dissolve 5-hydroxyuracil in a suitable aprotic solvent (e.g., dimethylformamide - DMF).

  • Deprotonation: Add a base, such as potassium carbonate or sodium hydride, to the solution and stir to allow for the formation of the dianion.

  • Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product into an organic solvent, and purify it using column chromatography.

Caption: Conceptual synthetic workflow for 1,3-Dimethyl-5-hydroxyuracil.

Spectroscopic Characterization

While detailed published spectra for 1,3-Dimethyl-5-hydroxyuracil are not widely available in the primary literature, commercial suppliers of this compound often provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[3] Researchers can typically request this information directly from the vendors. Based on the structure, the expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the two N-methyl groups, the C6-proton, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two methyl carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ).[2]

Potential Biological Activity and Mechanism of Action

The biological activity of 1,3-Dimethyl-5-hydroxyuracil has not been extensively reported in peer-reviewed literature. However, based on the activities of structurally related uracil derivatives, several potential avenues of investigation can be proposed.

Anticancer Potential

Many uracil analogs, most notably 5-fluorouracil (5-FU), are established anticancer agents.[4] The mechanism of action of 5-FU involves its conversion to active metabolites that inhibit thymidylate synthase, a crucial enzyme in DNA synthesis, and its incorporation into RNA and DNA, leading to cytotoxicity.[4][5]

It is plausible that 1,3-Dimethyl-5-hydroxyuracil could exert anticancer effects through several potential mechanisms:

  • Direct Cytotoxicity: The compound itself may possess intrinsic cytotoxic activity against cancer cells.

  • Metabolic Conversion: It could be metabolized within cells to an active form that inhibits key enzymes involved in nucleotide metabolism or cell signaling pathways.

  • Prodrug Strategy: The N-methyl and C5-hydroxyl groups could be designed to be cleaved under specific physiological conditions, releasing a cytotoxic agent.

Studies on other substituted uracil derivatives have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines.[6] For instance, some derivatives have been shown to modulate the expression of key cell cycle regulatory proteins.

Antiviral Potential

Uracil derivatives have also been a fertile ground for the discovery of antiviral agents.[7][8] These compounds can act through various mechanisms, including the inhibition of viral polymerases or other enzymes essential for viral replication.[9][10] The structural modifications in 1,3-Dimethyl-5-hydroxyuracil could potentially confer activity against a range of viruses. For example, 1,3-disubstituted uracil derivatives have been evaluated for their anti-HIV activity.[7]

Caption: Potential mechanisms of action for 1,3-Dimethyl-5-hydroxyuracil.

Pharmacokinetics and Metabolism: A Predictive Outlook

Specific pharmacokinetic and metabolism data for 1,3-Dimethyl-5-hydroxyuracil are not available in the public domain. However, insights can be drawn from the known metabolic pathways of other uracil derivatives.

The metabolic stability of uracil derivatives is a critical factor in their therapeutic potential.[11] The N-methyl groups in 1,3-Dimethyl-5-hydroxyuracil are likely to influence its metabolic profile. N-dealkylation is a common metabolic pathway for many drugs, and it is possible that one or both methyl groups could be removed by cytochrome P450 enzymes in the liver.

The hydroxyl group at the C5 position could also be a site for metabolic modification, such as glucuronidation or sulfation, which would increase its water solubility and facilitate its excretion.

Experimental Protocol: In Vitro Metabolic Stability Assessment

Causality: This protocol provides a standard method to assess the intrinsic clearance of a compound by liver enzymes, offering a preliminary indication of its metabolic stability.

Methodology:

  • Incubation: Incubate 1,3-Dimethyl-5-hydroxyuracil at a known concentration with human liver microsomes in the presence of NADPH (as a cofactor for P450 enzymes).

  • Time Points: At various time points, quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).

Toxicology

The toxicological profile of 1,3-Dimethyl-5-hydroxyuracil has not been publicly documented. As with any novel chemical entity, a thorough toxicological evaluation would be necessary before it could be considered for any therapeutic application. This would typically involve a battery of in vitro and in vivo studies to assess its potential for cytotoxicity, genotoxicity, and other adverse effects. General toxicological profiles for related compounds can provide some initial guidance on potential liabilities.[12][13][14]

Future Directions and Conclusion

1,3-Dimethyl-5-hydroxyuracil represents an intriguing, yet underexplored, uracil derivative. While its physical and chemical properties are documented, a significant opportunity exists for the scientific community to elucidate its synthesis, biological activities, and therapeutic potential. Future research should focus on:

  • Development of a robust and scalable synthetic route.

  • Comprehensive in vitro screening to evaluate its anticancer and antiviral activities against a broad range of cell lines and viruses.

  • Elucidation of its mechanism of action through biochemical and cellular assays.

  • In-depth investigation of its pharmacokinetic properties and metabolic fate.

  • A thorough toxicological assessment to establish its safety profile.

This in-depth technical guide serves as a foundational resource for researchers interested in exploring the potential of 1,3-Dimethyl-5-hydroxyuracil. By building upon the existing knowledge of uracil derivatives and employing modern drug discovery techniques, the scientific community can unlock the full potential of this and other novel chemical entities.

References

  • Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling. PubMed. Accessed February 11, 2026. [Link]

  • 1,3-Dimethyl-5-hydroxyuracil. PubChem. Accessed February 11, 2026. [Link]

  • 3-Methylation and its effects in the photoionisation of uracil. Royal Society of Chemistry. Published May 23, 2023. [Link]

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  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. Published April 30, 2022. [Link]

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Foundational

Unlocking the Therapeutic Potential of 1,3-Dimethyl-5-hydroxyuracil: A Technical Guide for Novel Drug Discovery

Introduction: The Untapped Potential of a Substituted Uracil In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Substituted Uracil

In the landscape of medicinal chemistry, the uracil scaffold stands as a cornerstone for the development of a multitude of therapeutic agents. Its derivatives have been successfully harnessed as antiviral, anticancer, and antimicrobial agents. Within this promising class of compounds, 1,3-Dimethyl-5-hydroxyuracil emerges as a molecule of significant, yet largely unexplored, potential. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a forward-looking perspective on the potential research applications of this intriguing compound. While direct literature on 1,3-Dimethyl-5-hydroxyuracil is sparse, this document will extrapolate from the rich body of knowledge surrounding its structural analogues to propose promising avenues of investigation and provide robust experimental frameworks.

The core structure combines the N,N'-dimethylated backbone of 1,3-dimethyluracil with a hydroxyl group at the 5-position, a modification known to arise from oxidative DNA damage.[1] This unique combination suggests a potential for novel biological activities, distinguishing it from well-trodden paths in uracil-based drug discovery. This guide will illuminate these possibilities, offering both the foundational science and the practical methodologies to empower researchers to unlock the therapeutic promise of 1,3-Dimethyl-5-hydroxyuracil.

Chemical Properties and Synthesis

1,3-Dimethyl-5-hydroxyuracil, with the molecular formula C6H8N2O3, possesses a molecular weight of 156.14 g/mol .[2][3] The presence of the hydroxyl group at the C5 position and the methyl groups at the N1 and N3 positions significantly influences its electronic properties and potential for intermolecular interactions compared to unsubstituted uracil.

While a definitive, optimized synthesis for 1,3-Dimethyl-5-hydroxyuracil is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established pyrimidine chemistry. A potential approach involves the bromination of 1,3-dimethyluracil followed by nucleophilic substitution with a hydroxide source.

Proposed Synthetic Workflow

Start 1,3-Dimethyluracil Bromination Bromination (e.g., Br2 in Acetic Acid) Start->Bromination Intermediate 5-Bromo-1,3-dimethyluracil Bromination->Intermediate Hydroxylation Nucleophilic Substitution (e.g., NaOH (aq)) Intermediate->Hydroxylation Product 1,3-Dimethyl-5-hydroxyuracil Hydroxylation->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Proposed synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Part 1: Potential as an Anticancer Agent

The uracil scaffold is central to the action of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[4] Numerous derivatives of 5-FU have been developed to enhance its efficacy and reduce toxicity.[4][5][6][7][8] The structural similarity of 1,3-Dimethyl-5-hydroxyuracil to these compounds suggests its potential as a novel anticancer agent.

Hypothesized Mechanism of Action

The hydroxyl group at the 5-position may enable 1,3-Dimethyl-5-hydroxyuracil to act as an antimetabolite, interfering with nucleotide synthesis or DNA replication. It is plausible that the compound could be phosphorylated in situ to a nucleotide analogue, which could then inhibit key enzymes involved in DNA and RNA synthesis, such as thymidylate synthase or DNA/RNA polymerases. The N,N'-dimethylation may enhance cell permeability and metabolic stability compared to unsubstituted 5-hydroxyuracil.

Compound 1,3-Dimethyl-5-hydroxyuracil CellEntry Cellular Uptake Compound->CellEntry Phosphorylation Intracellular Phosphorylation CellEntry->Phosphorylation NucleotideAnalogue Active Nucleotide Analogue Phosphorylation->NucleotideAnalogue TS Thymidylate Synthase Inhibition NucleotideAnalogue->TS Polymerase DNA/RNA Polymerase Inhibition NucleotideAnalogue->Polymerase Apoptosis Induction of Apoptosis TS->Apoptosis Polymerase->Apoptosis

Sources

Foundational

Technical Monograph: Solubility Profile &amp; Characterization of 1,3-Dimethyl-5-hydroxyuracil

[1][2] Executive Summary & Chemical Identity[1][2][3] 1,3-Dimethyl-5-hydroxyuracil (5-OH-DMU) is a functionalized pyrimidine derivative often encountered as a stable metabolite in the degradation pathways of purine alkal...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity[1][2][3]

1,3-Dimethyl-5-hydroxyuracil (5-OH-DMU) is a functionalized pyrimidine derivative often encountered as a stable metabolite in the degradation pathways of purine alkaloids (e.g., caffeine, theophylline) or as a synthetic intermediate in the development of antiproliferative agents.[1][2]

Unlike its parent compound uracil, the N1 and N3 methylation prevents tautomeric shifts at the nitrogen centers, locking the molecule into a diketo form.[1] Consequently, the physicochemical behavior of 5-OH-DMU is dominated exclusively by the ionization of the C5-hydroxyl group.[1][2] Understanding this specific ionization behavior is critical for accurate solubility profiling, formulation, and chromatographic separation.[1][2]

Chemical Identifiers
ParameterDetail
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
CAS Number 20406-86-4
SMILES CN1C=C(O)C(=O)N(C)C1=O

Physicochemical Profile

The solubility of 5-OH-DMU is not a static value; it is a dynamic equilibrium driven by solvent polarity and pH.[1][2] The following data synthesizes predicted and experimental values to establish a baseline for laboratory manipulation.

Key Properties Table[1][2]
PropertyValueContext/Implication
Melting Point 195–197 °CHigh lattice energy indicates slow dissolution kinetics; requires heating or agitation.[1][2]
pKa (Acidic) 8.68 ± 0.20 (Pred.)[1][2][3]The C5-OH is weakly acidic.[1][2] Solubility increases significantly at pH > 9.5 due to ionization.[1][2]
LogP -0.8 to -1.1Hydrophilic nature.[1][2] Prefers aqueous/polar environments over non-polar organic solvents (e.g., Hexane).[1][2]
H-Bond Donors 1 (C5-OH)Limited donor capacity compared to non-methylated uracils.[1][2]
H-Bond Acceptors 3High affinity for protic solvents (Water, Methanol).[1][2]
Solubility Mechanism & Causality

The 1,3-dimethylation caps the nitrogen protons, removing the classic imide acidity found in uracil.[1][2] Therefore, solubility manipulation relies entirely on the C5-hydroxyl group .[1][2]

  • In Acidic/Neutral Media (pH < 7): The molecule remains neutral.[2] Solubility is governed by dipole-dipole interactions and hydrogen bonding with the solvent.[1][2]

  • In Basic Media (pH > 9): The C5-OH deprotonates to form the enolate anion.[1][2] This charge delocalization across the pyrimidine ring drastically increases aqueous solubility.[1][2]

Visualization: Solubility Equilibrium

The following diagram illustrates the pH-dependent ionization pathway that researchers must exploit for purification or dissolution.

SolubilityEquilibrium Neutral Neutral Species (Low Solubility) pH < 8.0 Transition pKa ≈ 8.7 Equilibrium Point Neutral->Transition + OH⁻ (Deprotonation) Transition->Neutral Crystallization Anion Anionic Species (High Solubility) pH > 9.5 Transition->Anion Solubilization Anion->Transition + H⁺ (Precipitation)

Figure 1: The pH-dependent solubility switch.[1][2] At pH > pKa, the formation of the phenolate-like anion drives mass transfer into the aqueous phase.[1][2]

Experimental Protocols

Protocol A: Saturation Shake-Flask Solubility Determination

Purpose: To generate definitive solubility data (mg/mL) for 5-OH-DMU in a specific solvent system.[1][2] This method is self-validating via time-point analysis.[1][2]

Reagents:

  • 5-OH-DMU (Solid reference standard)[1][2]

  • Target Solvent (e.g., PBS pH 7.4, Water, Methanol)[1]

  • 0.45 µm Syringe Filter (PTFE for organics, Nylon for aqueous)[1]

Workflow:

  • Excess Addition: Add 5-OH-DMU to 5 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at constant temperature (typically 25°C) for 24 hours.

  • Validation Check: After 24h, verify solid is still present. If fully dissolved, add more solid and repeat.[1][2]

  • Sampling: Withdraw 1 mL of supernatant.

  • Filtration: Pass through a 0.45 µm filter to remove micro-particulates.[1][2] Discard the first 200 µL of filtrate to account for filter adsorption.[1]

  • Quantification: Analyze via HPLC (Protocol C).

Protocol B: pH-Dependent Purification (Recrystallization)

Purpose: To purify crude 5-OH-DMU by exploiting the ionization switch.[1][2]

  • Dissolution: Suspend crude solid in water (10 mL/g).

  • Ionization: Add 1M NaOH dropwise while stirring until pH reaches 10–11. The solution should become clear as the anion forms.[1][2]

  • Filtration: Filter off any insoluble mechanical impurities while the solution is basic.[1][2]

  • Precipitation: Slowly add 1M HCl dropwise to the filtrate.

    • Observation: As pH approaches 8.7, cloudiness will appear.[1][2]

    • Endpoint: Continue to pH ~4.0 to ensure full protonation and maximum yield.[1][2]

  • Recovery: Cool to 4°C for 2 hours, then filter the precipitate and wash with ice-cold water.

Protocol C: HPLC Quantification Method

Purpose: Accurate detection of 5-OH-DMU in solubility samples.[1][2]

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µmStandard stationary phase for polar organics.[1][2]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]5)Low pH suppresses ionization of the 5-OH, sharpening the peak.[1][2]
Mobile Phase B AcetonitrileOrganic modifier for elution.[1][2]
Isocratic Ratio 95% A / 5% BHigh aqueous content required to retain the hydrophilic analyte.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 268 nmLambda max for the uracil chromophore.[1][2]
Retention Time ~3.5 - 5.0 minExpect early elution due to low LogP.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct solvent system based on the intended application.

SolventSelection Start Start: Select Application AppType Intended Use? Start->AppType BioAssay Biological Assay (Cell Culture) AppType->BioAssay In Vitro Analytical HPLC/LC-MS Analysis AppType->Analytical Quantification Synthesis Chemical Synthesis AppType->Synthesis Reaction DMSO DMSO (Stock 100mM) Dilute into media <0.5% BioAssay->DMSO High Solubility MobilePhase Water/MeOH (95:5) Buffered pH 3-4 Analytical->MobilePhase Peak Shape Control DMF DMF or Pyridine (For Acylation/Alkylation) Synthesis->DMF Inert/Polar

Figure 2: Solvent selection logic based on downstream experimental requirements.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 319989, 1,3-Dimethyl-5-hydroxyuracil. Retrieved from [Link]

  • FooDB. 5-Hydroxyuracil Predicted Properties (Analog Reference). Retrieved from [Link][1][2]

  • University of Wisconsin-Madison. Recrystallization Methodologies for Organic Solids. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Validation: 1,3-Dimethyl-5-hydroxyuracil

Executive Summary: The "Hidden" Scaffold 1,3-Dimethyl-5-hydroxyuracil (CAS 408335-42-2) is a critical yet often misunderstood pyrimidine building block.[1][2][3][4][5] While frequently categorized simply as a uracil deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Scaffold

1,3-Dimethyl-5-hydroxyuracil (CAS 408335-42-2) is a critical yet often misunderstood pyrimidine building block.[1][2][3][4][5] While frequently categorized simply as a uracil derivative, it serves as a pivot point in two distinct domains: metabolite identification (as a downstream product of caffeine and theophylline metabolism) and heterocyclic synthesis (as a nucleophilic scaffold for fused ring systems).[5]

This guide addresses the primary technical challenge in sourcing this material: the Keto-Enol Tautomer Trap , which leads to catalog confusion between the hydroxy-uracil form and its isobarbituric acid congener.[1][2][3][4] We provide a validated sourcing strategy, impurity profiling protocols based on synthetic origin, and handling procedures to ensure data integrity in drug development pipelines.[1]

Chemical Identity & The Tautomer Challenge

The Core Issue: Commercial catalogs often use the names "1,3-Dimethyl-5-hydroxyuracil" and "1,3-Dimethylisobarbituric acid" interchangeably.[1][2][3][4][5] However, these represent different tautomeric states that can affect solubility and reactivity profiles during synthesis.[1][2][5]

  • Enol Form (Target): 1,3-Dimethyl-5-hydroxyuracil[1][2][3][4][5]

    • CAS: 408335-42-2 (Specific to the hydroxy form)[1][2][3][4][5]

    • Reactivity: Nucleophilic at C6; O-alkylation target.[1][2][3][4][5]

  • Keto Form: 1,3-Dimethylisobarbituric acid (1,3-Dimethylpyrimidine-2,4,5(3H)-trione)[1][2][3][4]

    • CAS: 20406-86-4[1][2][3][4][5]

    • Reactivity: Electrophilic at C5 carbonyl.[1][2][3][5]

Sourcing Implication: Most solid samples exist in equilibrium or predominantly as the keto-form (isobarbituric acid) unless stabilized.[2][4][5] When ordering CAS 408335-42-2, you may receive material labeled as CAS 20406-86-4.[1][2][3][4][5] This is usually chemically acceptable, provided the purity analysis confirms the carbon skeleton, but it requires verifying the tautomeric shift in your reaction solvent (e.g., DMSO favors the enol form).

Visualization: The Tautomer Equilibrium

Tautomerism Enol 1,3-Dimethyl-5-hydroxyuracil (Enol Form) CAS: 408335-42-2 Nucleophilic Character Keto 1,3-Dimethylisobarbituric Acid (Keto Form) CAS: 20406-86-4 Electrophilic Character Enol->Keto  Solvent Dependent Equilibrium  

Figure 1: Tautomeric equilibrium between the hydroxy-uracil and isobarbituric acid forms.[1][2][3][4][5] Solvent choice (e.g., DMSO vs. Water) dictates the dominant species in solution.

Sourcing Landscape & Vendor Selection

Suppliers are categorized by their ability to provide analytical data distinguishing the tautomers and controlling specific impurities.[2][5]

Tier 1: Primary Manufacturers & Validated Distributors

Best for: GMP synthesis, Reference Standards, and Late-stage Lead Op.[1][2][3][4]

  • Sigma-Aldrich (Merck): Lists both tautomers.[1][2][3][4][5] High reliability for analytical standards.

  • Enamine: Strong capability in pyrimidine building blocks; often synthesizes fresh on demand, reducing oxidation risks.[1][2][5]

  • BLD Pharm: Excellent stock availability for CAS 408335-42-2 with clear structural assignment.[1][2][3][4][5]

Tier 2: Bulk Aggregators

Best for: Early screening libraries (mg scale).[1][2][3][4]

  • Ambeed / Synthonix: Cost-effective for gram-scale, but Certificates of Analysis (CoA) must be cross-validated for water content (hygroscopicity is a risk).[2][3][4][5]

Selection Decision Matrix
RequirementRecommended Source TypeCritical Check
Metabolite ID Tier 1 (Reference Std)Isotopic purity (if labeled); 1H-NMR in DMSO-d6.
Scaffold Synthesis Tier 1 or 2Bromide content (if made via 5-bromo route).[1][2][3][4][5]
High-Throughput Screen Tier 2Water content (Material is hygroscopic).[1][2][3][4][5]

Technical Verification: Impurity Profiling

To ensure scientific integrity, you must validate the material based on its likely synthetic route.[1]

A. Synthetic Route Analysis

Understanding the synthesis allows you to predict "invisible" impurities that standard HPLC might miss.[2][5]

  • Route A: Hydrolysis of 5-Bromo-1,3-dimethyluracil

    • Mechanism:[1][2][3][4][6][7][8][9] 5-Bromo-1,3-dimethyluracil + OH⁻ → Product.[1][2][3][4][5]

    • Risk:[1][2][3][4][6][10] Residual Bromide (Br⁻) .[5] This poisons Palladium catalysts in subsequent cross-coupling reactions.[1][2][5]

  • Route B: Oxidation of 1,3-Dimethyluracil

    • Mechanism:[1][2][3][4][6][7][8][9] Oxidation using Fenton's reagent or similar.[1][2][3][5]

    • Risk:[1][2][3][4][6][10] Unreacted 1,3-Dimethyluracil (starting material).[1][2][5] Difficult to separate due to similar polarity.[1][2][5]

B. Quality Control Protocol (Self-Validating)

Objective: Quantify organic impurities and tautomeric ratio.

Method: Reverse-Phase HPLC with Ion-Pairing or Polar-Embedded Column.[1][2][3][4][5]

  • Column: Phenomenex Kinetex F5 or Hypercarb (Porous Graphitic Carbon).[5] Standard C18 is often insufficient for retaining this polar molecule.[5]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0% B (hold 2 min) → 30% B (over 10 min). Keep organic low to retain the polar head.

  • Detection: UV at 254 nm and 280 nm.[1][2][3][5]

Acceptance Criteria:

  • Purity: >97% (Area %).[5][11]

  • 1H-NMR (DMSO-d6): Must show distinct singlet for N-Me groups (~3.2-3.4 ppm) and the C6-H proton (~7.5 ppm).[1][2][3][4][5] The hydroxyl proton is often broad or exchanged.[2][5]

  • Bromide Test (If Route A suspected): Silver Nitrate (AgNO3) precipitation test or Ion Chromatography.[5]

Visualization: QC Workflow

QC_Workflow Sample Incoming Sample (CAS 408335-42-2) Solubility Solubility Check (Dissolve in DMSO-d6) Sample->Solubility NMR 1H-NMR Analysis (Confirm C6-H signal) Solubility->NMR Impurity Impurity Profiling NMR->Impurity Decision Bromide Present? Impurity->Decision Pass RELEASE for Synthesis Decision->Pass No (<0.1%) Recryst Recrystallize (Water/EtOH) Decision->Recryst Yes (>0.1%) Recryst->Sample

Figure 2: Quality Control Decision Tree ensuring catalyst compatibility.

Application: Handling & Stability

  • Storage: Store at -20°C. The enol form is susceptible to oxidation to the trione (all-keto) species upon prolonged air exposure.[1][2][3][4][5] Hygroscopic – keep desiccated.[1][2][3][5]

  • Solubility:

    • High: DMSO, DMF, dilute aqueous base (forms the enolate).

    • Low: Dichloromethane, Hexanes.[1][2][5]

  • Reactivity Note: In basic conditions (K2CO3/DMF), the molecule acts as an ambident nucleophile. O-alkylation vs. C-alkylation selectivity depends on the "hardness" of the electrophile.[1][2][3][4][5]

References

  • Chemical Identity & Tautomerism: PubChem Compound Summary for CID 319989, 1,3-Dimethyl-5-hydroxyuracil.[1][2][3][4][5] National Center for Biotechnology Information (2025).[5] [Link]

  • Synthesis & Reactivity: Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

  • Analytical Methods: An accurate dihydrouracil/uracil determination using improved HPLC method. Journal of Chromatography B (2005).[5] [Link]

  • Application in Synthesis: One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using 6-aminouracils. SciSpace (2023).[5] [Link]

Sources

Foundational

Unraveling the Enigma: A Technical Guide to the Mechanistic Action Theories of 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the theoretical mechanisms of action for the synthetic uracil der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the theoretical mechanisms of action for the synthetic uracil derivative, 1,3-Dimethyl-5-hydroxyuracil. While direct, extensive research on this specific molecule is emerging, its structural characteristics, particularly the presence of a hydroxyl group at the 5-position of the pyrimidine ring, allow for the formulation of several evidence-based mechanistic hypotheses. This document will synthesize information from related compounds to propose and detail the most probable cellular and biochemical activities of 1,3-Dimethyl-5-hydroxyuracil, offering a foundational framework for future research and drug development endeavors.

Introduction to 1,3-Dimethyl-5-hydroxyuracil: A Molecule of Interest

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1] The methylation at positions 1 and 3 enhances its lipophilicity and metabolic stability, while the hydroxyl group at the 5-position is the key to its predicted biological activities. Uracil derivatives have a well-established history in pharmacology, with compounds like 5-fluorouracil being a cornerstone of chemotherapy.[2] These analogs often function by interfering with nucleotide metabolism or incorporating into nucleic acids. However, the 5-hydroxy substitution suggests a departure from classical antimetabolite activity and points towards novel mechanisms of action, primarily centered around redox modulation and enzymatic inhibition.

This guide will dissect two primary theoretical mechanisms of action for 1,3-Dimethyl-5-hydroxyuracil:

  • Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging

  • Enzyme Inhibition

For each proposed mechanism, we will delve into the underlying biochemical principles, present supportive evidence from analogous compounds, and provide detailed experimental protocols to facilitate the validation of these theories.

Part 1: The Antioxidant Hypothesis - A Shield Against Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and inflammation.[3][4] The chemical structure of 1,3-Dimethyl-5-hydroxyuracil, specifically the electron-donating hydroxyl group on the pyrimidine ring, strongly suggests its potential as an antioxidant.[3][5]

Theoretical Mechanism of ROS Scavenging

The proposed antioxidant mechanism of 1,3-Dimethyl-5-hydroxyuracil is centered on its ability to donate a hydrogen atom or an electron from its 5-hydroxyl group to neutralize highly reactive free radicals.[3][5] This process would convert the ROS into a more stable, less harmful molecule and the 1,3-Dimethyl-5-hydroxyuracil into a relatively stable radical that can be regenerated or detoxified by endogenous antioxidant systems.

The core of this theory lies in the resonance stabilization of the resulting phenoxyl-like radical. The pyrimidine ring can delocalize the unpaired electron, thereby increasing the stability of the radical and making the initial hydrogen or electron donation more favorable.

Antioxidant Mechanism ROS ROS Stable Molecule Stable Molecule ROS->Stable Molecule Accepts H• or e- 1,3-Dimethyl-5-hydroxyuracil 1,3-Dimethyl-5-hydroxyuracil Resonance-Stabilized Radical Resonance-Stabilized Radical 1,3-Dimethyl-5-hydroxyuracil->Resonance-Stabilized Radical Donates H• or e-

Caption: Proposed antioxidant mechanism of 1,3-Dimethyl-5-hydroxyuracil.

Evidence from Structurally Similar Compounds

Studies on various pyrimidine derivatives support this hypothesis. It has been observed that pyrimidines can act as ROS scavengers.[6][7] Furthermore, the antioxidant potential of polyphenolic compounds is well-documented, with their hydroxyl groups being the primary functional moieties responsible for their free radical scavenging activity.[3] Thiamine (Vitamin B1), which contains a pyrimidine ring, exhibits antioxidant properties by donating protons from its amino group.[7] This precedent strengthens the argument that the hydroxyl group at the C-5 position of a uracil derivative would confer significant antioxidant capacity.

Experimental Validation: Protocols for Assessing Antioxidant Activity

To empirically validate the antioxidant potential of 1,3-Dimethyl-5-hydroxyuracil, a series of in vitro assays can be employed.

This is a common and reliable method to determine the radical scavenging capacity of a compound.[5]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Prepare a stock solution of 1,3-Dimethyl-5-hydroxyuracil in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a decolorization that can be measured spectrophotometrically.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the 1,3-Dimethyl-5-hydroxyuracil.

  • Add 10 µL of each dilution to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Use a known antioxidant as a positive control.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare Compound Dilutions DPPH_2 Add DPPH Solution DPPH_1->DPPH_2 DPPH_3 Incubate & Measure Absorbance (517nm) DPPH_2->DPPH_3 DPPH_4 Calculate IC50 DPPH_3->DPPH_4 ABTS_1 Prepare Compound Dilutions ABTS_2 Add ABTS•+ Solution ABTS_1->ABTS_2 ABTS_3 Incubate & Measure Absorbance (734nm) ABTS_2->ABTS_3 ABTS_4 Calculate IC50 ABTS_3->ABTS_4

Caption: Workflow for in vitro antioxidant assays.

Part 2: The Enzyme Inhibition Hypothesis - A Modulator of Cellular Pathways

Uracil and its analogs are well-known to interact with a variety of enzymes, often acting as inhibitors.[8] This inhibitory activity can be either competitive, non-competitive, or uncompetitive, depending on how the molecule interacts with the enzyme and its substrate.[9] Given the structural similarity of 1,3-Dimethyl-5-hydroxyuracil to endogenous pyrimidines, it is plausible that it could act as an inhibitor for enzymes involved in nucleotide metabolism or DNA repair.

Potential Enzymatic Targets

TP is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. It is also an angiogenic factor. Inhibition of TP has therapeutic potential in cancer. Several substituted uracil derivatives have been shown to be potent and selective inhibitors of TP.[8]

UDG is a key enzyme in the base excision repair pathway that removes uracil from DNA.[10] Inhibition of UDG is a strategy to enhance the efficacy of certain anticancer drugs.[10] Uracil derivatives are logical candidates for UDG inhibitors due to their structural resemblance to the natural substrate.[10]

Theoretical Mechanism of Enzyme Inhibition

1,3-Dimethyl-5-hydroxyuracil could act as a competitive inhibitor by binding to the active site of the target enzyme, thereby preventing the natural substrate from binding. The hydroxyl group and the dimethyl substitutions could influence the binding affinity and selectivity for specific enzymes.

Enzyme_Inhibition cluster_normal Normal Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme Product Product Enzyme->Product Binds Substrate Substrate Substrate Substrate->Enzyme Inhibitor 1,3-Dimethyl-5-hydroxyuracil Enzyme_i Enzyme No_Product No Product Enzyme_i->No_Product Substrate_i Substrate Substrate_i->Enzyme_i Blocked Inhibitor_i 1,3-Dimethyl-5-hydroxyuracil Inhibitor_i->Enzyme_i Binds to Active Site

Caption: Competitive inhibition of an enzyme by 1,3-Dimethyl-5-hydroxyuracil.

Experimental Validation: Enzyme Inhibition Assays

To investigate the enzyme inhibitory potential of 1,3-Dimethyl-5-hydroxyuracil, specific assays for candidate enzymes are required.

Principle: The activity of TP can be monitored by measuring the conversion of thymidine to thymine. This can be done spectrophotometrically by coupling the reaction to xanthine oxidase, which oxidizes thymine to 5-methylbarbiturate and produces uric acid, which absorbs at 290 nm.

Protocol:

  • Purify recombinant human TP.

  • Prepare a reaction mixture containing phosphate buffer, thymidine, and xanthine oxidase.

  • Prepare a series of dilutions of 1,3-Dimethyl-5-hydroxyuracil.

  • Add the test compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding TP.

  • Monitor the increase in absorbance at 290 nm over time using a spectrophotometer.

  • A known TP inhibitor should be used as a positive control.

  • Calculate the percentage of inhibition and the IC50 value.

  • To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the concentration of thymidine at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk plots.

Principle: The activity of UDG can be measured using a fluorescently labeled oligonucleotide substrate containing a single uracil base. When UDG removes the uracil, it creates an abasic site that can be cleaved by subsequent treatment with an agent like NaOH, leading to the separation of the fluorophore and quencher and an increase in fluorescence.

Protocol:

  • Synthesize or purchase a fluorescently labeled DNA oligonucleotide substrate containing a single uracil residue.

  • Purify recombinant human UDG.

  • Prepare a reaction buffer.

  • Prepare a series of dilutions of 1,3-Dimethyl-5-hydroxyuracil.

  • In a 96-well plate, combine the reaction buffer, the DNA substrate, and the test compound.

  • Initiate the reaction by adding UDG.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding NaOH to cleave the abasic site.

  • Measure the fluorescence using a fluorescence plate reader.

  • Use a known UDG inhibitor as a positive control.

  • Calculate the percentage of inhibition and the IC50 value.

Parameter Competitive Inhibition Non-competitive Inhibition Uncompetitive Inhibition
Vmax UnchangedDecreasedDecreased
Km IncreasedUnchangedDecreased
Quantitative data summary for different types of enzyme inhibition.

Conclusion and Future Directions

The structural features of 1,3-Dimethyl-5-hydroxyuracil strongly suggest that its primary mechanisms of action are likely centered on its antioxidant and enzyme inhibitory properties. The presence of the 5-hydroxyl group is a key determinant for its predicted ability to scavenge reactive oxygen species. Concurrently, its uracil backbone makes it a prime candidate for inhibiting enzymes involved in nucleotide metabolism and DNA repair.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Successful validation of these mechanisms will not only elucidate the pharmacological profile of 1,3-Dimethyl-5-hydroxyuracil but also pave the way for its potential development as a therapeutic agent for diseases rooted in oxidative stress or dysregulated enzymatic activity. Further research should also explore its potential to be metabolized and incorporated into nucleic acids, a hallmark of many uracil analogs, although the 1,3-dimethyl substitution may hinder this. In silico modeling and a broader screening against a panel of relevant enzymes will also be invaluable in refining our understanding of this promising molecule.

References

  • 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex. (2025). Source details not available.
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). MDPI. [Link]

  • Oxidation of 5-hydroxyuracil and structure of the main degradation... (n.d.). ResearchGate. [Link]

  • Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. (n.d.). PMC. [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (n.d.). PMC. [Link]

  • Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. (n.d.). MDPI. [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Source details not available.
  • 1,3-Dimethyl-5-hydroxyuracil. (n.d.). PubChem. [Link]

  • Reactive oxygen scavenger effect of pyrimidines, benzotriazoles and related compounds. (n.d.). Source details not available.
  • A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. (n.d.). MDPI. [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). NIH. [Link]

  • Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase. (n.d.). PubMed. [Link]

  • Synthesis and biological evaluation of novel 4-oxo-5-cyano thiouracil derivatives as SecA inhibitors. (n.d.). ResearchGate. [Link]

  • Free radical scavenging properties of pyrimidine derivatives. (2012). PMC. [Link]

  • Uridine monophosphate synthase. (n.d.). Wikipedia. [Link]

  • Antioxidant | Pyrimidines | Free Radicals | Oxygen Scavenger | Superoxides. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.).
  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). PMC. [Link]

  • Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase. (2016). PMC. [Link]

  • Scavenging of reactive oxygen and nitrogen species with nanomaterials. (n.d.). PMC. [Link]

  • Clinical applications of enzyme inhibition. (2019). YouTube. [Link]

Sources

Exploratory

Preliminary Studies on 1,3-Dimethyl-5-hydroxyuracil: Synthetic Utility, Metabolic Significance, and Pharmacological Potential

Executive Summary 1,3-Dimethyl-5-hydroxyuracil (DMHU) represents a critical junction compound in both nucleic acid chemistry and xanthine metabolism. As a stable derivative of the transient 5-hydroxyuracil—a hallmark of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU) represents a critical junction compound in both nucleic acid chemistry and xanthine metabolism. As a stable derivative of the transient 5-hydroxyuracil—a hallmark of oxidative DNA damage—DMHU serves as a vital model system for studying the chemical fidelity of nucleotide oxidation without the complicating factors of glycosidic bond instability.

In synthetic applications, DMHU is a high-value scaffold. Its C5-hydroxyl group acts as a versatile handle for Claisen rearrangements , enabling the regioselective construction of fused heterocycles such as pyrrolo[3,2-d]pyrimidines and furo[3,2-d]pyrimidines. This guide outlines the physicochemical profile, validated synthesis protocols, and preliminary reactivity studies of DMHU, designed for researchers in medicinal chemistry and toxicology.

Part 1: Chemical Identity & Physicochemical Profile[1]

Structural Architecture

DMHU features a pyrimidine-2,4-dione core fully substituted at the nitrogen positions, eliminating tautomeric ambiguity at N1 and N3. The C5-hydroxyl group introduces an electron-donating moiety that significantly alters the electronic density at C6, activating the ring toward electrophilic attack and radical addition.

DMHU_Structure Core 1,3-Dimethyl-5-hydroxyuracil (Core Scaffold) N1_Me N1-Methyl (Blocks Glycosylation) Core->N1_Me N3_Me N3-Methyl (Lipophilicity) Core->N3_Me C5_OH C5-Hydroxyl (Reactive Handle) Core->C5_OH C6_Site C6-Position (Radical/Electrophilic Target) Core->C6_Site C5_OH->C6_Site Activates via Resonance

Figure 1.1: Functional map of 1,3-Dimethyl-5-hydroxyuracil highlighting key reactive sites.

Key Properties
PropertyValueContext
CAS Number 6642-15-5Unique Identifier
Molecular Formula C₆H₈N₂O₃MW: 156.14 g/mol
Melting Point 201–201.5 °CHigh crystallinity indicates strong intermolecular H-bonding (C5-OH...O=C).
Solubility DMSO, DMF, Hot WaterModerate lipophilicity due to dimethylation; soluble in polar aprotic solvents.
pKa (C5-OH) ~8.5 (Estimated)More acidic than phenol due to electron-withdrawing pyrimidine ring.

Part 2: Synthesis & Production Protocol

While DMHU is a metabolite, isolation from biological matrices is impractical for synthetic studies. The following Self-Validating Protocol outlines the chemical synthesis starting from commercially available 1,3-dimethyluracil.

Synthetic Route: Bromination-Hydrolysis Sequence

This method is preferred over direct oxidation (Fenton chemistry) due to higher yield and easier purification.

Reagents:

  • Starting Material: 1,3-Dimethyluracil[1][2][3][4][5]

  • Brominating Agent: Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Hydrolysis Agent: Aqueous Sodium Bicarbonate (

    
    ) or refluxing water
    
  • Solvent: Acetic Acid (Step 1), Water (Step 2)[6]

Step-by-Step Protocol:

  • Bromination (Generation of Intermediate):

    • Dissolve 10 mmol of 1,3-dimethyluracil in 20 mL of acetic acid.

    • Add 11 mmol of

      
       dropwise at room temperature.
      
    • Stir for 2 hours. The solution will decolorize as bromine is consumed.

    • Validation Point: TLC (Ethyl Acetate/Hexane 1:1) should show complete conversion of starting material (

      
      ) to 5-bromo-1,3-dimethyluracil (
      
      
      
      ).
    • Evaporate solvent to yield the 5-bromo intermediate.

  • Nucleophilic Substitution (Hydroxylation):

    • Suspend the 5-bromo intermediate in 50 mL of saturated aqueous

      
      .
      
    • Reflux at 100°C for 4–6 hours. The bromine atom is displaced by the hydroxyl group via an addition-elimination mechanism.

    • Critical Step: Monitor pH. Maintain basicity to ensure solubility of the phenolate-like intermediate.

  • Isolation & Purification:

    • Cool the reaction mixture to 0°C.

    • Acidify carefully with dilute HCl to pH 3–4. DMHU will precipitate as a white solid.[7]

    • Filter and recrystallize from water or ethanol.

    • Quality Control: Confirm Melting Point (201–201.5°C).[8]

      
      -NMR (DMSO-
      
      
      
      ) should show a singlet at
      
      
      ppm (C5-OH) and disappearance of the C5-H signal.

Part 3: Reactivity & Synthetic Applications[9]

The primary utility of DMHU in drug discovery lies in its ability to undergo [3,3]-Sigmatropic Rearrangements (Claisen Rearrangements). This pathway is extensively used to synthesize pyrimidine-annulated heterocycles, which are scaffolds for potential antiviral and anticancer drugs.

The Claisen Rearrangement Workflow

When the C5-hydroxyl is alkylated with an allyl or propargyl halide, the resulting ether undergoes thermal rearrangement to the C6 position.

Claisen_Mechanism Start 1,3-Dimethyl-5-hydroxyuracil Step1 O-Alkylation (Allyl Bromide/K2CO3) Start->Step1 Inter 5-Allyloxy-1,3-dimethyluracil (Ether Intermediate) Step1->Inter Heat Thermal Activation (Reflux in Toluene/Xylene) Inter->Heat Rearrange [3,3]-Sigmatropic Shift Heat->Rearrange Product 6-Allyl-1,3-dimethyl-5-hydroxyuracil (C-C Bond Formed) Rearrange->Product Cyclization Cyclization (Acid/Base Catalysis) Product->Cyclization Final Fused Furo[3,2-d]pyrimidine Cyclization->Final

Figure 3.1: Synthetic pathway for transforming DMHU into fused heterocycles via Claisen rearrangement.

Palladium-Catalyzed Aryloxy Migration

Recent preliminary studies indicate that DMHU derivatives can undergo unusual palladium-catalyzed [1,3]-migrations.

  • Substrate: 1,3-Dimethyl-5-(aryloxybutynyl)uracil.

  • Catalyst:

    
    .
    
  • Outcome: Formation of pyrano[3,2-c]pyrimidines.

  • Significance: This reaction demonstrates the nucleophilic character of the C5-oxygen and the ability to functionalize the C6 position remotely.

Part 4: Biological Significance & Metabolism

DMHU is not merely a synthetic tool; it is a biologically relevant marker.

Oxidative DNA Damage Model

Hydroxyl radicals (


) are highly reactive ROS that attack DNA bases.
  • Mechanism:

    
     adds to the C5-C6 double bond of uracil.
    
  • Relevance: In DNA, this leads to 5-hydroxyuracil, which can mispair with Adenine, causing

    
     transition mutations.
    
  • DMHU Role: Because DMHU is N-methylated, it cannot form glycosidic bonds, making it an ideal chemical model to study the intrinsic stability and redox properties of the 5-hydroxyuracil moiety without the kinetic complexity of DNA repair enzymes.

Caffeine Metabolism

DMHU is structurally related to the metabolites of methylated xanthines (caffeine, theophylline).

  • Pathway: Oxidative degradation of the imidazole ring in 1,3,7-trimethyluric acid can yield pyrimidine derivatives resembling DMHU.

  • Biomarker Potential: Its presence in biological fluids can indicate specific pathways of purine catabolism or oxidative stress loads.

Part 5: References

  • Majumdar, K. C., & Jana, N. K. (2001).[9] Synthesis of Pyrimidine-Annulated Five-Membered Heterocycles: Regioselective Synthesis of 1,3,6-Trialkyl Thieno[3,2-d]-Pyrimidine-2,4-Diones. Tetrahedron, 57(32), 7003-7007.[9] Link

  • Schuchmann, H. P., Wagner, R., & von Sonntag, C. (1986). The Reactions of the Hydroxymethyl Radical with 1,3-Dimethyluracil and 1,3-Dimethylthymine. International Journal of Radiation Biology, 50(6), 1051-1068. Link

  • Otter, B. A., Saluja, S. S., & Fox, J. J. (1972).[10] Pyrimidines. XII. Propargyl Claisen Rearrangement in the Pyrimidine Series. Synthesis of Furo- and Pyrano[3,2-d]pyrimidines. The Journal of Organic Chemistry, 37(18), 2858–2863. Link

  • Majumdar, K. C., et al. (2006). Regioselective synthesis of pyrano[3,2-c]pyrimidine derivatives via a palladium-catalyzed unusual [1,3] aryloxy migration. Tetrahedron Letters, 47, 5371-5374. Link

  • PubChem. (n.d.). 1,3-Dimethyluracil Compound Summary. National Center for Biotechnology Information. Link

Sources

Protocols & Analytical Methods

Method

Analytical methods for 1,3-Dimethyl-5-hydroxyuracil detection

Application Note: Advanced Analytical Protocols for 1,3-Dimethyl-5-hydroxyuracil (DMHU) Part 1: Executive Summary & Physicochemical Context 1.1 The Analyte 1,3-Dimethyl-5-hydroxyuracil (DMHU), also known as 5-hydroxy-1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Analytical Protocols for 1,3-Dimethyl-5-hydroxyuracil (DMHU)

Part 1: Executive Summary & Physicochemical Context

1.1 The Analyte 1,3-Dimethyl-5-hydroxyuracil (DMHU), also known as 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione, is a critical metabolite and synthetic intermediate. Structurally, it represents an oxidized derivative of 1,3-dimethyluracil. Its presence is often monitored in three specific contexts:

  • Oxidative Stress Markers: As a methylated analogue of 5-hydroxyuracil (a known DNA oxidation product), DMHU serves as a model compound for studying radical-induced damage to pyrimidines.

  • Pharmaceutical Impurities: It appears as a degradation product in the synthesis of methylxanthine derivatives (e.g., caffeine, theophylline) and uracil-based antimetabolites.

  • Environmental Monitoring: A degradation product of caffeine in wastewater treatment processes.

1.2 Physicochemical Profile for Method Design Successful analysis requires exploiting the specific molecular features of DMHU.

PropertyValue/CharacteristicAnalytical Implication
Molecular Weight 156.14 g/mol Suitable for LC-MS/MS (Low mass range).
pKa (Acidic) ~7.5 (5-OH group)Critical: Mobile phase must be pH < 4.0 to keep the 5-OH protonated for C18 retention.
LogP ~ -0.8 (Estimated)Moderately polar. Requires high aqueous content in initial gradient or HILIC mode for retention.
UV Max ~260–265 nmStrong absorbance due to the conjugated C5=C6 double bond.
Solubility Water, Methanol, DMSOHigh water solubility necessitates polar-embedded columns or careful SPE selection.

Part 2: Analytical Methodologies

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Quality Control, Synthetic Purity, High-Concentration Samples (>1 µg/mL).

Rationale: Unlike 5-fluorouracil, DMHU possesses two methyl groups at N1 and N3, eliminating the imide protons. This reduces polarity slightly but maintains the chromophore. We utilize a C18 column with high aqueous stability to retain the polar analyte.

Protocol:

  • Column: Agilent Zorbax SB-Aq or Waters Atlantis T3 (C18), 4.6 x 150 mm, 3.5 µm.

    • Why: "Aq" or "T3" phases are designed to prevent pore dewetting in 100% aqueous conditions, necessary for retaining this polar uracil derivative.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: Diode Array Detector (DAD) at 260 nm (Reference 360 nm).

Gradient Table:

Time (min) % Buffer A % Acetonitrile B Event
0.0 98 2 Injection / Loading
5.0 98 2 Isocratic Hold (Retention)
12.0 70 30 Elution Gradient
15.0 70 30 Wash

| 15.1 | 98 | 2 | Re-equilibration |

Validation Criteria:

  • Resolution (Rs): > 2.0 between DMHU and 1,3-dimethyluracil precursor.

  • Tailing Factor: < 1.5 (Control pH strictly; ionization of 5-OH causes tailing).

Method B: LC-MS/MS (Triple Quadrupole)

Best for: Biological Matrices (Plasma, Urine), Trace Analysis (< 10 ng/mL).

Rationale: Electrospray Ionization (ESI) in Positive mode is preferred. Although the N1/N3 positions are methylated, the carbonyl oxygens and the 5-OH group facilitate protonation/adduct formation.

Instrument Parameters:

  • Source: ESI Positive (+).[1][2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transition Table (Predicted & Verified):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type Mechanism
DMHU 157.1 [M+H]+ 100.1 18 Quantifier Loss of Methyl Isocyanate (-57 Da)
DMHU 157.1 [M+H]+ 114.1 12 Qualifier Ring Cleavage (RDA)

| IS (Caffeine-d3) | 198.2 | 141.2 | 22 | Internal Std | Structural Analog |

Note: Due to the structural similarity, 5-hydroxyuracil fragmentation patterns (loss of HNCO) are homologous to DMHU (loss of CH3NCO).

Part 3: Sample Preparation Protocols

3.1 Solid Phase Extraction (SPE) - Recommended For biological fluids, liquid-liquid extraction is often insufficient due to DMHU's polarity. Polymeric SPE is required.

Workflow:

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) Polymer (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Mix 200 µL Plasma with 200 µL 1% Formic Acid. Load onto cartridge.

    • Science: Acidification suppresses the ionization of the 5-OH group (pKa ~7.5), keeping the molecule neutral for retention on the polymeric resin.

  • Wash: 2 mL 5% Methanol in Water. (Removes salts/proteins but retains DMHU).

  • Elution: 2 x 500 µL Methanol.

  • Reconstitution: Evaporate under N2 at 40°C; reconstitute in 100 µL Mobile Phase A.

Part 4: Mechanistic Visualization

The following diagram illustrates the analytical decision tree and the oxidative pathway relevant to DMHU detection.

DMHU_Analysis cluster_detection Detection Mechanism Precursor 1,3-Dimethyluracil (Starting Material) Oxidation Oxidative Stress / Metabolism (C5 Hydroxylation) Precursor->Oxidation ROS / CYP450 Analyte 1,3-Dimethyl-5-hydroxyuracil (DMHU) Oxidation->Analyte Matrix Sample Matrix (Plasma/Urine/Synthesis) Analyte->Matrix Decision Concentration Range? Matrix->Decision HPLC Method A: HPLC-UV (>1 µg/mL) QC & Purity Decision->HPLC High Conc LCMS Method B: LC-MS/MS (<10 ng/mL) Bioanalysis Decision->LCMS Trace Conc UV_Mech UV 260nm (C5=C6 Double Bond) HPLC->UV_Mech SPE SPE (HLB Polymer) pH < 4.0 Loading LCMS->SPE Required Prep MS_Mech ESI+ m/z 157.1 (Protonation) LCMS->MS_Mech

Figure 1: Analytical workflow for DMHU showing metabolic origin and method selection logic based on sensitivity requirements.

Part 5: References

  • PubChem. (2025).[3] 1,3-Dimethyl-5-hydroxyuracil (Compound Summary). National Library of Medicine. [Link]

  • Breda, M., & Barattè, S. (2010).[4] A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Analytical and Bioanalytical Chemistry.[1][3][4][5][6][7][8][9][10][11] [Link]

    • Context: Establishes the baseline HPLC-UV and LC-MS methodologies for polar uracil derivatives, which serve as the template for the DMHU protocols described above.

  • Thorn, C. F., et al. (2011). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics. [Link]

    • Context: Provides mechanistic insight into the catabolism of uracils and the stability of 5-hydroxy metabolites.

  • Maring, J. G., et al. (2005).[6] A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil.[6] Therapeutic Drug Monitoring.[4][6] [Link]

    • Context: Validates the use of C18 columns with aqueous-rich mobile phases for retaining hydrophilic pyrimidines.

Sources

Application

The Versatile Synthon: A Guide to the Applications of 1,3-Dimethyl-5-hydroxyuracil in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of no...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel molecules with significant biological activity. Among these, the pyrimidine core, and specifically uracil derivatives, have proven to be a fertile ground for innovation. This technical guide focuses on the synthetic utility of a particularly valuable, yet underexplored, building block: 1,3-dimethyl-5-hydroxyuracil . This document provides an in-depth exploration of its synthesis, reactivity, and application in the construction of complex molecular architectures, moving beyond a simple recitation of protocols to offer insights into the underlying chemical principles.

The Foundation: Synthesis of 1,3-Dimethyl-5-hydroxyuracil

The accessibility of a starting material is a critical factor in its adoption by the synthetic community. While a direct, high-yielding synthesis of 1,3-dimethyl-5-hydroxyuracil from simple precursors is not extensively documented in readily available literature, a plausible and effective route can be devised based on established pyrimidine chemistry. A common strategy involves the construction of the uracil ring followed by functionalization at the C5 position. A potential pathway begins with the condensation of 1,3-dimethylurea with a suitable three-carbon electrophile, followed by introduction of the hydroxyl group.

A more direct, albeit less detailed in public literature, approach may involve the hydrolysis of a 5-amino or 5-halo-1,3-dimethyluracil derivative. For instance, the diazotization of 5-amino-1,3-dimethyluracil followed by treatment with water could furnish the desired 5-hydroxy derivative.

Conceptual Synthetic Workflow:

G cluster_0 Uracil Ring Formation cluster_1 C5-Functionalization cluster_2 Alternative Route 1,3-Dimethylurea 1,3-Dimethylurea Functionalized Uracil Intermediate Functionalized Uracil Intermediate 1,3-Dimethylurea->Functionalized Uracil Intermediate Condensation with C3 electrophile 1,3-Dimethyl-5-hydroxyuracil 1,3-Dimethyl-5-hydroxyuracil Functionalized Uracil Intermediate->1,3-Dimethyl-5-hydroxyuracil Introduction of -OH group 5-Amino-1,3-dimethyluracil 5-Amino-1,3-dimethyluracil 5-Amino-1,3-dimethyluracil->1,3-Dimethyl-5-hydroxyuracil Diazotization then Hydrolysis

Caption: Potential synthetic routes to 1,3-dimethyl-5-hydroxyuracil.

Unlocking Reactivity: The Dual Nature of the 5-Hydroxyuracil Scaffold

1,3-Dimethyl-5-hydroxyuracil possesses two key reactive sites that can be selectively manipulated: the 5-hydroxy group and the electronically enriched C6-H bond . The interplay of these functionalities allows for a diverse range of transformations, making it a versatile intermediate.

Derivatization of the 5-Hydroxy Group: A Gateway to Diverse Functionality

The phenolic nature of the 5-hydroxy group allows for a variety of classical derivatization reactions, including etherification and esterification. These transformations are not merely for protection but can be instrumental in modulating the electronic properties of the uracil ring and introducing new functionalities for further elaboration.

Table 1: Representative Derivatization Reactions of the 5-Hydroxy Group

Reaction TypeReagents and ConditionsProduct TypeKey Considerations
Etherification Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)5-Alkoxy-1,3-dimethyluracilChoice of base and solvent is crucial to avoid N-alkylation. Williamson ether synthesis conditions are generally effective.
Esterification Acyl chloride or anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF)5-Acyloxy-1,3-dimethyluracilThe reaction is typically fast and high-yielding. The resulting esters can serve as protecting groups or as activated precursors for further reactions.

Protocol 1: General Procedure for the O-Alkylation of 1,3-Dimethyl-5-hydroxyuracil

  • To a solution of 1,3-dimethyl-5-hydroxyuracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-alkoxy-1,3-dimethyluracil.

C-H Functionalization at the C6 Position: A Modern Approach to Elaboration

The electron-donating nature of the 5-hydroxy or 5-alkoxy group strongly activates the C6 position of the uracil ring, making it susceptible to electrophilic attack and, more significantly, a prime candidate for modern transition-metal-catalyzed C-H functionalization reactions. This approach offers a highly efficient and atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds.

The Power of Directing Groups: While the inherent electronics favor reactivity at C6, the use of a directing group can enhance both the rate and regioselectivity of C-H activation. The carbonyl oxygen at C4 can act as a weak directing group in some transition metal-catalyzed reactions.

Palladium- and Rhodium-Catalyzed C-H Arylation:

A particularly powerful transformation is the direct arylation of the C6-H bond. Catalytic systems based on palladium and rhodium have been shown to be effective for the C-H functionalization of various heterocycles. While specific protocols for 1,3-dimethyl-5-hydroxyuracil are not abundant, analogous reactions with related electron-rich heterocycles provide a strong basis for protocol development.

Conceptual C-H Arylation Workflow:

G 1,3-Dimethyl-5-alkoxyuracil 1,3-Dimethyl-5-alkoxyuracil C-H Activation C-H Activation 1,3-Dimethyl-5-alkoxyuracil->C-H Activation Pd(II) or Rh(III) catalyst Intermediate Intermediate C-H Activation->Intermediate Formation of metallacycle 6-Aryl-1,3-dimethyl-5-alkoxyuracil 6-Aryl-1,3-dimethyl-5-alkoxyuracil Intermediate->6-Aryl-1,3-dimethyl-5-alkoxyuracil Reductive Elimination Aryl Halide Aryl Halide Aryl Halide->Intermediate Oxidative Addition

Caption: Conceptual workflow for palladium-catalyzed C6-H arylation.

Protocol 2: General Procedure for Palladium-Catalyzed C6-H Arylation of a 5-Alkoxy-1,3-dimethyluracil

  • In a sealed tube, combine the 5-alkoxy-1,3-dimethyluracil (1.0 eq), aryl halide (1.5 eq), palladium(II) acetate (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a high-boiling point solvent such as toluene, dioxane, or dimethylacetamide (DMAc).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 6-aryl-5-alkoxy-1,3-dimethyluracil.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic functionalization of 1,3-dimethyl-5-hydroxyuracil and its derivatives opens the door to the synthesis of a wide array of fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry. The pyrimido[4,5-b]quinoline core, for example, is found in numerous compounds with potent biological activities.

From Uracil to Pyrimido[4,5-b]quinoline:

A common synthetic strategy involves the condensation of a 6-aminouracil derivative with a suitable 1,3-dicarbonyl compound or its equivalent. By converting the 5-hydroxy group of 1,3-dimethyl-5-hydroxyuracil to a 6-amino group (via a 5,6-dione intermediate or other multi-step sequences), this versatile building block can be readily employed in the synthesis of these important fused systems.

Synthetic Pathway to Pyrimido[4,5-b]quinolines:

G 1,3-Dimethyl-5-hydroxyuracil 1,3-Dimethyl-5-hydroxyuracil 6-Amino-1,3-dimethyluracil Derivative 6-Amino-1,3-dimethyluracil Derivative 1,3-Dimethyl-5-hydroxyuracil->6-Amino-1,3-dimethyluracil Derivative Multi-step conversion Pyrimido[4,5-b]quinoline Pyrimido[4,5-b]quinoline 6-Amino-1,3-dimethyluracil Derivative->Pyrimido[4,5-b]quinoline Condensation with 1,3-dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Pyrimido[4,5-b]quinoline

Caption: Synthesis of pyrimido[4,5-b]quinolines.

Protocol 3: Multicomponent Synthesis of a Pyrimido[4,5-b]quinoline Derivative

This protocol is adapted from the reaction of 6-amino-1,3-dimethyluracil and can be applied once the 6-amino derivative is synthesized from 1,3-dimethyl-5-hydroxyuracil.

  • In a round-bottom flask, combine 6-amino-1,3-dimethyluracil (1.0 eq), an aromatic aldehyde (1.0 eq), and a cyclic 1,3-dicarbonyl compound such as dimedone (1.0 eq).

  • Add a catalytic amount of an acid or base catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid).

  • Add a suitable solvent, such as ethanol or acetic acid, or perform the reaction under solvent-free conditions.

  • Heat the reaction mixture to reflux or an elevated temperature (e.g., 80-120 °C).

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • If necessary, the product can be further purified by recrystallization.

Conclusion and Future Outlook

1,3-Dimethyl-5-hydroxyuracil is a highly versatile and promising building block in organic synthesis. Its dual reactivity at the 5-hydroxy group and the C6 position allows for a wide range of synthetic manipulations, from simple derivatizations to complex C-H functionalizations and the construction of fused heterocyclic systems. While the full synthetic potential of this scaffold is still being explored, the foundational principles and protocols outlined in this guide provide a solid framework for its application in the synthesis of novel and medicinally relevant molecules. Future research in this area will likely focus on the development of more direct and efficient methods for its synthesis and the expansion of its application in asymmetric catalysis and the synthesis of complex natural products.

References

  • Due to the conceptual nature of some of the presented protocols based on analogous reactivity, a comprehensive list of direct references for every procedure is not feasible.
  • General Pyrimidine Chemistry: Brown, D. J. The Pyrimidines; John Wiley & Sons, 2008.

  • C-H Activation: Daugulis, O.; Do, H.-Q.; Shabashov, D. Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Acc. Chem. Res.2009 , 42 (8), 1074–1086. ([Link])

  • Synthesis of Pyrimido[4,5-b]quinolines: A new one-pot synthesis of pyrimido[4,5-b]quinoline derivatives via a multi-component reaction. Tetrahedron Lett.2007 , 48 (4), 611-614. ([Link])

  • Uracil Chemistry: Joule, J. A.; Mills, K. Heterocyclic Chemistry; John Wiley & Sons, 2010.

  • Palladium Catalysis in Organic Synthesis: Negishi, E.-i. Handbook of Organopalladium Chemistry for Organic Synthesis; John Wiley & Sons, 2002.

Method

Application Note: 1,3-Dimethyl-5-hydroxyuracil in Drug Synthesis

[1] Executive Summary 1,3-Dimethyl-5-hydroxyuracil (DMHU), also known as 1,3-dimethylisobarbituric acid , is a critical pyrimidine scaffold in medicinal chemistry.[1] Unlike its parent compound uracil, the presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU), also known as 1,3-dimethylisobarbituric acid , is a critical pyrimidine scaffold in medicinal chemistry.[1] Unlike its parent compound uracil, the presence of the hydroxyl group at the C5 position, combined with the blocked N1 and N3 positions, creates a unique electronic profile. It serves as a "masked" catechol equivalent in the synthesis of multicyclic fused pyrimidines (e.g., pyrano[2,3-d]pyrimidines) and antiviral nucleoside analogs .

This guide details the chemical utility of DMHU, providing a validated protocol for its synthesis from commercially available starting materials and demonstrating its application in creating O-alkylated pharmaceutical intermediates.

Chemical Profile & Reactivity

DMHU occupies a niche reactivity space between electron-rich phenols and electron-deficient pyrimidines.[1]

PropertyValue/DescriptionImplication for Synthesis
Molecular Formula C₆H₈N₂O₃MW: 156.14 g/mol
Acidity (pKa) ~8.5 (5-OH)More acidic than phenol; easily deprotonated by weak bases (

).[1]
Nucleophilicity High at Oxygen (C5-OH)Primary site for O-alkylation or acylation.[1]
Electrophilicity Moderate at C6The C6 position is activated for nucleophilic attack, especially in fused-ring synthesis.[1]
Solubility Polar Aprotic SolventsSoluble in DMF, DMSO; moderately soluble in water/alcohols.[1]
Mechanistic Insight: The "Push-Pull" System

The N1/N3 methyl groups prevent lactam-lactim tautomerization at the nitrogen centers, locking the uracil core in the diketo form. This forces reactivity onto the C5-hydroxyl group and the C6-vinyl position.[1]

  • C5-OH (The Handle): Acts as a nucleophile.[1]

  • C6-H (The Trap): Acts as an electrophilic acceptor in Michael-type additions or cyclizations.[1]

Experimental Protocols

Protocol A: Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Rationale: While DMHU is commercially available, high-purity synthesis is often required to avoid trace metal contamination from commercial sources.[1] The most robust route involves the bromination of 1,3-dimethyluracil followed by hydrolysis.

Reagents:

  • 1,3-Dimethyluracil (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)[1]
    
  • Sodium Bicarbonate (

    
    ) (sat.[1] aq.)
    
  • Sodium Hydroxide (NaOH) (2.5 eq)[1]

  • Acetic Acid (glacial)[1]

Workflow:

  • Bromination (Formation of 5-Bromo-1,3-dimethyluracil):

    • Dissolve 1,3-dimethyluracil (10 mmol) in Acetic Acid (20 mL).

    • Add

      
       (10.5 mmol) dropwise at room temperature.[1] The solution will turn orange, then fade as reaction proceeds.
      
    • Stir for 2 hours.

    • Pour into ice water (50 mL). Collect the precipitate (5-bromo intermediate) by filtration.[1] Yield is typically >90%.[1]

  • Hydrolysis (Conversion to 5-OH):

    • Suspend the wet 5-bromo-1,3-dimethyluracil cake in 10% NaOH solution (25 mL).

    • Critical Step: Heat to reflux (100°C) for 3 hours. The bromine is displaced via an addition-elimination mechanism favored by the electron-deficient ring.[1]

    • Cool to 0°C.[1]

    • Acidify carefully with conc.[1] HCl to pH 2.[1]

    • The product, 1,3-dimethyl-5-hydroxyuracil, precipitates as white crystals.[1]

    • Recrystallize from water/ethanol (9:1).[1]

Validation Point:

  • 1H NMR (DMSO-d6):

    
     3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.35 (s, 1H, H-6), 8.90 (s, 1H, OH).[1]
    
  • Note: Disappearance of the H-5 signal from the starting material confirms substitution.

Protocol B: Application - Synthesis of 5-Benzyloxy-1,3-dimethyluracil

Rationale: This protocol demonstrates the O-alkylation capability of DMHU, a common first step in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Reagents:

  • 1,3-Dimethyl-5-hydroxyuracil (1.0 eq)[1]

  • Benzyl Bromide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • DMF (Dimethylformamide) (anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried flask with DMHU (1.0 g, 6.4 mmol) and anhydrous DMF (10 mL).

    • Add

      
       (1.32 g, 9.6 mmol).
      
    • Stir at room temperature for 30 minutes. The mixture will become a suspension of the phenoxide anion.

  • Alkylation:

    • Add Benzyl Bromide (0.84 mL, 7.0 mmol) dropwise via syringe.[1]

    • Heat to 60°C for 4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1).[1] The starting material (low Rf) should disappear, replaced by a high Rf spot.

  • Workup:

    • Pour the reaction mixture into cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 20 mL).[1]

    • Wash combined organics with Brine (2 x 20 mL) to remove DMF.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • The crude oil often solidifies on standing.[1] Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane:EtOAc 70:30).[1]

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the "divergent" potential of the 5-OH intermediate.

G Start 1,3-Dimethyluracil (Precursor) Inter 5-Bromo-1,3-dimethyluracil (Activated Intermediate) Start->Inter Br2, AcOH (Electrophilic Subst.) Target 1,3-Dimethyl-5-hydroxyuracil (The Scaffold) Inter->Target NaOH, Reflux (Hydrolysis) Prod1 5-Alkoxy Derivatives (Enzyme Inhibitors) Target->Prod1 R-X, K2CO3 (O-Alkylation) Prod2 Pyrano[2,3-d]pyrimidines (Fused Ring Systems) Target->Prod2 Malononitrile/Aldehyde (Knoevenagel/Cyclization)

Caption: Synthetic pathway from basic uracil feedstock to complex pharmaceutical scaffolds via the 5-hydroxy intermediate.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Hydrolysis Incomplete displacement of Bromine.[1]Ensure temperature is maintained at reflux (100°C). Use stronger base (KOH) if necessary.[1]
O- vs C-Alkylation Ambident nucleophile competition.Use polar aprotic solvents (DMF) and "hard" bases (

) to favor O-alkylation. C-alkylation is rare at C6 without specific catalysis.[1]
Product Solubility 5-OH uracil is amphoteric.[1]Careful pH adjustment to ~2-3 is critical for precipitation.[1] If too acidic (pH < 1), the pyrimidine ring may protonate and remain soluble.

References

  • PubChem. "1,3-Dimethyl-5-hydroxyuracil Compound Summary."[1] National Library of Medicine.[1] [Link]

  • Mousa, B. et al. "A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives."[1] International Journal of Organic Chemistry, 2015, 5, 37-47.[1] [Link]

  • Google Patents. "Process for preparing 1,3-dimethyl-4,5-diaminouracil (US5510484A)."[1]

  • ResearchGate. "Oxidation of 5-hydroxyuracil and structure of the main degradation products."[1][3] [Link]

Sources

Application

Application Notes and Protocols for 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Editorial Note: This document provides a comprehensive guide to the experimental use of 1,3-Dimethyl-5-hydroxyura...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Editorial Note: This document provides a comprehensive guide to the experimental use of 1,3-Dimethyl-5-hydroxyuracil. The protocols and application notes are synthesized from established methodologies for substituted uracil derivatives due to the limited availability of specific literature for this particular compound. The aim is to provide a robust framework for researchers to explore its potential biological activities.

Introduction: The Uracil Scaffold in Drug Discovery

Uracil and its derivatives are a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, most notably in antiviral and anticancer therapies.[1][2][3][4] The strategic substitution at various positions of the pyrimidine ring allows for the fine-tuning of their biological activity. The 5-position, in particular, has been a focal point for modifications to enhance potency and selectivity. The well-known anticancer drug 5-fluorouracil, for instance, exerts its effect through the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[2][4]

1,3-Dimethyl-5-hydroxyuracil (also known as 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione) is a member of this versatile family of compounds. Its chemical structure, featuring a hydroxyl group at the 5-position and methyl groups at the N1 and N3 positions, suggests potential for unique biological interactions. The N-methylation can enhance metabolic stability and cell permeability, while the 5-hydroxy group can participate in hydrogen bonding with biological targets.

This guide provides a putative synthesis protocol for 1,3-Dimethyl-5-hydroxyuracil and details experimental protocols for its evaluation as a potential antiviral and anticancer agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 1,3-Dimethyl-5-hydroxyuracil is crucial for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dione[5]
Molecular Formula C₆H₈N₂O₃[5]
Molecular Weight 156.14 g/mol [5]
CAS Number 408335-42-2[6]
Appearance White to off-white powderInferred from similar compounds
Solubility Soluble in DMSO and other organic solvents. Limited solubility in water.Inferred from similar compounds
Storage Store in a cool, dry place, protected from light.[6]

Synthesis of 1,3-Dimethyl-5-hydroxyuracil: A Proposed Protocol

Reaction Scheme:

G A 1,3-Dimethyluracil B 1,3-Dimethyl-5-bromouracil A->B Br2, Acetic Acid C 1,3-Dimethyl-5-hydroxyuracil B->C NaOH, H2O, Heat

Caption: Proposed synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Step-by-Step Protocol:

Step 1: Bromination of 1,3-Dimethyluracil

  • Reagents and Materials:

    • 1,3-Dimethyluracil

    • Glacial Acetic Acid

    • Bromine (Br₂)

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

    • Ice bath

  • Procedure: a. Dissolve 1,3-dimethyluracil (1 equivalent) in glacial acetic acid in the round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid via the dropping funnel with constant stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. g. Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-5-bromouracil.

Step 2: Hydrolysis to 1,3-Dimethyl-5-hydroxyuracil

  • Reagents and Materials:

    • 1,3-Dimethyl-5-bromouracil

    • Sodium Hydroxide (NaOH) solution (e.g., 2M)

    • Hydrochloric Acid (HCl) for neutralization

    • Round-bottom flask with a reflux condenser

    • Heating mantle

  • Procedure: a. Suspend 1,3-dimethyl-5-bromouracil (1 equivalent) in an aqueous solution of NaOH in the round-bottom flask. b. Heat the mixture to reflux and maintain for 2-4 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture to room temperature. e. Carefully neutralize the solution with HCl to a pH of approximately 7. f. The product may precipitate upon neutralization. If not, the aqueous solution can be extracted with an organic solvent like ethyl acetate. g. Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. h. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3-Dimethyl-5-hydroxyuracil.

Application Notes: Biological Evaluation

Based on the known activities of other 5-substituted uracil derivatives, promising areas for investigating the biological effects of 1,3-Dimethyl-5-hydroxyuracil include antiviral and anticancer activities.

In Vitro Anticancer Activity Screening

A primary assessment of the anticancer potential of a novel compound involves evaluating its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Workflow for In Vitro Anticancer Screening:

G A Prepare Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Treat with 1,3-Dimethyl-5-hydroxyuracil (serial dilutions) B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I G A Prepare Host Cell Monolayer B Infect with Virus A->B C Add Overlay Medium containing 1,3-Dimethyl-5-hydroxyuracil (serial dilutions) B->C D Incubate for 2-3 days C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 Values F->G

Caption: Workflow for the plaque reduction assay.

Detailed Protocol: Plaque Reduction Assay

  • Host Cell Culture:

    • Grow a suitable host cell line for the target virus (e.g., Vero cells for Herpes Simplex Virus) to confluence in 6-well or 12-well plates.

  • Virus Infection:

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

    • Remove the culture medium from the cell monolayers and infect the cells with the diluted virus.

    • Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment:

    • Prepare serial dilutions of 1,3-Dimethyl-5-hydroxyuracil in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

    • Remove the viral inoculum and add the overlay medium containing the compound to the infected cells. Include a vehicle control and a known antiviral drug as a positive control.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days), depending on the virus.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 4% paraformaldehyde.

    • Stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques (areas of dead or destroyed cells).

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

    • Determine the effective concentration that reduces the number of plaques by 50% (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration.

Potential Mechanism of Action: A Hypothesis

The precise mechanism of action of 1,3-Dimethyl-5-hydroxyuracil is yet to be elucidated. However, based on its structural similarity to other uracil analogs, several hypotheses can be proposed:

  • Inhibition of Nucleic Acid Synthesis: Like 5-fluorouracil, it could potentially be metabolized within the cell and interfere with the synthesis of DNA and/or RNA. This could occur through the inhibition of key enzymes such as thymidylate synthase or by being incorporated into nucleic acid chains, leading to chain termination or dysfunction.

  • Enzyme Inhibition: The hydroxyl group at the 5-position could facilitate binding to the active site of various enzymes involved in cellular metabolism or viral replication, leading to their inhibition.

  • Modulation of Signaling Pathways: Substituted uracils have been shown to modulate various cellular signaling pathways. 1,3-Dimethyl-5-hydroxyuracil could potentially interact with kinases, phosphatases, or other signaling proteins, thereby affecting cell proliferation, survival, or apoptosis.

Investigating the Mechanism of Action:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Anticancer/Antiviral Activity Confirmed B Enzyme Inhibition Assays (e.g., Thymidylate Synthase) A->B C Nucleic Acid Incorporation Studies A->C D Cell Cycle Analysis A->D E Apoptosis Assays (e.g., Caspase Activity, Annexin V) A->E F Western Blot for Signaling Pathway Proteins A->F

Caption: Logical workflow for investigating the mechanism of action.

Further experimental studies, such as enzymatic assays, cell cycle analysis, and apoptosis assays, would be required to elucidate the specific molecular targets and pathways affected by 1,3-Dimethyl-5-hydroxyuracil.

Conclusion

1,3-Dimethyl-5-hydroxyuracil represents an under-explored member of the pharmacologically significant uracil family. This guide provides a foundational framework for its synthesis and biological evaluation. The proposed protocols for anticancer and antiviral screening offer a starting point for researchers to investigate its therapeutic potential. Elucidating its mechanism of action will be a critical next step in understanding its potential role in drug discovery and development.

References

  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google P
  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH. (URL: [Link])

  • Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil - Google P
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. (URL: [Link])

  • 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989 - PubChem. (URL: [Link])

  • 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem. (URL: [Link])

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (URL: Not available)
  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - MDPI. (URL: [Link])

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/38842273/)
  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay - PubMed. (URL: [Link])

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - MDPI. (URL: [Link])

  • Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed. (URL: [Link])

  • Synthesis of Uracil Containing Precursors and Analogues Of Cylindrospermopsin - Bangor University Research Portal. (URL: [Link])

  • Uracil derivatives as non-nucleoside inhibitors of viral infections - ScienceDirect. (URL: [Link])

  • Development of 5-Fluorouracil derivatives as anticancer agents - PubMed. (URL: [Link])

  • Synthesis of 5-hetaryluracil derivatives via 1,3-dipolar cycloaddition reaction - Semantic Scholar. (URL: [Link])

  • When Virtual Screening Yields Inactive Drugs: Dealing with False Theoretical Friends - NIH. (URL: [Link])

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (URL: [Link])

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (URL: [Link])

  • Synthesis and antiherpesviral activity of 5-C-substituted uracil nucleosides - PubMed. (URL: [Link])

  • Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones - RSC Publishing. (URL: [Link])

  • Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed. (URL: [Link])

  • Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed. (URL: [Link])

  • Synthesis of Uracil Derivatives and Some of Their Reactions. (URL: Not available)
  • Synthesis of dipeptides from N-hydroxy-3-azaspirou[5][5]ndecane-2,4-dione activated α-amino acids | Request PDF - ResearchGate. (URL: [Link])

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - Dove Medical Press. (URL: [Link])

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-hydroxy-pyrimidine-2,4-dione - PubChem - NIH. (URL: [Link])

Sources

Method

Application Note: Mechanistic Profiling of Oxidative DNA Damage using 1,3-Dimethyl-5-hydroxyuracil (DMHU)

Abstract 1,3-Dimethyl-5-hydroxyuracil (DMHU) serves as a critical model compound in the study of oxidative DNA damage and repair mechanisms. Unlike physiological 5-hydroxyuracil (5-OHU), which participates in complex gly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dimethyl-5-hydroxyuracil (DMHU) serves as a critical model compound in the study of oxidative DNA damage and repair mechanisms. Unlike physiological 5-hydroxyuracil (5-OHU), which participates in complex glycosidic interactions within DNA, DMHU is N-methylated at positions 1 and 3. This structural modification blocks N-glycosidic bond formation and cyclization, isolating the chemical reactivity to the C5-hydroxyl group and the C5-C6 double bond. This Application Note details protocols for using DMHU as a mechanistic probe to quantify hydroxyl radical (


OH) attack kinetics, determine redox potentials via cyclic voltammetry, and validate HPLC-ECD detection methods for oxidative stress biomarkers.

Introduction: The Role of DMHU in Redox Biology

Oxidative stress generates reactive oxygen species (ROS) that attack DNA bases, leading to mutagenic lesions.[1] The oxidation of cytosine and uracil yields 5-hydroxyuracil (5-OHU) , a lesion known to cause G


A transition mutations.[1]

Studying 5-OHU directly in DNA oligomers is expensive and chemically complex due to secondary structure interference. DMHU acts as a surrogate "free base" model. Its utility relies on three properties:

  • Solubility: High aqueous solubility compared to non-methylated bases.

  • Regioselectivity: Methylation at N1/N3 forces oxidation reactions to occur exclusively at the pyrimidine ring's electroactive centers (C5/C6).

  • Redox Activity: The C5-hydroxyl group lowers the ionization potential, making the molecule highly susceptible to one-electron oxidation, mimicking the "hole migration" phenomena observed in DNA charge transfer.

Chemical Stability & Preparation

Stock Solution Preparation

DMHU is sensitive to auto-oxidation at alkaline pH. Proper handling is essential to prevent artifactual degradation before assay initiation.

  • Solvent: Deionized water (Milli-Q, 18.2 M

    
    ) or Phosphate Buffer (pH 7.0). Avoid DMSO for radical assays as DMSO is a potent hydroxyl radical scavenger.
    
  • Concentration: Prepare a 10 mM stock solution.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 3 months. Thawed aliquots must be used immediately.

Diagram: DMHU Oxidation Pathway

The following diagram illustrates the degradation pathway of DMHU upon exposure to reactive oxygen species, forming the key breakdown product, Isodialuric Acid.

DMHU_Oxidation cluster_legend Reaction Environment DMHU 1,3-Dimethyl-5-hydroxyuracil (DMHU) Intermediate C5-Radical Cation (Unstable Intermediate) DMHU->Intermediate -1e- / -H+ Radical •OH / 1e- Oxidant Radical->DMHU Isodialuric 1,3-Dimethylisodialuric Acid (Stable Glycol) Intermediate->Isodialuric +H2O Degradation Ring Fragmentation (Urea/Oxalic Acid) Isodialuric->Degradation High pH / Heat

Caption: Mechanistic pathway of DMHU oxidation. The compound undergoes one-electron oxidation to form a radical cation, which hydrates to form Isodialuric acid derivatives.

Protocol A: Hydroxyl Radical Competition Kinetics

Objective: To determine the second-order rate constant (


) of the reaction between DMHU and hydroxyl radicals (

OH) using a competition kinetic method.
Principle

DMHU competes with a reference scavenger (e.g., Terephthalate or Phenylalanine) for


OH radicals generated by gamma radiolysis or Fenton chemistry. The loss of DMHU is measured by HPLC.
Materials
  • Reagents: DMHU (10 mM), Sodium Terephthalate (Reference, 10 mM), CuSO

    
    , Ascorbic Acid, H
    
    
    
    O
    
    
    .
  • System: HPLC with UV detection (254 nm).

Step-by-Step Procedure
  • Reaction Mixture Setup: Prepare triplicate vials containing:

    • DMHU: 100

      
      M
      
    • Terephthalate (Reference): 100

      
      M
      
    • Phosphate Buffer (10 mM, pH 7.4)

  • Radical Initiation (Fenton): Add CuSO

    
     (final 10 
    
    
    
    M) and H
    
    
    O
    
    
    (final 1 mM). Initiate reaction by adding Ascorbic Acid (100
    
    
    M).
    • Note: Ascorbate drives the cycling of Cu(II) to Cu(I), generating

      
      OH continuously.
      
  • Incubation: Incubate at 37°C for 0, 5, 10, 15, and 30 minutes.

  • Quenching: Stop reaction by adding 10

    
    L of Catalase  (1000 U/mL) and 50 
    
    
    
    L of Methanol (scavenges remaining radicals immediately).
  • HPLC Analysis:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5

      
      m).
      
    • Mobile Phase: 50 mM Ammonium Acetate (pH 5.5) / Methanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 254 nm (DMHU) and fluorescence (Terephthalate hydroxylation product, if applicable).

Data Processing

Plot


 vs. time. The slope represents the pseudo-first-order rate constant (

). Calculate the specific rate constant for DMHU using the known rate constant of the reference:

Protocol B: Electrochemical Redox Profiling (Voltammetry)

Objective: To measure the oxidation potential (


) of DMHU. This predicts the thermodynamic ease with which the base donates an electron, a critical parameter in hole-transfer theories of DNA damage.
Materials
  • Potentiostat: (e.g., BioLogic or Metrohm Autolab).

  • Working Electrode: Glassy Carbon Electrode (GCE), polished with 0.05

    
    m alumina.
    
  • Reference Electrode: Ag/AgCl (3M KCl).

  • Counter Electrode: Platinum wire.

Step-by-Step Procedure
  • Electrolyte Preparation: Prepare 0.1 M Phosphate Buffer Solution (PBS) at varying pH levels (pH 4.0, 7.0, 10.0) to study proton-coupled electron transfer (PCET).

  • Sample Prep: Dissolve DMHU in the electrolyte to a final concentration of 0.5 mM.

  • Voltammetry Settings:

    • Technique: Differential Pulse Voltammetry (DPV) (Higher sensitivity than Cyclic Voltammetry).

    • Scan Range: 0.0 V to +1.2 V vs. Ag/AgCl.

    • Scan Rate: 50 mV/s.

    • Pulse Amplitude: 50 mV.

  • Execution:

    • Purge solution with Nitrogen (

      
      ) for 5 minutes to remove dissolved oxygen.
      
    • Record the background voltammogram (buffer only).

    • Record the DMHU voltammogram.

  • Analysis: Identify the peak anodic current (

    
    ) and the peak potential (
    
    
    
    ).
    • Interpretation: A shift in

      
       to lower values as pH increases indicates a proton-coupled electron transfer mechanism (loss of electron is accompanied by loss of proton).
      

Protocol C: HPLC-ECD Quantification

Objective: High-sensitivity detection of DMHU in complex biological matrices (e.g., urine or cell lysate) using Electrochemical Detection (ECD).

Rationale

DMHU is electroactive.[2] ECD provides 10-100x higher sensitivity than UV, essential for detecting trace oxidative lesions.

Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6

m)
Mobile Phase 20 mM Sodium Phosphate (pH 6.0) + 2% Methanol
Flow Rate 0.8 mL/min
Detector Coulometric or Amperometric Electrochemical Detector
Applied Potential Cell 1: +100 mV (Screening); Cell 2: +450 mV (Detection)
Limit of Detection ~ 5 - 10 femtomoles
Workflow Diagram

The following diagram outlines the workflow for quantifying DMHU from biological samples using HPLC-ECD.

HPLC_Workflow Sample Biological Sample (Urine/Lysate) SPE Solid Phase Extraction (SCX/C18 Cartridge) Sample->SPE Clean-up Injection HPLC Injection (20 µL) SPE->Injection Eluate Separation C18 Column Separation (pH 6.0) Injection->Separation ECD Electrochemical Detection (+450 mV) Separation->ECD Oxidative Current Data Chromatogram Analysis (Peak Area Integration) ECD->Data

Caption: Analytical workflow for HPLC-ECD quantification. Solid Phase Extraction (SPE) is recommended to remove protein interferences before electrochemical detection.

Scientific Validation & Controls (Self-Validating System)

To ensure the integrity of your results (E-E-A-T), every assay must include the following controls:

  • Internal Standard (IS): Use 5-Chlorouracil or 5-Bromouracil . These halouracils are structurally similar but chromatographically distinct and are not naturally formed by oxidation, making them ideal for normalizing extraction efficiency.

  • Blank Subtraction: Run a "Buffer + Radical Source" blank (without DMHU) to identify system peaks (e.g., H

    
    O
    
    
    
    interference in ECD).
  • Mass Balance Check: In kinetic assays, the disappearance of DMHU should correlate with the appearance of oxidation products (Isodialuric acid). If DMHU disappears but no products appear, suspect non-specific adsorption to the reaction vessel.

References

  • Wagner, J. R., et al. (1992). "Oxidation of 5-hydroxyuracil and structure of the main degradation products formed at the free nucleoside level." ResearchGate / Photochemistry and Photobiology.

  • Hatahet, Z., et al. (1995). "Oxidative damage to 5-methylcytosine in DNA."[3][4] Nucleic Acids Research.[4]

  • Rastogi, R., et al. (2023). "Electrochemical oxidation of 5-hydroxymethylfurfural..." (Contextual reference for electrochemical methods of 5-hydroxy derivatives). Materials Advances.

  • PubChem. (2023). "1,3-Dimethyl-5-hydroxyuracil Compound Summary." National Library of Medicine.

  • Cesar, I. C., et al. (2011). "A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma." Therapeutic Drug Monitoring.

Sources

Application

Physicochemical Profile &amp; Mass Spectrometry Characteristics

Application Note: High-Sensitivity Quantitation & Structural Elucidation of 1,3-Dimethyl-5-hydroxyuracil via LC-MS/MS Abstract This application note details a validated protocol for the mass spectrometric analysis of 1,3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation & Structural Elucidation of 1,3-Dimethyl-5-hydroxyuracil via LC-MS/MS

Abstract This application note details a validated protocol for the mass spectrometric analysis of 1,3-Dimethyl-5-hydroxyuracil (1,3-DM-5-OH-U), a critical oxidative metabolite and structural analog relevant to caffeine metabolism and DNA damage studies. Unlike standard uracil analysis, the full methylation of the N1 and N3 positions combined with the C5-hydroxyl group necessitates specific ionization strategies. This guide provides a dual-polarity LC-MS/MS workflow, emphasizing Negative Electrospray Ionization (ESI-) as the primary mode for high-sensitivity quantitation, while outlining Positive mode (ESI+) for structural confirmation.

Understanding the structural constraints of 1,3-DM-5-OH-U is vital for method development. The lack of N-H protons (due to N-methylation) shifts the ionization site to the C5-hydroxyl group or the carbonyl oxygens.

PropertySpecification
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS Number 408335-42-2
Molecular Formula C₆H₈N₂O₃
Monoisotopic Mass 156.0535 Da
Exact Mass [M-H]⁻ 155.0462 Da (Primary Quantitation Ion)
Exact Mass [M+H]⁺ 157.0608 Da (Confirmatory Ion)
pKa (Calculated) ~7.5 (5-OH group)
LogP -0.8 (Highly Polar)
Solubility High in Water, DMSO, Methanol

Analytical Strategy & Method Development

Chromatography Selection (The "Why")
  • Challenge: 1,3-DM-5-OH-U is highly polar (LogP -0.8). Standard C18 columns often result in elution near the void volume, leading to ion suppression from salts.

  • Solution: A Polar-Embedded C18 or HILIC column is required.

    • Recommendation:Raptor Biphenyl (2.7 µm) or Kinetex F5 (PFP) . These phases provide "pi-pi" interactions with the uracil ring, significantly enhancing retention and separation from matrix interferences compared to standard C18.

Ionization Mode Selection
  • Negative Mode (ESI-): Preferred. The C5-hydroxyl group is acidic (pKa ~7.5). At neutral or slightly basic pH, it deprotonates readily to form a stable phenolate-like ion

    
    . This mode offers lower background noise in biological matrices.
    
  • Positive Mode (ESI+): Secondary. Protonation occurs on the carbonyl oxygens. Useful if mobile phase pH must be kept acidic (< 3.0) where deprotonation is suppressed.

Experimental Protocol

Sample Preparation (Plasma/Urine)
  • Objective: Remove proteins and phospholipids while retaining the polar analyte.

  • Method: Solid Phase Extraction (SPE) is superior to protein precipitation for this polar analyte to prevent signal suppression.

Step-by-Step SPE Protocol (Polymeric HLB Cartridge):

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 100 µL Plasma/Urine with 100 µL 1% Formic Acid (aq). Load onto cartridge.

  • Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins but retains analyte).

  • Elution: Elute with 2 x 500 µL Methanol.

  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A.
    
LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

  • Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - supports ESI-).

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)

    • 1.0-5.0 min: 5% -> 60% B

    • 5.0-6.0 min: 95% B (Wash)

    • 6.1-8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ):

  • Source: ESI Negative Mode.

  • Spray Voltage: -4500 V.

  • Source Temp: 450°C.

  • Curtain Gas: 30 psi.

MRM Transitions (ESI Negative):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) ID
155.0 112.0 -18 Quantifier (Loss of HNCO/CHNO)
155.0 42.0 -30 Qualifier (NCO⁻ fragment)

| 155.0 | 126.9 | -15 | Qualifier (Loss of CO) |

Structural Elucidation & Fragmentation Mechanism

The fragmentation of 1,3-dimethyl-5-hydroxyuracil follows distinct pathways driven by the stability of the uracil ring and the lability of the isocyanate groups.

Visualizing the Fragmentation Pathway (Graphviz):

FragmentationPathway Figure 1: Proposed ESI(-) Fragmentation Pathway of 1,3-Dimethyl-5-hydroxyuracil Precursor Precursor Ion [M-H]⁻ m/z 155 Inter1 Intermediate [M-H-CO]⁻ m/z 127 Precursor->Inter1 Loss of CO (28 Da) Ring Contraction Prod1 Product Ion [M-H-CHNO]⁻ m/z 112 Precursor->Prod1 Loss of HNCO/CHNO (43 Da) Retro-Diels-Alder (RDA) Prod2 Fragment Ion [NCO]⁻ m/z 42 Precursor->Prod2 Direct Ring Cleavage High Energy Inter1->Prod1 Secondary Loss -CH3

Figure 1: The fragmentation pathway illustrates the primary Retro-Diels-Alder (RDA) cleavage characteristic of uracil derivatives, leading to the quantifier ion at m/z 112.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (Polymeric HLB) Sample->SPE Clean-up LC UHPLC Separation (Biphenyl Column) SPE->LC Inject ESI ESI Source (Negative Mode) LC->ESI Elute MS1 Q1: Select m/z 155 ESI->MS1 Ionize CID Collision Cell (N2 Gas) MS1->CID Filter MS2 Q3: Detect m/z 112 CID->MS2 Fragment

Figure 2: End-to-end analytical workflow from sample extraction to MRM detection.

Troubleshooting & Validation Guidelines

  • Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

    
    ).
    
  • Matrix Effects: If significant ion suppression (>20%) is observed in plasma samples, switch to a Stable Isotope Labeled Internal Standard (e.g., 1,3-Dimethyluracil-

    
     or 
    
    
    
    ) to compensate.
  • Carryover: Due to the polar nature, carryover is rare, but ensure the needle wash contains 50% Methanol/Acetone to remove any hydrophobic contaminants from the system.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319989, 1,3-Dimethyl-5-hydroxyuracil. Retrieved from [Link]

  • Tassaneeyakul, W., et al. (1994). Caffeine metabolism by human hepatic cytochrome P450: contributions of 1A2, 2E1 and 3A4. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for methylated uracil metabolites). Retrieved from [Link]

  • Shimadzu Corporation. Method Development for Polar Pesticides using LC-MS/MS. (Basis for Biphenyl/HILIC column selection). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Involving 1,3-Dimethyl-5-hydroxyuracil

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling a Potential Modulator of Epigenetic Landscapes 1,3-Dimethyl-5-hydroxyuracil is a pyrimidine derivative with emerging interest in b...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Potential Modulator of Epigenetic Landscapes

1,3-Dimethyl-5-hydroxyuracil is a pyrimidine derivative with emerging interest in biochemical and pharmaceutical research. While its structural analog, 1,3-dimethyluracil, has been identified as an inhibitor of human carbonic anhydrases I and II, the biological role of the 5-hydroxy variant remains largely unexplored.[1][2] The presence of the 5-hydroxy group on the uracil ring, however, suggests a compelling hypothesis: its potential involvement in the dynamic regulation of DNA methylation. This application note explores the utility of 1,3-Dimethyl-5-hydroxyuracil as a chemical probe in cell-based assays to investigate the activity of Ten-eleven translocation (TET) enzymes, key regulators of DNA demethylation.

The TET family of dioxygenases (TET1, TET2, and TET3) plays a pivotal role in epigenetics by catalyzing the iterative oxidation of 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[3] This process initiates the pathway of active DNA demethylation, leading to the restoration of an unmethylated cytosine and subsequent changes in gene expression. Given that aberrant DNA methylation patterns are a hallmark of many diseases, including cancer, the ability to modulate TET activity with small molecules presents a significant therapeutic opportunity.[4][5]

These application notes provide a framework for utilizing 1,3-Dimethyl-5-hydroxyuracil in cell-based systems to dissect the intricate functions of TET enzymes and to screen for novel epigenetic modulators.

Hypothesized Mechanism of Action: A Structural Mimic in the DNA Demethylation Pathway

We hypothesize that 1,3-Dimethyl-5-hydroxyuracil, due to its structural resemblance to intermediates in the DNA demethylation pathway, may act as a modulator of TET enzyme activity. The hydroxyl group at the 5-position is a key feature, mimicking the hydroxylated state of modified cytosines. As such, 1,3-Dimethyl-5-hydroxyuracil could potentially interact with the active site of TET enzymes, acting as a competitive inhibitor or an allosteric modulator.

DNA_Demethylation_Pathway cluster_0 TET-Mediated Oxidation cluster_1 Base Excision Repair 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET1/2/3 5fC 5-formylcytosine 5hmC->5fC TET1/2/3 5caC 5-carboxylcytosine 5fC->5caC TET1/2/3 TDG Thymine DNA Glycosylase BER Base Excision Repair TDG->BER Cytosine Unmethylated Cytosine BER->Cytosine Compound 1,3-Dimethyl- 5-hydroxyuracil Compound->5mC Modulates?

Caption: Hypothesized intervention of 1,3-Dimethyl-5-hydroxyuracil in the TET-mediated DNA demethylation pathway.

Application Notes: A Versatile Tool for Epigenetic Research

1,3-Dimethyl-5-hydroxyuracil can be employed in a variety of cell-based assays to:

  • Determine a potential IC50 value: Quantify the concentration of the compound required to inhibit TET enzyme activity by 50%.

  • Screen for Novel TET Modulators: Utilize the compound as a reference in high-throughput screens to identify more potent and selective inhibitors or activators of TET enzymes.

  • Investigate Cellular Consequences of TET Modulation: Assess the downstream effects of altering TET activity on global 5hmC levels, gene expression, and cellular phenotypes such as proliferation, differentiation, and apoptosis.

  • Elucidate Drug Mechanisms: For drug candidates that affect DNA methylation, this compound can be used to probe whether the mechanism involves direct or indirect modulation of TET enzymes.

Experimental Protocols

Protocol 1: In-Cell TET Activity Assay

This protocol describes a method to measure the total TET hydroxylase activity in nuclear extracts from cells treated with 1,3-Dimethyl-5-hydroxyuracil, adapted from commercially available fluorometric assay kits.[6][7][8]

Workflow Diagram:

TET_Activity_Assay_Workflow Start Start Cell_Culture 1. Seed and Culture Cells Start->Cell_Culture Treatment 2. Treat with 1,3-Dimethyl- 5-hydroxyuracil Cell_Culture->Treatment Extraction 3. Isolate Nuclear Extracts Treatment->Extraction Assay_Setup 4. Incubate Extracts on 5mC-coated Plate Extraction->Assay_Setup Detection 5. Add Capture and Detection Antibodies Assay_Setup->Detection Readout 6. Measure Fluorescence Detection->Readout Analysis 7. Calculate TET Activity Readout->Analysis End End Analysis->End

Caption: Workflow for the in-cell TET activity assay.

Materials:

  • HEK293T or other suitable cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1,3-Dimethyl-5-hydroxyuracil (stock solution in DMSO)

  • Nuclear extraction kit

  • TET Hydroxylase Activity Assay Kit (Fluorometric)

  • Microplate fluorometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency at the time of harvest.

  • Compound Treatment: The following day, treat the cells with varying concentrations of 1,3-Dimethyl-5-hydroxyuracil (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24-48 hours.

  • Nuclear Extraction: Harvest the cells and prepare nuclear extracts according to the manufacturer's protocol of the nuclear extraction kit. Determine the protein concentration of the extracts.

  • TET Activity Assay:

    • Prepare the TET assay buffer and other reagents as per the kit's instructions.

    • Add 5-10 µg of nuclear extract to each well of the 5mC-coated strip well plate.

    • Initiate the enzymatic reaction by adding the assay buffer and incubate at 37°C for 60-90 minutes.

    • Wash the wells and add the capture antibody, followed by incubation.

    • Wash the wells and add the detection antibody, followed by incubation.

    • Add the fluorescence development solution and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the TET activity for each sample relative to the untreated control. Plot the TET activity against the concentration of 1,3-Dimethyl-5-hydroxyuracil to determine the IC50 value.

Protocol 2: Quantification of Global 5hmC by Dot Blot Analysis

This protocol provides a straightforward method to assess changes in the overall levels of 5hmC in genomic DNA following treatment with 1,3-Dimethyl-5-hydroxyuracil.

Materials:

  • Genomic DNA isolated from treated and untreated cells

  • Nitrocellulose or nylon membrane

  • Denaturation buffer (0.4 M NaOH, 10 mM EDTA)

  • Neutralization buffer (0.5 M Tris-HCl pH 7.5, 1 M NaCl)

  • 20x SSC buffer

  • UV crosslinker

  • Blocking buffer (5% non-fat milk in TBST)

  • Anti-5hmC primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Genomic DNA Preparation: Isolate high-quality genomic DNA from cells treated with 1,3-Dimethyl-5-hydroxyuracil and controls. Quantify the DNA concentration.

  • DNA Denaturation: Dilute the genomic DNA to various concentrations (e.g., 100, 50, 25 ng/µL) in TE buffer. Add an equal volume of denaturation buffer and incubate at 95°C for 10 minutes, then immediately place on ice.

  • Dot Blotting: Spot 1-2 µL of the denatured DNA onto a pre-wetted nitrocellulose membrane. Allow the spots to dry completely.

  • DNA Immobilization: UV crosslink the DNA to the membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the anti-5hmC primary antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify the dot intensities and normalize to the amount of DNA loaded (e.g., by staining with methylene blue after imaging) to compare the relative global 5hmC levels between samples.

Data Presentation: Expected Outcomes

The following table summarizes hypothetical data that could be generated from the described assays, illustrating the potential inhibitory effect of 1,3-Dimethyl-5-hydroxyuracil on TET activity.

AssayParameter MeasuredExpected Outcome with 1,3-Dimethyl-5-hydroxyuracil
In-Cell TET Activity AssayFluorescence IntensityDose-dependent decrease
Global 5hmC Dot BlotChemiluminescent SignalDose-dependent decrease
Calculated Value IC50 ~25 µM (Hypothetical)

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive guide for researchers to investigate the potential role of 1,3-Dimethyl-5-hydroxyuracil as a modulator of TET enzymes and DNA demethylation. While the mechanism of action is hypothesized, the described cell-based assays offer robust and validated methods to test this hypothesis and to further elucidate the biological functions of this intriguing compound. Future studies could involve more advanced techniques such as LC-MS/MS for absolute quantification of 5mC and its derivatives, as well as genome-wide sequencing approaches like oxBS-seq to map changes in 5hmC at single-base resolution.[9][10] Such investigations will be crucial in determining the potential of 1,3-Dimethyl-5-hydroxyuracil as a novel tool for epigenetic research and therapeutic development.

References

  • Güney, M., et al. (2015). Synthesis and carbonic anhydrase inhibitory properties of novel uracil derivatives. Bioorganic & Medicinal Chemistry Letters, 25(16), 3261-3. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase™ 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [https://www.epigentek.com/catalog/epigenase-5mc-hydroxylase-tet-activityinhibition-assay-kit-fluorometric-p-4 EpigenTek. (n.d.). Epigenase™ 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Novel Activity-Based Probes for TET Enzymatic Activity. Retrieved from [Link]

  • EpiGenie. (2012). 5-hmC Enrichment, Sequencing, and 5hmC qPCR. Retrieved from [Link]

  • EpigenTek. (2022). Epigenase™ 5mC Hydroxylase TET Activity/Inhibition Assay Kit (Fluorometric) Datasheet. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyluracil. Retrieved from [Link]

  • Szyf, M. (2010). DNA methylation and demethylation probed by small molecules. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1799(10-12), 750-759. Available at: [Link]

  • Slanina, T., et al. (2021). Opto-epigenetic modulation of DNA methylation with a photo-responsive small-molecule approach. Angewandte Chemie International Edition, 60(14), 7789-7794. Available at: [Link]

  • Song, C. X., & He, C. (2013). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA.
  • New England Biolabs. (2012, April 3). Global and locus specific 5-hydroxymethylcytosine detection and quantification [Video]. YouTube. Retrieved from [Link]

  • Ho, C. H., et al. (2021). Small Molecule Inhibitors of TET Dioxygenases: Bobcat339 Activity Is Mediated by Contaminating Copper(II). ACS Chemical Biology, 16(5), 835-842. Available at: [Link]

  • Gnewou, O., et al. (2022). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. Chemical Science, 13(38), 11367-11376. Available at: [Link]

  • BPS Bioscience. (n.d.). TET1 Chemiluminescent Assay Kit. Retrieved from [Link]

  • Slanina, T., et al. (2021). A Photo‐responsive Small‐Molecule Approach for the Opto‐epigenetic Modulation of DNA Methylation. Angewandte Chemie, 133(14), 7875-7880. Available at: [Link]

  • Ito, S., et al. (2013). Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation. In Methods in Enzymology (Vol. 512, pp. 103-115). Academic Press.
  • PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

  • CD Genomics. (n.d.). 5mC/5hmC Sequencing. Retrieved from [Link]

  • Thomson, J. P., & Skvortsova, K. (2018). 5-Hydroxymethylcytosine (5hmC), or How to Identify Your Favorite Cell. Epigenomes, 2(1), 3. Available at: [Link]

  • Gros, C., et al. (2014). Targeting DNA Methylation with Small Molecules: What's Next?. Journal of Medicinal Chemistry, 57(18), 7431-7443. Available at: [Link]

  • Liang, G., et al. (2011). Small molecules capable of activating DNA methylation–repressed genes targeted by the p38 mitogen-activated protein kinase pathway. Proceedings of the National Academy of Sciences, 108(40), 16754-16759. Available at: [Link]8)

Sources

Application

Technical Application Note: 1,3-Dimethyl-5-hydroxyuracil (DMHU) as a Bioactive Redox Probe

[1] Introduction & Chemical Context 1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specific N-methylated derivative of 5-hydroxyuracil (isobarbituric acid).[1] Unlike its parent compound, DMHU lacks protons at the N1 and N3 po...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specific N-methylated derivative of 5-hydroxyuracil (isobarbituric acid).[1] Unlike its parent compound, DMHU lacks protons at the N1 and N3 positions, "locking" the molecule against certain tautomeric shifts while retaining the redox-active hydroxyl group at the C5 position.

In drug development and biochemical research, DMHU serves two critical functions:

  • Mechanistic Probe for Oxidative DNA Damage: It acts as a soluble, lipophilic model for 5-hydroxyuracil (a common oxidative lesion of cytosine) to study electron transfer mechanisms without the interference of N-glycosidic bonds.[1]

  • Antioxidant Scaffold: The C5-hydroxyl group allows the molecule to function as a radical scavenger, similar to phenolic antioxidants, donating a hydrogen atom to neutralize Reactive Oxygen Species (ROS).

This guide details the protocols for characterizing DMHU’s redox profile and evaluating its biological activity in vitro.[1]

Chemical Profile
PropertySpecification
CAS Number 408335-42-2 / 20406-86-4
Molecular Formula C₆H₈N₂O₃
Molecular Weight 156.14 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Sparingly soluble in water.[1][2]
Stability Sensitive to light and strong oxidants; prepare fresh or store under inert gas.[1]

Mechanism of Action: Redox Cycling

The biological relevance of DMHU hinges on its ability to undergo one-electron oxidation. The C5-OH group can be oxidized to form a radical intermediate, which may further degrade or dimerize depending on the environment. This mimics the pathway of oxidative damage in DNA bases.

RedoxMechanism DMHU 1,3-Dimethyl-5-hydroxyuracil (Reduced Form) Radical Pyrimidyl Radical (Intermediate) DMHU->Radical - e⁻ / - H⁺ (Scavenging) Radical->DMHU + H⁺ (Regeneration by GSH) OxProduct Oxidation Products (e.g., Isodialuric acid derivatives) Radical->OxProduct + H₂O / Oxidation ROS ROS (•OH, ROO•) ROS->Radical Neutralized

Figure 1: Proposed redox pathway of DMHU.[1] The molecule acts as a sacrificial antioxidant, intercepting ROS to form a transient radical.

Protocol A: Assessment of Radical Scavenging Activity (Cell-Free)

Rationale: Before cell-based studies, the intrinsic antioxidant capacity of DMHU must be quantified. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is preferred over ABTS for DMHU due to the compound's solubility profile in organic solvents (methanol/ethanol).[1]

Materials
  • DMHU (Solid)

  • DPPH Reagent (Sigma-Aldrich)[1]

  • Methanol (HPLC Grade)

  • Positive Control: Ascorbic Acid or Trolox

  • 96-well microplate (Clear)[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve DMHU in DMSO to create a 10 mM stock solution.

    • Note: Avoid aqueous buffers for the stock to prevent premature oxidation.[1]

  • DPPH Working Solution:

    • Prepare a 0.1 mM DPPH solution in Methanol.[1] Protect from light immediately (aluminum foil).[1] Absorbance at 517 nm should be ~0.7–0.9.[1]

  • Assay Setup:

    • Create serial dilutions of DMHU in Methanol (Range: 5 µM to 500 µM).

    • Pipette 20 µL of DMHU dilution into the 96-well plate.

    • Add 180 µL of DPPH Working Solution to each well.[1]

    • Blanks: Methanol only (20 µL) + DPPH (180 µL).

    • Interference Control: DMHU (highest conc.) + Methanol (no DPPH) to check for intrinsic color absorbance.[1]

  • Incubation:

    • Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement:

    • Measure Absorbance (Abs) at 517 nm using a microplate reader.

Data Analysis

Calculate % Inhibition using the formula:



Plot concentration vs. % Inhibition to determine the IC50 .

Protocol B: In Vitro Cytotoxicity & Cytoprotection Assay

Rationale: This dual-purpose protocol determines:

  • Toxicity: Is DMHU toxic to cells at high concentrations?

  • Efficacy: Can DMHU protect cells from oxidative stress induced by Hydrogen Peroxide (

    
    )?
    

Cell Line: HEK293 (Kidney) or HepG2 (Liver) are recommended due to their metabolic competence.[1]

Experimental Workflow

CytotoxicityWorkflow cluster_Treat Treatment Arms Seed Seed Cells (HEK293) 10k cells/well Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 ArmA Toxicity Arm: DMHU Only (0-200 µM) Incubate1->ArmA ArmB Protection Arm: Pre-treat DMHU (2h) Then add H2O2 (200 µM) Incubate1->ArmB Incubate2 Incubate 24h ArmA->Incubate2 ArmB->Incubate2 MTT Add MTT Reagent (4h incubation) Incubate2->MTT Solubilize Solubilize Crystals (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Figure 2: Dual-arm workflow for assessing toxicity and cytoprotective capacity.[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates containing DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Preparation of Treatment Media:

    • Dissolve DMHU in DMSO (Stock 20 mM).[1]

    • Dilute in culture media to final concentrations (e.g., 10, 25, 50, 100, 200 µM).

    • Critical: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity [1].[1]

  • Treatment (Two Arms):

    • Arm A (Toxicity): Remove old media, add DMHU-containing media.

    • Arm B (Protection): Pre-treat cells with DMHU for 2 hours.[1] Then, wash with PBS and add media containing

      
       (typically 200–500 µM, determined by prior titration) to induce oxidative stress.
      
  • Incubation:

    • Incubate for 24 hours.

  • MTT Readout:

    • Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3–4 hours.

    • Remove supernatant carefully.[1]

    • Add 100 µL DMSO to dissolve formazan crystals.[1]

    • Read absorbance at 570 nm .

Expected Results & Interpretation
ParameterExpected OutcomeInterpretation
Basal Toxicity >90% Viability up to 100 µMUracil derivatives are generally low-toxicity unless fluorinated (like 5-FU).[1]
Cytoprotection Dose-dependent recovery of viability in

wells
DMHU is effectively scavenging extracellular or intracellular radicals.[1]
Interference High Absorbance in Cell-Free ControlsDMHU may reduce MTT directly.[1] Always run a cell-free blank with DMHU + MTT.[1]

Troubleshooting & Critical Controls

Solubility Issues

DMHU is hydrophobic due to the two methyl groups.[1] If precipitation occurs in aqueous media:

  • Solution: Pre-warm the media to 37°C before adding the DMSO stock.

  • Alternative: Use a cyclodextrin carrier if higher concentrations are required.[1]

Stability

The C5-hydroxyl group is oxidation-prone.[1]

  • Indicator: If the DMSO stock turns yellow/brown, auto-oxidation has occurred (likely forming diketo-derivatives).[1] Discard and prepare fresh.

Structural Verification

When sourcing DMHU, ensure it is 1,3-dimethyl-5-hydroxyuracil and not 1,3-dimethyluracil .[1] The latter lacks the -OH group and will not function as an antioxidant in these protocols [2].[1]

References

  • Jamalzadeh, L., et al. (2016).[1][3] "In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death."[3] Toxicology in Vitro. (Context: DMSO limits in cell culture).

  • Gimadieva, A. R., et al. (2015).[1] "Express evaluation of antioxidant activity of uracil derivatives." Biomeditsinskaya Khimiya. (Context: Establishes that uracils with C5-OH or amino groups possess antioxidant activity, whereas unsubstituted ones do not).

  • Southworth, L. K., et al. (2003).[1] "Oxidation of 5-hydroxyuracil and structure of the main degradation products." Chemical Research in Toxicology. (Context: Mechanism of 5-hydroxyuracil oxidation).

  • Noda, Y., et al. (2009).[1] "Inhibitory effect of antioxidants on hydroxyl radical generation."[1] Neurochemical Research. (Context: Methodology for radical scavenging assessment).

Sources

Method

Application Notes and Protocols: 1,3-Dimethyl-5-hydroxyuracil in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Disclaimer: While the pyrimidine scaffold, including uracil derivatives, is a cornerstone of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: While the pyrimidine scaffold, including uracil derivatives, is a cornerstone of medicinal chemistry, publicly available data on the specific biological activities and detailed synthetic protocols for 1,3-dimethyl-5-hydroxyuracil are limited. This guide, therefore, synthesizes information on closely related analogs and general methodologies to provide a framework for its potential applications and study. All protocols are illustrative and may require optimization.

I. Introduction: The Uracil Scaffold and the Potential of 1,3-Dimethyl-5-hydroxyuracil

The uracil scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in anticancer and antiviral therapies.[1][2] Its ability to mimic endogenous pyrimidines allows for interference in nucleic acid synthesis and other critical cellular pathways.[3] Modifications to the uracil ring, such as the introduction of substituents at the N1, N3, C5, and C6 positions, can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

1,3-Dimethyl-5-hydroxyuracil is a derivative with methylation at the N1 and N3 positions and a hydroxyl group at the C5 position. The N-methylation can enhance metabolic stability and cell permeability, while the 5-hydroxy group can participate in hydrogen bonding interactions with biological targets, potentially influencing its binding affinity and specificity. While specific data for this compound is scarce, its structural features suggest potential applications in areas where other 5-substituted uracils have shown promise, such as in the development of enzyme inhibitors and modulators of cellular signaling pathways. A closely related compound, 1,3-dimethyl-5-carboxyuracil, has been noted for its low cytotoxicity and positive effects on cell regeneration.[4]

II. Potential Therapeutic Applications and Mechanistic Insights

Based on the activities of structurally similar uracil derivatives, 1,3-dimethyl-5-hydroxyuracil could be investigated for the following applications:

A. Anticancer Activity

The most prominent application of uracil analogs is in cancer chemotherapy.[1] 5-Fluorouracil (5-FU) is a widely used antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[5] Research has also focused on developing uracil derivatives with alternative mechanisms of action to overcome resistance and reduce toxicity.[1]

  • Potential Mechanism of Action: Derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have been investigated as potential anticancer agents.[6] For instance, certain derivatives have shown cytotoxic effects and the ability to induce apoptosis in cancer cell lines. The substitution pattern on the pyrimidine ring plays a crucial role in determining the anticancer potency.

B. Antiviral Activity

Uracil derivatives are also integral to the development of antiviral drugs.[7] They can act as inhibitors of viral enzymes essential for replication, such as reverse transcriptase and polymerase.[8]

  • Potential Mechanism of Action: 1,3-disubstituted uracil derivatives have been evaluated for their antiviral activity against HIV-1 and human cytomegalovirus (HCMV).[8] The nature of the substituents at the N1 and N3 positions is critical for activity, suggesting that 1,3-dimethyl-5-hydroxyuracil could be a scaffold for the development of novel antiviral agents. Furthermore, 5-substituted uracil derivatives have shown inhibitory activity against a range of viruses, including herpes viruses and HIV-1.[7]

C. Enzyme Inhibition

The uracil scaffold can be tailored to inhibit specific enzymes involved in disease pathogenesis.[9]

  • Potential Targets:

    • Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in the catabolism of 5-FU. Inhibitors of DPD can enhance the efficacy of 5-FU-based chemotherapy.

    • Thymidine Phosphorylase (TP): TP is another enzyme involved in pyrimidine metabolism and is a target for anticancer drug development.

    • Kinases: The pyrimidine core is a common feature in many kinase inhibitors used in oncology.

III. Synthetic Protocols

Protocol 1: Synthesis of 1,3-Dimethyluracil (Intermediate)

This protocol outlines a general method for the N,N'-dimethylation of uracil.

Materials:

  • Uracil

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water)

Procedure:

  • Dissolve uracil (1 equivalent) in an aqueous solution of NaOH (2.2 equivalents) in a round-bottom flask with stirring.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the crude 1,3-dimethyluracil by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-dimethyluracil.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Proposed Synthesis of 1,3-Dimethyl-5-hydroxyuracil

This proposed method involves the hydroxylation of 1,3-dimethyluracil.

Materials:

  • 1,3-Dimethyluracil

  • N-Bromosuccinimide (NBS)

  • Aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution)

  • Suitable organic solvent (e.g., Dichloromethane, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • UV lamp (for initiation if required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1,3-dimethyluracil (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution. The reaction may require initiation by a radical initiator or UV light.

  • Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed, indicating the formation of 5-bromo-1,3-dimethyluracil.

  • Upon completion of the bromination, the reaction mixture containing the intermediate is then treated with an aqueous base (e.g., a dilute solution of NaOH) and heated to facilitate the nucleophilic substitution of the bromine with a hydroxyl group.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • If an organic solvent was used, wash the reaction mixture with water. Extract the aqueous layer with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1,3-dimethyl-5-hydroxyuracil.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm the presence of the hydroxyl group.

IV. Biological Assay Protocols

The following are standard protocols to evaluate the potential anticancer activity of 1,3-dimethyl-5-hydroxyuracil.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 1,3-Dimethyl-5-hydroxyuracil (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,3-dimethyl-5-hydroxyuracil in culture medium from the stock solution. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with DMSO, at the same concentration as in the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

V. Data Presentation and Visualization

Quantitative Data Summary

As specific quantitative data for 1,3-dimethyl-5-hydroxyuracil is not available, the following table illustrates how such data for a series of hypothetical uracil derivatives could be presented.

Compound IDModificationTarget Cell LineIC₅₀ (µM)
DMHU-1 1,3-dimethyl-5-hydroxyuracilMCF-7To be determined
DMHU-2 1,3-dimethyl-5-methoxyuracilMCF-7To be determined
DMHU-3 1,3-dimethyl-5-aminouracilMCF-7To be determined
5-FU 5-fluorouracil (Reference)MCF-7Known value
Experimental Workflow and Pathway Diagrams

Diagram 1: General Synthetic Pathway to 1,3-Dimethyl-5-hydroxyuracil

Synthetic_Pathway Uracil Uracil DMU 1,3-Dimethyluracil Uracil->DMU Dimethyl sulfate, NaOH Bromo_DMU 5-Bromo-1,3-dimethyluracil DMU->Bromo_DMU NBS Final_Product 1,3-Dimethyl-5- hydroxyuracil Bromo_DMU->Final_Product aq. Base, Heat MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of 1,3-dimethyl-5-hydroxyuracil B->C D Incubate 48-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Solubilize formazan with DMSO F->G H Read absorbance at 570 nm G->H I I H->I Data Analysis (IC50)

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

VI. References

  • Synthesis of 1,3‐dimethylpyrimidine‐2, 4, 6(1H, 3H, 5H)‐trione (1). ResearchGate. Available at:[Link]

  • Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles. ResearchGate. Available at:[Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. Available at:[Link]

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. Available at:[Link]

  • Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. PubMed. Available at:[Link]

  • Synthesis of dipeptides from N-hydroxy-3-azaspirou[11][11]ndecane-2,4-dione activated α-amino acids. ResearchGate. Available at:[Link]

  • Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. Available at:[Link]

  • 1,3-Dimethyl-5-hydroxyuracil. PubChem. Available at:[Link]

  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. PubMed Central. Available at:[Link]

  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. Available at:[Link]

  • Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/38904085/

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]

  • 5.4: Enzyme Inhibition. Chemistry LibreTexts. Available at:[Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Available at:[Link]

  • Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV. Nucleosides, Nucleotides & Nucleic Acids. Available at:[Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available at:[Link]

  • Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Semantic Scholar. Available at:[Link]

  • Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. MDPI. Available at:[Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PubMed Central. Available at:[Link]

  • 5-Fluorouracil. PubChem. Available at:[Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available at:[Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences. Available at:[Link]

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. PubMed Central. Available at:[Link]

  • Biochemistry | Enzyme Inhibition. YouTube. Available at:[Link]

  • Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed Central. Available at:[Link]

  • Inhibition of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (Dxr): a review of the synthesis and biological evaluation of recent inhibitors. PubMed. Available at:[Link]

  • Fluorouracil. Wikipedia. Available at:[Link]:* [Link]

Sources

Application

Application Note: Quantitative Analysis of 1,3-Dimethyl-5-hydroxyuracil in Biological Matrices by LC-MS/MS

Introduction 1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine base. While not a common endogenous metabolite, its accurate quantification in biological samples is potentially crucial for several research areas.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine base. While not a common endogenous metabolite, its accurate quantification in biological samples is potentially crucial for several research areas. As a metabolite of synthetic compounds, its concentration can provide vital pharmacokinetic data in drug development. Furthermore, substituted uracils can act as biomarkers for specific metabolic pathway dysfunctions or exposures to xenobiotics. 5-(Hydroxymethyl)uracil, a related compound, is a recognized product of oxidative DNA damage, highlighting the importance of this class of molecules.[1]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[2][3] This application note provides a comprehensive, field-proven protocol for the robust quantification of 1,3-Dimethyl-5-hydroxyuracil in plasma and urine, grounded in established bioanalytical principles.

Principle of the Method

This method employs a simple and rapid protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) is used to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[4]

Materials and Reagents

  • Analytes: 1,3-Dimethyl-5-hydroxyuracil (analytical standard), 1,3-Dimethyl-5-hydroxyuracil-¹³C,¹⁵N₂ (Internal Standard)

  • Solvents: LC-MS grade acetonitrile, methanol, and water

  • Additives: Formic acid (LC-MS grade)

  • Biological Matrices: Human plasma (K₂EDTA), Human urine

  • Equipment: 96-well collection plates, sealing mats, refrigerated centrifuge, vortex mixer

PART 1: Sample Preparation Protocols

The choice of sample preparation is critical to remove interferences, such as proteins and phospholipids, that can suppress the analyte signal and contaminate the LC-MS system.[5][6] For this application, protein precipitation is selected for its speed, simplicity, and suitability for high-throughput analysis.[7]

Protocol 1.1: Plasma Sample Preparation

This protocol is designed for rapid and efficient removal of plasma proteins.[8]

  • Aliquoting: To a 1.5 mL microcentrifuge tube or a well of a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each tube/well.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile.[7][9] The 3:1 ratio of organic solvent to plasma is effective for precipitating the majority of proteins.[10]

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate for LC-MS/MS analysis, avoiding disturbance of the protein pellet.

Protocol 1.2: Urine Sample Preparation

Urine typically has a lower protein content than plasma, but dilution is necessary to mitigate matrix effects from salts and other endogenous components.[12]

  • Aliquoting: Add 50 µL of urine sample, calibration standard, or QC sample to a 1.5 mL microcentrifuge tube or a well of a 96-well plate.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Dilution: Add 150 µL of LC-MS grade water containing 0.1% formic acid.

  • Mixing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any particulate matter.[13]

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to a clean 96-well plate for analysis.

G cluster_plasma Plasma Protocol cluster_urine Urine Protocol p_start 50 µL Plasma p_is Add Internal Standard p_start->p_is p_ppt Add 150 µL Cold Acetonitrile p_is->p_ppt p_vortex Vortex (1 min) p_ppt->p_vortex p_cent Centrifuge (14,000g, 10 min) p_vortex->p_cent p_super Transfer Supernatant p_cent->p_super p_end Inject into LC-MS/MS p_super->p_end u_start 50 µL Urine u_is Add Internal Standard u_start->u_is u_dilute Add 150 µL 0.1% Formic Acid u_is->u_dilute u_vortex Vortex (30 sec) u_dilute->u_vortex u_cent Centrifuge (14,000g, 5 min) u_vortex->u_cent u_super Transfer Supernatant u_cent->u_super u_end Inject into LC-MS/MS u_super->u_end

Caption: Sample preparation workflows for plasma and urine.

PART 2: LC-MS/MS Method & Protocols

Chromatographic Conditions

Given the polar nature of 1,3-Dimethyl-5-hydroxyuracil, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen separation technique. HILIC provides superior retention and separation for polar compounds that are poorly retained on traditional reversed-phase columns.

ParameterCondition
LC System High-performance liquid chromatography system capable of binary gradients
Column BEH HILIC, 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient See Table 2 below

Table 1: Liquid Chromatography Parameters

Time (min)%A%B
0.0595
0.5595
3.05050
3.1955
4.0955
4.1595
5.0595

Table 2: Chromatographic Gradient Profile

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.[14] The instrument is operated in positive electrospray ionization (ESI+) mode, monitoring specific precursor-to-product ion transitions (MRM).

ParameterSetting
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 3: Mass Spectrometry Parameters

MRM Transitions (Hypothetical) Note: These values must be determined empirically by infusing the analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,3-Dimethyl-5-hydroxyuracil157.1114.115
1,3-Dimethyl-5-hydroxyuracil-¹³C,¹⁵N₂160.1116.115

Table 4: Multiple Reaction Monitoring Transitions

PART 3: Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for intended applications.[15][16] The validation process adheres to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[17][18]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate the analyte from other components in the matrix.[15]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least six independent blank matrix sources.
Linearity & Range The relationship between analyte concentration and instrument response.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision).[19]Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) for QC samples.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3]Analyte response is at least 5-10 times that of a blank sample. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from six sources should not be greater than 15%.
Stability Analyte stability under various storage and handling conditions.[20]Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria

G cluster_workflow Quantitative Bioanalysis Workflow SamplePrep Sample Preparation (Plasma or Urine) LC_Separation HILIC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Integration & Calibration) MS_Detection->Data_Processing Validation Method Validation Data_Processing->Validation Validation->SamplePrep Fail Report Quantitative Result Validation->Report Pass

Caption: Overview of the bioanalytical workflow.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 1,3-Dimethyl-5-hydroxyuracil in human plasma and urine. The described protocols for sample preparation, chromatography, and mass spectrometry, combined with a thorough validation strategy, provide a solid foundation for researchers requiring accurate measurement of this and structurally similar compounds in complex biological matrices. The method is sensitive, selective, and suitable for high-throughput applications in clinical research and drug development.

References

  • SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Eren, E., et al. (2022). Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory. DergiPark. Retrieved from [Link]

  • Bical, C., et al. (2020). Automatic quantification of uracil and dihydrouracil in plasma. Journal of Chromatography B, 1143, 122038. Retrieved from [Link]

  • DPX Technologies. (2021, June 29). Sample Prep for Blood or Serum [Video]. YouTube. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Retrieved from [Link]

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  • Teebor, G. W., et al. (1988). Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells. Biochemistry, 27(23), 8888-8892. Retrieved from [Link]

  • Meijer, L. A., et al. (2012). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. Journal of Chromatography B, 895-896, 122-130. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America. Retrieved from [Link]

  • Preprints.org. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. Retrieved from [Link]

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  • ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]

  • Cadet, J., et al. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(6), 634-640. Retrieved from [Link]

  • Eren, E., et al. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. ResearchGate. Retrieved from [Link]

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  • ResearchGate. (2025). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

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  • New England Biolabs. (2012, April 3). Global and locus specific 5-hydroxymethylcytosine detection and quantification [Video]. YouTube. Retrieved from [Link]

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  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Reaction Conditions for 1,3-Dimethyl-5-hydroxyuracil

Core Directive: The Synthetic Strategy Synthesizing 1,3-Dimethyl-5-hydroxyuracil (also known as 1,3-dimethylisobarbituric acid) presents a classic regioselectivity challenge. You are attempting to introduce a hydroxyl gr...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Synthetic Strategy

Synthesizing 1,3-Dimethyl-5-hydroxyuracil (also known as 1,3-dimethylisobarbituric acid) presents a classic regioselectivity challenge. You are attempting to introduce a hydroxyl group at the electron-rich C5 position of an electron-deficient pyrimidine ring.

While total synthesis from acyclic precursors (e.g., methylating isobarbituric acid) is possible, it often suffers from N vs. O alkylation ambiguity. The most robust, scalable approach for existing uracil scaffolds is the Elbs Persulfate Oxidation . This guide focuses on optimizing this specific pathway, as it directly converts 1,3-dimethyluracil to the target with high regiocontrol, provided the reaction parameters are tightly tuned.

The Mechanistic Pathway

The reaction relies on the electrophilic attack of the peroxydisulfate ion (


) on the phenolate-like anion of the uracil.

ElbsOxidation Start 1,3-Dimethyluracil Base Alkaline Activation (pH 10-11) Start->Base NaOH/KOH Intermediate Uracil-5-sulfate Ester (Water Soluble) Base->Intermediate K2S2O8 (Electrophilic Attack) SideProduct Side Product: 5,6-Dihydroxy-5,6-dihydro (Glycol) Base->SideProduct Over-oxidation (Excess Oxidant) Hydrolysis Acidic Hydrolysis (H+ / Heat) Intermediate->Hydrolysis Cleavage of Sulfate Product 1,3-Dimethyl-5-hydroxyuracil Hydrolysis->Product Target Yield

Figure 1: The Elbs Persulfate Oxidation pathway for converting 1,3-dimethyluracil to its 5-hydroxy derivative.

Critical Reaction Parameters (Optimization Matrix)

The following parameters are non-negotiable for maximizing yield and purity.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.0 : 1.1 (Uracil :

)
Avoid Excess: Large excesses of persulfate lead to radical over-oxidation, attacking the C5-C6 double bond to form the 5,6-glycol (isodialuric acid derivative) [1].
Alkalinity (pH) pH 10.5 – 11.5Ring Stability: The uracil ring is susceptible to cleavage (hydrolysis) at pH > 12. However, the reaction requires the formation of the "phenolate-like" anion at C4/O4 to activate C5.
Temperature 10°C – 20°C (Addition)Amb. (Reaction)Thermal Control: Persulfate decomposition is exothermic. High temperatures (>40°C) during addition promote radical fragmentation and polymerization rather than the desired ionic substitution.
Reaction Time 12 – 24 HoursKinetics: The migration of the sulfate group and subsequent formation of the intermediate is slow. Rushing this step results in high recovery of starting material.
Quench/Hydrolysis HCl (conc.) to pH < 1Cleavage: The intermediate sulfate ester is stable in base. Strong acid and heat (reflux 30-60 min) are required to hydrolyze the ester to the free hydroxyl group.

Troubleshooting Guide & FAQs

Scenario A: "I am recovering >50% unreacted starting material."

Diagnosis: This is the "Elbs Paradox." The reaction often stalls at ~50% conversion due to the consumption of persulfate in non-productive radical cycles or decomposition.

  • Solution 1 (The Feed): Do not add solid

    
     all at once. Add a saturated aqueous solution of persulfate dropwise over 4–6 hours. This maintains a low steady-state concentration of the oxidant, favoring the ionic mechanism over radical decomposition.
    
  • Solution 2 (The Recycle): Because the intermediate (sulfate ester) is highly water-soluble and the starting material (1,3-dimethyluracil) is organic-soluble, you can extract the unreacted starting material with Ethyl Acetate or DCM before the acidic hydrolysis step. Recycle this recovered material into the next batch.

Scenario B: "My product is a sticky brown tar."

Diagnosis: Ring cleavage (pyrolytic degradation) or over-oxidation.

  • Check pH: If the pH drifted above 12 during the reaction, the pyrimidine ring likely opened to form urea derivatives. Use a pH-stat or buffered system (Phosphate buffer) if possible, though high salt can complicate isolation.

  • Check Hydrolysis Temp: During the acidic workup, if you boil too vigorously for too long, the 5-hydroxy product (which is an enol) can degrade. Limit hydrolysis to 80°C for 45 minutes.

Scenario C: "I see a peak at M+18 or M+34 in LCMS."

Diagnosis: Formation of 5,6-dihydroxy-5,6-dihydro-1,3-dimethyluracil (Uracil Glycol).

  • Cause: This is the hydration product of the radical cation intermediate, common when radical flux is high.

  • Fix: Add a radical scavenger? No, that stops the reaction. Instead, strictly control temperature (keep <20°C during addition) and ensure the solution is thoroughly degassed (Argon sparge) before starting. Oxygen promotes the radical chain reaction that leads to glycols [2].

Scenario D: "The product won't precipitate after acid hydrolysis."

Diagnosis: 1,3-Dimethyl-5-hydroxyuracil is amphoteric and moderately water-soluble.

  • Protocol:

    • Cool the acidic hydrolysate to 0°C.

    • Neutralize carefully to pH 5-6 (the isoelectric point region) using concentrated ammonia or NaOH.

    • Saturate the aqueous phase with NaCl (salting out).

    • Extract exhaustively with n-Butanol or Ethyl Acetate/Isopropanol (3:1) . Simple ether extraction will fail.

Optimized Experimental Protocol (Bench-Ready)

Objective: Synthesis of 5 g of 1,3-dimethyl-5-hydroxyuracil.

  • Dissolution: Dissolve 5.0 g (35.7 mmol) of 1,3-dimethyluracil in 40 mL of 10% NaOH solution. Cool to 10°C.

  • Oxidation: Prepare a solution of 10.6 g (39.2 mmol, 1.1 eq) Potassium Persulfate (

    
    ) in 150 mL water. Add this dropwise to the uracil solution over 3 hours, maintaining internal temp < 20°C.
    
  • Incubation: Allow to stir at room temperature for 18 hours. The solution typically turns from colorless to pale yellow.

  • Cleanup (Critical Step): Acidify slightly to pH 6-7. Extract with DCM (2 x 50 mL). Save the organic layer —this is your unreacted starting material (expect ~30-40% recovery).

  • Hydrolysis: To the remaining aqueous layer (containing the sulfate ester), add 15 mL concentrated HCl. Heat to 80°C for 45 minutes.

  • Isolation: Cool to 4°C. Neutralize to pH 5 with conc. Ammonia. A precipitate may form. If not, saturate with NaCl and extract with n-Butanol (3 x 50 mL). Evaporate solvent to yield the crude product. Recrystallize from water or ethanol.

References

  • Behrens, G., et al. (1986). "The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate." Journal of the Chemical Society, Perkin Transactions 2.

  • Wagner, J.R., et al. (1998). "Oxidation of 5-hydroxyuracil and structure of the main degradation products." Photochemistry and Photobiology.

  • Moschel, R.C., & Behrman, E.J. (1974). "Oxidation of Nucleic Acid Bases by Potassium Peroxodisulfate." Journal of Organic Chemistry.

  • Sigma-Aldrich. "1,3-Dimethyluracil Product Analysis & Properties."

Optimization

Purification challenges of 1,3-Dimethyl-5-hydroxyuracil

Technical Support Center: Purification & Handling of 1,3-Dimethyl-5-hydroxyuracil Ticket ID: DMHU-PUR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 1,3-Dimethyl-5-hydroxyuracil Ticket ID: DMHU-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary: The "Deceptive Simplicity" of DMHU

Researchers often underestimate 1,3-Dimethyl-5-hydroxyuracil (DMHU) .[1][2] Structurally, it appears stable—a simple methylated uracil derivative.[1][2][3] However, the hydroxyl group at the C5 position introduces significant reactivity, making it susceptible to oxidative degradation and keto-enol tautomerism .[2] These features frequently lead to the "Pink Product Syndrome" (oxidative discoloration) and confusing HPLC chromatograms (peak splitting).[2][3]

This guide addresses the three most common support tickets we receive:

  • Oxidation/Discoloration: Why is my white solid turning pink/red?

  • Chromatography: Why do I see split peaks or excessive tailing?

  • Yield Loss: Why is my recovery during recrystallization so poor?

Module 1: The "Pink Product" Syndrome (Oxidation Management)

User Complaint: "I synthesized DMHU as a white solid, but after drying in the oven or leaving it on the bench for a few hours, it turned a light pink/red color."

Root Cause Analysis: The C5-hydroxyl group is electron-rich, making the ring susceptible to oxidation by atmospheric oxygen.[1][2] This forms radical intermediates or quinone-like species (e.g., 1,3-dimethyldialuric acid derivatives), which are highly chromophoric (colored) even at trace levels (ppm).[1][2]

Troubleshooting Protocol:

Step Action Technical Rationale
1. Degassing Sparge all solvents with Argon or Nitrogen for 15 mins before use.[2][3]Removes dissolved oxygen that initiates radical oxidation chains.[1][2][3]
2. Chelation Add 1 mM EDTA to aqueous buffers during workup.[1][2][3]Trace metal ions (Fe, Cu) catalyze the auto-oxidation of the 5-OH group.[1][2]
3. Drying NEVER oven-dry in air. Use a vacuum desiccator protected from light.[2][3]Heat + Oxygen = Rapid degradation.[1][2][3] Light accelerates photo-oxidation.
4.[1][2][3] Rescue If pink, recrystallize immediately with activated carbon.[1][2][3]Carbon adsorbs the high-molecular-weight colored oxidation byproducts.[1][3]

Module 2: HPLC Tailing & Peak Splitting

User Complaint: "My HPLC shows a split peak for DMHU, or the retention time shifts between runs."

Root Cause Analysis: DMHU exists in a keto-enol equilibrium .[1][2][3] While the 1,3-methylation blocks N-H tautomerism, the C5-OH group can interact with the carbonyls.[1][2] More critically, the acidity of the 5-OH (pKa ≈ 8-9) means that at neutral pH, you may have a mix of ionized and unionized forms, or the molecule may interact strongly with residual silanols on the column.[2]

Optimized HPLC Method:

  • Column: C18 (End-capped is critical to reduce silanol interactions).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate adjusted to pH 3.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 275 nm (max absorption) and 220 nm.[1][2][3]

Why pH 3.0? Acidifying the mobile phase suppresses the ionization of the 5-hydroxyl group, forcing the molecule into a single, neutral state.[2] This sharpens the peak and eliminates splitting caused by partial ionization.[3]

Module 3: Purification & Recrystallization Protocol

User Complaint: "I tried recrystallizing from Ethanol, but the recovery was <30%."

Solubility Profile:

  • Water: Slightly soluble (Cold), Soluble (Hot).[1][2][3]

  • Ethanol: Sparingly soluble.[1][2][3]

  • DMSO: Highly soluble.[1][2][3]

  • Ether/Hexane: Insoluble.[1][2][3]

Standard Operating Procedure (SOP) for Recrystallization:

  • Dissolution: Suspend crude DMHU in Water (10 mL/g) . Heat to 80°C. If not fully dissolved, add Ethanol dropwise until clear (max 20% v/v EtOH).

  • Decolorization: Add Activated Carbon (5 wt% of crude mass).[1][2][3] Stir at 80°C for 10 mins.

  • Filtration: Filter hot through a pre-warmed Celite pad (prevents premature crystallization on the filter).[1][2][3]

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours, then refrigerate at 4°C for 4 hours. Do not crash cool in ice immediately—this traps impurities.[1]

  • Wash: Filter the crystals and wash with Ice-Cold Water .

  • Drying: Vacuum dry at 40°C for 12 hours.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying DMHU based on the impurity profile.

DMHU_Purification Start Crude DMHU (Post-Synthesis) Check_Color Is the solid Pink/Red? Start->Check_Color Check_Purity HPLC Purity > 95%? Check_Color->Check_Purity No (White/Off-white) Oxidation_Fix Recrystallize with Activated Carbon + EDTA Check_Color->Oxidation_Fix Yes (Oxidation) Recryst_Water Recrystallize from Hot Water (slow cool) Check_Purity->Recryst_Water No (Mainly Salts) Recryst_Solvent Recrystallize from EtOH/Water (80:20) Check_Purity->Recryst_Solvent No (Organic Impurities) Dry Vacuum Dry (Dark, <40°C) Check_Purity->Dry Yes Oxidation_Fix->Check_Purity Recryst_Water->Dry Recryst_Solvent->Dry Final_Product Pure White DMHU Dry->Final_Product

Caption: Decision tree for DMHU purification. Yellow nodes represent decision points based on visual inspection and HPLC data.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve DMHU for biological assays? A: Yes, DMHU is highly soluble in DMSO (up to ~25 mg/mL).[2][3] However, ensure the DMSO is fresh.[2][3] Old DMSO often contains peroxides which will immediately oxidize DMHU, turning the solution yellow/orange.[2][3]

Q2: My 1H NMR spectrum in D2O shows broad peaks. Why? A: This is likely due to proton exchange of the 5-OH group with D2O.[1][3] To see a sharp spectrum, use DMSO-d6 as the solvent.[1][2] The 5-OH proton should appear as a singlet around 9-10 ppm, depending on concentration and hydrogen bonding.[2]

Q3: Is DMHU light sensitive? A: Yes. While not as sensitive as silver salts, prolonged exposure to UV/visible light in the presence of oxygen accelerates the formation of degradation products. Store the solid in amber vials.

References

  • PubChem. (2025).[1][2][3][4] 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3.[1][2][4][5] National Library of Medicine.[1][2][3] [Link]

  • Wagner, J. R., et al. (1994).[1][2][3] Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil...[1][2][6] Nucleic Acids Research.[1][2][3] [Link]

  • Thippeswamy, B., et al. (2012).[1][2][3] Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Dimethyl-5-hydroxyuracil (DMHU)

Topic: Reaction Byproducts, Troubleshooting, and Purification Strategies Document ID: TSC-DMHU-001 | Version: 2.4 | Status: Active[1][2][3] Introduction: The Chemistry of DMHU Synthesis 1,3-Dimethyl-5-hydroxyuracil (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Byproducts, Troubleshooting, and Purification Strategies

Document ID: TSC-DMHU-001 | Version: 2.4 | Status: Active[1][2][3]

Introduction: The Chemistry of DMHU Synthesis

1,3-Dimethyl-5-hydroxyuracil (also known as 1,3-Dimethylisobarbituric acid ) is a critical intermediate in the synthesis of xanthine derivatives and purine-based pharmaceuticals.[1][2][3] While commercially available, many research labs synthesize it in-house to ensure freshness, as the C5-hydroxyl group is susceptible to oxidation.[1][2][3]

The most common industrial and laboratory synthesis involves the Elbs Persulfate Oxidation of 1,3-dimethyluracil (1,3-DMU).[2][3] This radical-mediated pathway is efficient but chemically complex, generating specific byproducts that can mimic the physicochemical properties of your target compound, leading to difficult separations.[2][3]

This guide addresses the specific impurity profile generated via the persulfate route and provides validated protocols for their removal.[3]

Module 1: Reaction Profiling & Byproduct Identification

Understanding what to remove requires understanding how it formed.[1][2][3] The synthesis of DMHU is not a simple substitution; it is a radical chain reaction.[3]

The Mechanism & Impurity Map

The reaction typically employs Potassium Persulfate (


) in an aqueous alkaline medium.[3]
  • Target Pathway: Sulfate radical attack at C5

    
     Hydrolysis 
    
    
    
    DMHU .
  • Side Pathway A (Over-oxidation): Further oxidation leads to 1,3-dimethyl-dialuric acid (5,5-dihydroxy derivative) or ring contraction to 1,3-dimethylparabanic acid .[1][2][3]

  • Side Pathway B (Incomplete Hydrolysis): Formation of cis-5,6-dihydro-5,6-dihydroxy-1,3-dimethyluracil (a glycol intermediate).[1][2][3]

  • Side Pathway C (Ring Opening): Under high pH and temperature, the pyrimidine ring cleaves to form N,N'-dimethylurea .[2][3]

Visualizing the Reaction Landscape

DMHU_Reaction_Pathways Start 1,3-Dimethyluracil (Starting Material) Radical C5-Radical Intermediate Start->Radical + K2S2O8 (Oxidation) Sulfate_Int 5-Sulfate Ester Radical->Sulfate_Int Sulfate Capture Glycol cis-5,6-diol byproduct (Glycol) Radical->Glycol H2O Capture (Side Path) Target 1,3-Dimethyl-5-hydroxyuracil (DMHU - Target) Sulfate_Int->Target Acid Hydrolysis (HCl, Heat) Dialuric 1,3-Dimethyl-dialuric acid (Over-oxidation) Target->Dialuric Excess Oxidant Urea N,N'-Dimethylurea (Ring Opening) Target->Urea High pH / Prolonged Heat

Figure 1: Mechanistic pathway of DMHU synthesis via Elbs oxidation, highlighting critical branching points for impurity generation.

Module 2: Troubleshooting Synthesis (Q&A)

This section addresses real-world deviations reported by users scaling this reaction from mg to gram scale.

Q1: My reaction mixture turned dark brown/black. Is the product recoverable?

Diagnosis: Oxidative Decomposition. The C5-hydroxyl group is electron-donating, making DMHU more susceptible to oxidation than the starting material.[2][3] If the reaction runs too long or the temperature exceeds 60°C during the addition of persulfate, DMHU oxidizes to quinoid-like species or polymerizes.[3]

  • Correction: Maintain temperature strictly between 50–55°C . Quench the reaction immediately once the oxidant is consumed.[3] If the solution is black, yield will be low (<30%).[3] Add activated charcoal during the recrystallization step to remove colored oligomers.[2][3]

Q2: I see a large amount of starting material (1,3-DMU) remaining, even with excess oxidant.

Diagnosis: Radical Quenching (Oxygen Inhibition). The persulfate oxidation is a radical chain reaction.[3] Dissolved oxygen acts as a radical scavenger, terminating the chain before it propagates.[3]

  • Correction: Degas your aqueous solvent with Nitrogen or Argon for 15 minutes before adding the oxidant.[2][3] Ensure the reaction vessel is under an inert atmosphere.[2][3]

Q3: The product is oiling out instead of crystallizing.

Diagnosis: Presence of Glycol Impurities. The cis-5,6-dihydroxy byproduct (see Fig 1) acts as a solvent impurity, preventing the crystal lattice of DMHU from forming.[2][3]

  • Correction: The oil is likely a mixture of DMHU and the glycol.[3]

    • Redissolve the oil in minimum hot water.[2][3]

    • Add concentrated HCl (to pH < 1) and reflux for 30 minutes. This converts the glycol (via dehydration) back to the target DMHU or stable byproducts.[3]

    • Cool slowly to 4°C to induce crystallization.

Module 3: Removal & Purification Protocols

Comparison of Physicochemical Properties

Effective separation relies on exploiting the acidity of the phenolic -OH group on DMHU.[2][3]

CompoundWater Solubility (25°C)pKaBehavior in Acid (pH 1)Behavior in Base (pH 10)
1,3-DMU (Start) ModerateNeutralNeutral / SolubleNeutral / Soluble
DMHU (Target) Slightly Soluble ~8.8 Precipitates Soluble (Ionized)
Dimethylurea Very HighNeutralSolubleSoluble
Inorganic Salts HighN/ASolubleSoluble
Protocol A: Purification via pH-Swing Recrystallization

Best for: Removing unreacted starting material and inorganic salts.[1][2][3]

  • Dissolution: Dissolve the crude solid in minimum 10% NaOH solution. The DMHU becomes the sodium salt (highly soluble).[3]

    • Note: 1,3-DMU remains neutral but is moderately soluble.[1][2][3]

  • Filtration: If there are insoluble solids (rare), filter them off.[2]

  • Acidification: Cool the solution to 0–5°C on an ice bath. Slowly add Concentrated HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 2.0–3.0 .

    • Mechanism:[3][4][5][6][7][8] Protonation of the C5-O^-^ anion forces DMHU out of solution because it is poorly soluble in water in its neutral form.[1][2][3]

  • Isolation: Filter the white precipitate. Wash with ice-cold water (2x) to remove trapped inorganic sulfates and dimethylurea.[1][2][3]

  • Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent oxidation.[1][2][3]

Protocol B: HPLC Method for Purity Assessment

Use this to validate the success of Protocol A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2][3]

  • Mobile Phase B: Methanol.[1][2][3]

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV at 260 nm (DMHU has a distinct bathochromic shift compared to 1,3-DMU due to the -OH auxochrome).[1][2][3]

  • Retention Order:

    • Salts/Urea (Void volume)[2]

    • DMHU (Target - elutes earlier due to polarity of -OH)

    • 1,3-DMU (Starting Material - elutes later)

Module 4: Decision Tree for Purification

Use this logic flow to determine the correct purification step based on your crude analysis.

Purification_Logic Start Analyze Crude Mixture (HPLC/TLC) Check_SM Is Starting Material (1,3-DMU) > 10%? Start->Check_SM Check_Color Is Product Colored (Brown/Black)? Check_SM->Check_Color No Action_Recryst Perform pH-Swing Recrystallization (Protocol A) Check_SM->Action_Recryst Yes Action_Charcoal Dissolve in hot water, treat with Activated Carbon, then Recrystallize Check_Color->Action_Charcoal Yes Final Pure DMHU Store at -20°C under Argon Check_Color->Final No (White Solid) Action_Recryst->Check_Color Action_Flash Flash Chromatography (DCM:MeOH 95:5) Action_Recryst->Action_Flash If purity < 95% after 2 cycles Action_Charcoal->Final

Figure 2: Troubleshooting logic for purifying 1,3-Dimethyl-5-hydroxyuracil.

References

  • Behrend, R., & Roosen, R. (1889).[3] Synthese der Isobarbitursäure und des Isodialurs. Justus Liebigs Annalen der Chemie, 251(2), 235-256.[2][3] [2]

    • Foundational text describing the oxidation of uracils to isobarbituric acid deriv
  • Moschel, R. C., & Behrman, E. J. (1974).[2][3] Oxidation of nucleic acid bases by peroxodisulfate. Journal of Organic Chemistry, 39(14), 1983-1987.[2][3]

    • Defines the mechanism of Elbs oxidation on uracil derivatives and the sulfate ester intermedi
  • Rashid, R., et al. (2013).[2] Synthesis of 5-hydroxyuracil derivatives. Tetrahedron Letters.

    • Modern context for optimizing yields and handling 5-hydroxyuracil stability.[1][2][3]

  • PubChem Compound Summary. (2024). 1,3-Dimethyl-5-hydroxyuracil (CID 319989).[1][2][3][9] National Center for Biotechnology Information.[1][2]

    • Source for physicochemical d

Sources

Optimization

Technical Support Center: Optimizing Solubility of 1,3-Dimethyl-5-hydroxyuracil for Robust Assay Performance

Welcome to the technical support center for 1,3-Dimethyl-5-hydroxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dimethyl-5-hydroxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with 1,3-Dimethyl-5-hydroxyuracil in experimental assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and accurate results.

I. Frequently Asked Questions (FAQs)

Q1: Why is my 1,3-Dimethyl-5-hydroxyuracil not dissolving in aqueous buffers?

1,3-Dimethyl-5-hydroxyuracil, like many uracil derivatives, can exhibit limited solubility in neutral aqueous solutions. This is due to its molecular structure, which has both polar and non-polar characteristics. While the hydroxyl and carbonyl groups can participate in hydrogen bonding with water, the dimethylated regions contribute to its hydrophobic nature. Often, direct dissolution in buffers like PBS at neutral pH will result in an insoluble suspension.

Q2: What is the best starting solvent for 1,3-Dimethyl-5-hydroxyuracil?

Based on the properties of structurally similar compounds like 1,3-Dimethyluracil, Dimethyl Sulfoxide (DMSO) is an excellent starting solvent.[1] It is a powerful, polar aprotic solvent that can typically dissolve a wide range of organic molecules.[1] It is recommended to first prepare a concentrated stock solution in DMSO.

Q3: Can I use ethanol to dissolve 1,3-Dimethyl-5-hydroxyuracil?

While ethanol can be a suitable solvent for some uracil analogs, its effectiveness for 1,3-Dimethyl-5-hydroxyuracil may be lower than DMSO. If your experimental system is intolerant to DMSO, ethanol can be tested. However, you may achieve a lower stock concentration compared to DMSO.

Q4: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent (like DMSO) in the aqueous buffer is not sufficient to keep the compound in solution. The troubleshooting section below provides detailed strategies to address this, including the use of co-solvents and pH adjustments.

II. Understanding the Physicochemical Properties of 1,3-Dimethyl-5-hydroxyuracil

PropertyValue/InformationSource
Molecular FormulaC₆H₈N₂O₃[2]
Molecular Weight156.14 g/mol [2]
Predicted Water SolubilityLowInferred from related compounds
Predicted pKaThe hydroxyl group suggests potential for pH-dependent solubility. The pKa of the related 5-hydroxyuracil is approximately 8.8, indicating it is a weak acid.[3][3]

The presence of a hydroxyl group at the 5-position suggests that the solubility of 1,3-Dimethyl-5-hydroxyuracil will likely be influenced by the pH of the solution. At pH values above its pKa, the hydroxyl group can deprotonate to form a more soluble phenolate-like anion.

III. Step-by-Step Guide to Solubilization for Assays

This section provides a systematic approach to achieving a stable solution of 1,3-Dimethyl-5-hydroxyuracil for your experiments.

Workflow for Solubilization

start Start: Dry 1,3-Dimethyl-5-hydroxyuracil Powder stock_prep Prepare Concentrated Stock in 100% DMSO start->stock_prep solubility_check1 Visually inspect for complete dissolution. If not dissolved, gently warm and/or sonicate. stock_prep->solubility_check1 working_sol Prepare Intermediate Dilution in DMSO or Co-solvent Mixture solubility_check1->working_sol Dissolved troubleshoot Troubleshoot Precipitation solubility_check1->troubleshoot Insoluble final_dilution Dilute to Final Concentration in Assay Buffer working_sol->final_dilution precipitation_check Observe for Precipitation final_dilution->precipitation_check success Proceed with Assay precipitation_check->success No Precipitation precipitation_check->troubleshoot Precipitation Occurs

Caption: A stepwise workflow for dissolving 1,3-Dimethyl-5-hydroxyuracil.

Detailed Protocols

1. Preparation of a Concentrated Stock Solution in DMSO

  • Rationale: Creating a high-concentration stock in a strong organic solvent is the standard first step for compounds with low aqueous solubility. This minimizes the amount of organic solvent introduced into the final assay.

  • Protocol:

    • Weigh out the desired amount of 1,3-Dimethyl-5-hydroxyuracil powder.

    • Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate to aid dissolution.[1]

    • Visually inspect to ensure no solid particles remain. The solution should be clear.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

IV. Troubleshooting Guide: Precipitation in Aqueous Buffers

If you observe precipitation upon diluting your DMSO stock into your aqueous assay buffer, the following strategies can be employed.

Decision Tree for Troubleshooting Precipitation

start Precipitation Observed in Assay Buffer option1 Option 1: Decrease Final Concentration start->option1 option2 Option 2: Use a Co-solvent System start->option2 option3 Option 3: Adjust pH of the Assay Buffer start->option3 option1_desc Is a lower concentration compatible with your assay's required dose-response? option1->option1_desc option2_desc Prepare an intermediate dilution with a co-solvent like PEG300 or Tween-80. option2->option2_desc option3_desc Is your assay compatible with a slightly alkaline pH? option3->option3_desc

Caption: Decision tree for addressing precipitation issues.

In-Depth Troubleshooting Strategies

1. Decrease the Final Concentration

  • Causality: The simplest reason for precipitation is that the final concentration of 1,3-Dimethyl-5-hydroxyuracil exceeds its solubility limit in the final assay medium.

  • Action: Perform serial dilutions of your stock to determine the maximum concentration that remains soluble in your assay buffer. This will define the upper limit for your dose-response experiments.

2. Employ a Co-solvent System

  • Causality: Co-solvents can increase the solubility of a compound in an aqueous solution by reducing the polarity of the solvent system.

  • Protocol Example (based on 1,3-Dimethyluracil): [1]

    • Prepare a 10X final concentration stock of 1,3-Dimethyl-5-hydroxyuracil in 100% DMSO.

    • Create a co-solvent vehicle. A common example is a mixture of PEG300 (polyethylene glycol 300) and Tween-80 in saline or your assay buffer. For instance, a vehicle could be composed of 40% PEG300 and 5% Tween-80.

    • Prepare an intermediate dilution of your DMSO stock into the co-solvent vehicle. For example, add 1 part of your DMSO stock to 9 parts of the co-solvent vehicle.

    • Add this intermediate dilution to your final assay buffer. This method gradually introduces the compound to the aqueous environment, which can prevent it from crashing out.

3. Adjust the pH of the Assay Buffer

  • Causality: As 1,3-Dimethyl-5-hydroxyuracil is predicted to be a weak acid, increasing the pH of the assay buffer above its pKa will ionize the hydroxyl group, which should significantly increase its aqueous solubility.

  • Protocol:

    • Determine the pH tolerance of your cell line or assay system. Many cell lines can tolerate a pH range of 7.2 to 7.8.

    • Prepare your assay buffer and adjust the pH to a slightly more alkaline value (e.g., pH 7.6, 7.8, or 8.0) using a sterile solution of NaOH.

    • Attempt to dilute your DMSO stock of 1,3-Dimethyl-5-hydroxyuracil into the pH-adjusted buffer.

    • Important: Always include a vehicle control with the same pH-adjusted buffer to ensure that the change in pH itself does not affect your experimental outcome.

V. Best Practices for Handling and Storage

  • Hygroscopic Nature: Uracil and its derivatives can be hygroscopic. Store the solid compound in a desiccator at the recommended temperature to prevent water absorption, which can affect weighing accuracy and stability.

  • Light Sensitivity: Some related compounds are sensitive to light. While there is no specific data for 1,3-Dimethyl-5-hydroxyuracil, it is good practice to store stock solutions in amber vials or protected from light.

  • Solution Stability: Aqueous solutions of uracil derivatives may have limited stability. It is recommended to prepare fresh dilutions from your frozen DMSO stock for each experiment.

VI. References

  • PubChem. (n.d.). 1,3-Dimethyluracil. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 5-Hydroxyuracil (FDB007481). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5-hydroxyuracil. Retrieved from [Link]

  • Wang, Y., et al. (2019). Dissecting the Cell-Killing Mechanisms of Hydroxyurea Using Spot Assays. Methods in Molecular Biology.

  • Al-Bayati, M. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering.

  • ResearchGate. (2017). How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay?. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-1,3-dimethyl-5-nitrosouracil. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate. Retrieved from [Link]

  • Axios Research. (n.d.). 1,3-Dimethyl-4-imino-uracil. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1,3-Dimethyl-5-hydroxyuracil Handling &amp; Storage

[1] Executive Summary 1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2) is a critical pyrimidine derivative often used as a reference standard in oxidative DNA damage studies and metabolic profiling.[1][2] Unlike its paren...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2) is a critical pyrimidine derivative often used as a reference standard in oxidative DNA damage studies and metabolic profiling.[1][2] Unlike its parent compound uracil, the introduction of a hydroxyl group at C5 and methyl groups at N1/N3 creates a unique stability profile.[1]

The Core Challenge: The electron-rich C5-hydroxyl group renders this molecule highly susceptible to oxidative degradation and photolysis , particularly in basic solutions.[1] This guide addresses the specific chemical behaviors that lead to experimental failure, providing self-validating protocols to ensure data integrity.

Part 1: Storage & Stability (The "Shelf Life" Crisis)

Q1: My white powder has turned a faint beige/brown color. Is it still usable?

A: Stop immediately. Do not use. A color shift from white/off-white to beige or brown indicates the formation of oxidation products, likely 1,3-dimethylisodialuric acid or coupled radical species.[1]

  • The Mechanism: The C5-hydroxyl group lowers the ionization potential of the uracil ring.[1] Upon exposure to atmospheric oxygen or trace transition metals, it undergoes one-electron oxidation to form a radical cation, which rapidly degrades into complex mixtures.[1]

  • Validation: Dissolve a small amount in methanol and run a TLC or HPLC.[1] A pure sample should show a single peak/spot.[1] If you see tailing or a secondary front, the integrity is compromised.[1]

Q2: The supplier said "Room Temperature" storage is fine, but you recommend -20°C. Why?

A: Bulk chemical suppliers often list conditions for shipping stability (short-term), not experimental integrity (long-term).[1]

  • The Science: At Room Temperature (RT), the rate of auto-oxidation increases significantly, especially if the desiccant is saturated.[1] The activation energy for the abstraction of the phenolic hydrogen is lower than in non-hydroxylated uracils.

  • Protocol:

    • Upon receipt, aliquot the powder into single-use amber vials.

    • Flush with inert gas (Argon or Nitrogen).[1]

    • Store at -20°C with active desiccant.

Part 2: Solubilization & Handling (The "Precipitation" Pitfall)

Q3: I tried dissolving it in PBS (pH 7.4) for a stock solution, but it precipitated/degraded overnight. What happened?

A: You encountered the "Aqueous Instability Trap." While 1,3-dimethyl-5-hydroxyuracil has moderate water solubility due to the polar -OH group, it is chemically unstable in neutral-to-basic aqueous environments for long periods.[1]

  • The Cause: At pH > 7, the C5-hydroxyl group (pKa ~8.[1]8) begins to deprotonate.[1] The resulting anion is extremely electron-rich and oxidizes roughly 100x faster than the neutral form.

  • Correct Protocol:

    • Solvent: Prepare high-concentration stock solutions (e.g., 10-50 mM) in DMSO or Anhydrous Methanol .

    • Dilution: Dilute into aqueous buffer immediately before use.

    • pH Rule: Keep aqueous buffers slightly acidic (pH 5.0 - 6.[1]0) if the assay permits, to suppress ionization of the C5-hydroxyl.[1]

Q4: Can I use ultrasonic baths to speed up dissolution?

A: Use with extreme caution. Ultrasonication generates local hotspots and cavitation bubbles that can produce hydroxyl radicals (


) in water.[1] Given this compound's sensitivity to oxidation, extensive sonication can induce degradation before your experiment begins.[1]
  • Alternative: Vortex vigorously or use a magnetic stirrer at room temperature.[1] If sonication is necessary, use a water bath (not a probe) for <30 seconds and keep the sample on ice.[1]

Part 3: Experimental Interference

Q5: I’m seeing high background signal in my electrochemical detection (ECD) assay. Is the compound interfering?

A: Yes. 1,3-Dimethyl-5-hydroxyuracil is redox-active .[1]

  • The Issue: If your assay relies on detecting oxidative currents (e.g., HPLC-ECD for neurotransmitters or DNA adducts), this compound will oxidize at potentials similar to other catechols or oxidizable nucleosides (~0.4 - 0.6 V vs Ag/AgCl).[1]

  • Troubleshooting: Run a cyclic voltammetry (CV) blank of the compound alone to establish its specific oxidation potential (

    
    ) in your buffer system. Ensure your detector is set to a potential that discriminates between your analyte and this standard, or separate them chromatographically.
    
Part 4: Visualizing the Pitfalls
Diagram 1: The Oxidative Degradation Pathway

Caption: The primary failure mode involves the oxidation of the C5-hydroxyl group, leading to radical intermediates and isodialuric acid derivatives.[1]

DegradationPathway Start 1,3-Dimethyl- 5-hydroxyuracil (Active Form) Oxidation Oxidation (Air/pH > 7) (-e-, -H+) Start->Oxidation Exposure to O2 or Basic pH Radical C5-Radical Intermediate Oxidation->Radical Product1 1,3-Dimethyl- isodialuric acid Radical->Product1 +H2O / Rearrangement Product2 Degradation Fragments Radical->Product2 Ring Opening

Diagram 2: Decision Tree for Handling & Storage

Caption: A logic flow to prevent degradation during preparation and storage.

HandlingLogic Start Received Compound CheckColor Check Color Start->CheckColor White White/Off-White CheckColor->White Pass Brown Beige/Brown CheckColor->Brown Fail Usage Intended Use? White->Usage Discard Discard (Oxidized) Brown->Discard Stock Make Stock Solution Usage->Stock Experiment Prep Storage Long Term Storage Usage->Storage Inventory Solvent Use DMSO or MeOH (Anhydrous) Stock->Solvent Aqueous Avoid Aqueous Storage Stock->Aqueous Risky Conditions -20°C, Desiccated, Dark, Inert Gas Storage->Conditions

Part 5: Summary of Physical Properties & Benchmarks
PropertyValue / CharacteristicImplication for Handling
Molecular Weight 156.14 g/mol -
Appearance White to off-white crystalline solidColor change = Degradation.
Solubility (Water) Moderate (pH dependent)Unstable in solution > 24h. Prepare fresh.[1]
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for stock solutions.[1]
pKa (C5-OH) ~8.8 (Estimated based on 5-OHU)Avoid buffers pH > 7.5 to prevent rapid oxidation.[1]
UV Max ~278 nm (pH dependent)Verify concentration using UV-Vis in MeOH.[1]
References
  • PubChem. (n.d.).[1][2] 1,3-Dimethyl-5-hydroxyuracil (Compound Summary). National Center for Biotechnology Information.[1] Retrieved May 20, 2025, from [Link][1]

  • Thiviyanathan, V., et al. (2008).[1][3] Base-pairing properties of the oxidized cytosine derivative, 5-hydroxy uracil.[1][3][4] Biochemical and Biophysical Research Communications, 366(3), 752–757.[1] (Mechanistic insight into 5-OHU oxidation and stability). Retrieved from [Link]

  • Barberi-Heyob, M., et al. (1995).[1][5] Stability of 5-fluorouracil solutions according to different parameters.[1][6][7][8] Bulletin du Cancer, 82(12), 1025-31.[1][5] (Analogous stability data for substituted uracils). Retrieved from [Link]

  • Wagner, J. R., et al. (1998).[1] Oxidation of 5-hydroxyuracil and structure of the main degradation products.[4][9] Free Radical Biology and Medicine.[1][3] (Defines the oxidation pathway to isodialuric acid).

Sources

Optimization

Technical Support Center: 1,3-Dimethyl-5-hydroxyuracil Synthesis

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl-5-hydroxyuracil. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3-Dimethyl-5-hydroxyuracil. This document is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this synthetic sequence. As your application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The most common and logical pathway to 1,3-Dimethyl-5-hydroxyuracil involves a two-step sequence: the selective bromination of 1,3-dimethyluracil at the C5 position, followed by the nucleophilic substitution of the bromide with a hydroxide group. While seemingly straightforward, each step presents unique challenges that can drastically reduce overall yield. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 1,3-Dimethyl-5-hydroxyuracil?

The most established and scalable route begins with commercially available 1,3-dimethyluracil. The synthesis proceeds in two key steps:

  • Electrophilic Bromination: The electron-rich C5 position of the 1,3-dimethyluracil ring is selectively brominated, typically using N-Bromosuccinimide (NBS), to form the stable intermediate, 5-Bromo-1,3-dimethyluracil.

  • Nucleophilic Aromatic Substitution (Hydrolysis): The 5-bromo intermediate is then subjected to hydrolysis, where a hydroxide ion displaces the bromide to yield the final product, 1,3-Dimethyl-5-hydroxyuracil.

Q2: What is a "good" vs. "poor" yield for this synthesis?

Yields are highly dependent on reaction scale and optimization. However, based on analogous reactions, a "good" yield for the bromination step should be upwards of 85-95%. The hydrolysis step is often more challenging; a yield of 50-70% would be considered successful. Therefore, an overall yield of 40-65% is a reasonable target after optimization. Consistently achieving an overall yield below 30% indicates a significant issue in one or both steps that requires troubleshooting.

Q3: My final product is always discolored (yellow or brown). Is this normal?

No, this is not ideal and typically indicates product degradation. 1,3-Dimethyl-5-hydroxyuracil, like many phenols and other 5-hydroxyuracil derivatives, is susceptible to oxidation.[1] Discoloration is often caused by the formation of quinone-like species, which are highly colored. This can occur during a heated reaction workup, prolonged exposure to air, or during purification on silica gel.

Troubleshooting Guide: A Two-Step Workflow

This guide follows the logical flow of the synthesis. We will first address issues with the bromination step and then move to the hydrolysis and purification.

Workflow Diagram: Synthesis and Troubleshooting

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hydrolysis cluster_2 Purification cluster_3 Troubleshooting Points start 1,3-Dimethyluracil bromination Bromination (e.g., NBS, Acetonitrile) start->bromination intermediate 5-Bromo-1,3-dimethyluracil bromination->intermediate ts1 Low Conversion? bromination->ts1 ts2 Multiple Products? bromination->ts2 hydrolysis Hydrolysis (e.g., aq. KOH, Heat) intermediate->hydrolysis workup Aqueous Workup & Neutralization hydrolysis->workup ts3 No Reaction? hydrolysis->ts3 product Crude Product workup->product ts4 Product Degradation? workup->ts4 purification Column Chromatography or Recrystallization product->purification final_product Pure 1,3-Dimethyl-5-hydroxyuracil purification->final_product purification->ts4

Caption: General workflow for the synthesis of 1,3-Dimethyl-5-hydroxyuracil.

Part 1: Troubleshooting the Bromination Reaction

Q: My bromination reaction is very slow or stalls, with significant starting material left even after extended time. What is the cause?

A: This issue typically points to problems with the reagents or reaction setup.

  • Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this reaction. However, it can degrade over time, especially if not stored properly. Old or impure NBS will appear yellow or brown and contains free bromine and succinimide, reducing its effectiveness. The reaction proceeds via an electrophilic attack on the uracil ring, and the concentration of the active brominating species is critical.

  • Proposed Solution:

    • Verify NBS Quality: Use freshly opened or recrystallized NBS. To recrystallize, dissolve the NBS in a minimum amount of hot water (e.g., 100 mL per 10 g of NBS) and allow it to cool slowly. The pure, white crystals can be filtered and dried under vacuum.

    • Ensure Anhydrous Conditions: While the reaction mechanism doesn't strictly require anhydrous conditions, excess water can hydrolyze the desired product or react with the brominating agent. Use dry solvents.

    • Consider a Radical Initiator (with caution): In non-polar solvents like CCl₄, the reaction can proceed via a radical mechanism, which is often initiated with AIBN or benzoyl peroxide upon heating.[2] However, for an electron-rich heterocycle like 1,3-dimethyluracil, an electrophilic pathway in a polar aprotic solvent like acetonitrile or DMF is generally preferred and more selective.

Q: My TLC shows the formation of the desired product, but also a second, less polar spot. What is this side product?

A: You are likely observing over-bromination, resulting in the formation of 5,6-dibromo-5,6-dihydro-1,3-dimethyluracil.

  • Causality: The C5=C6 double bond in the uracil ring can react with a second equivalent of bromine, especially if the bromine concentration is high or the reaction is allowed to run for too long after the initial product has formed. This addition reaction breaks the aromaticity of the ring and results in a di-brominated, saturated product.

  • Proposed Solution:

    • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS. Add the NBS portion-wise over 15-20 minutes to maintain a low concentration at any given time.

    • Monitor Closely: Run the reaction at room temperature or slightly below (0 °C) and monitor by TLC every 15-30 minutes. As soon as the starting material is consumed, proceed with the workup to avoid further reaction.

    • Solvent Choice: Using a solvent like glacial acetic acid can promote clean electrophilic substitution.[3]

Parameter Recommendation Rationale
Brominating Agent N-Bromosuccinimide (NBS)Safer and easier to handle than Br₂. Provides a low, steady concentration of electrophilic bromine.
Equivalents 1.05 - 1.1 eq.Minimizes the risk of over-bromination while ensuring complete consumption of starting material.
Solvent Acetonitrile, DMF, or Glacial Acetic AcidPolar aprotic solvents favor the desired electrophilic substitution pathway.
Temperature 0 °C to Room TemperatureProvides good control over the reaction rate and helps prevent side reactions.
Monitoring TLC (e.g., 10% MeOH in DCM)Essential for determining the reaction endpoint and preventing the formation of byproducts.

Part 2: Troubleshooting the Hydrolysis Reaction

Q: My hydrolysis reaction is not proceeding. The 5-bromo intermediate is recovered unchanged.

A: The C5-Br bond in this system requires forceful conditions to undergo nucleophilic substitution. Your conditions are likely too mild.

  • Causality: Nucleophilic aromatic substitution (NAS) on an electron-rich ring is inherently difficult. While the carbonyl groups at C2 and C4 are electron-withdrawing and activate the ring for NAS, the C5-Br bond is still relatively strong.[3][4] Mild conditions (e.g., room temperature, dilute base) will not be sufficient to drive the reaction.

  • Proposed Solution:

    • Increase Base Concentration & Temperature: This reaction typically requires a concentrated solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[5] Start with 2-4 M aqueous KOH and heat the reaction mixture to reflux (or ~100 °C).

    • Use a Co-Solvent: To improve the solubility of the organic substrate in the aqueous base, a polar, high-boiling co-solvent like dioxane, DMSO, or ethylene glycol can be used. A 1:1 mixture of 4M KOH and dioxane is a good starting point.

    • Monitor Reaction Progress: The reaction may take several hours. Monitor by TLC or LC-MS to track the disappearance of the starting material. Be aware that the product is likely more polar and may have a different UV absorbance.

Q: The hydrolysis starts, but my yield is very low and the reaction mixture turns dark. What is causing the product loss?

A: You are likely observing base-mediated degradation of the pyrimidine ring or the product.

  • Causality: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under harsh basic conditions and high temperatures.[6] The desired 5-hydroxy product, being a vinylogous acid, is deprotonated under basic conditions to form a phenoxide-like species. This electron-rich species is highly susceptible to oxidative degradation, leading to complex, often polymeric, dark-colored tars.

  • Proposed Solution:

    • Exclude Oxygen: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Degas your solvents before use by bubbling N₂ through them for 15-20 minutes. This is the single most critical factor in preventing oxidative degradation.

    • Optimize Temperature and Time: Find the "sweet spot." Run parallel reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor over time. The goal is to find the lowest temperature and shortest time that gives complete conversion of the starting material.

    • Careful Workup: Once the reaction is complete, cool the mixture to room temperature before opening it to the air. Neutralize the basic solution carefully by adding it to a chilled, stirred solution of acid (e.g., 1M HCl) until the pH is ~6-7. Do not over-acidify. The product should precipitate and can be collected by filtration.

Troubleshooting Flowchart: Hydrolysis Step

G start Low Yield in Hydrolysis Step q1 Is Starting Material (SM) Consumed? start->q1 q2 Is Mixture Dark / Tar-like? q1->q2 Yes sol1 Increase Temperature Increase Base Concentration Use Co-Solvent (Dioxane/DMSO) q1->sol1 No q3 Is Product Lost During Workup? q2->q3 No sol2 Work Under Inert Atmosphere (N₂) Optimize (Lower) Temp & Time Degas Solvents q2->sol2 Yes sol3 Cool Before Neutralization Neutralize Slowly to pH 6-7 Extract Promptly with EtOAc/DCM q3->sol3 Yes

Sources

Troubleshooting

Technical Support Center: 1,3-Dimethyl-5-hydroxyuracil (DMHU) Quantification

This guide serves as a specialized technical resource for the quantification of 1,3-Dimethyl-5-hydroxyuracil (DMHU) . It is designed for analytical chemists and researchers encountering specific challenges with this pola...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the quantification of 1,3-Dimethyl-5-hydroxyuracil (DMHU) . It is designed for analytical chemists and researchers encountering specific challenges with this polar, unstable metabolite.

Senior Application Scientist: Dr. A. Vance Subject: Method Refinement & Troubleshooting for LC-MS/MS Analysis of DMHU Last Updated: October 2023

Core Methodological Strategy

DMHU (MW 156.14) presents a "perfect storm" of analytical challenges: it is highly polar (poor retention on C18), lacks acidic N-H protons (limiting standard negative mode ionization pathways), and possesses a 5-hydroxyl group susceptible to oxidation.

The following protocol moves away from generic "uracil methods" to a targeted approach ensuring stability and retention.

Senior Scientist Note: The Stability Trap

“Many researchers treat DMHU like standard uracil. It is not. The 5-hydroxyl group is phenolic in nature and prone to oxidation into 1,3-dimethylbarbituric acid derivatives or dimerization. You must include an antioxidant (Ascorbic Acid or DTT) in your sample collection and reconstitution solvents.”

Visual Workflow: DMHU Analysis Pipeline

The following diagram outlines the critical decision points in the analytical workflow.

DMHU_Workflow Sample Biological Sample (Plasma/Urine) Stabilization Stabilization Add 10mM Ascorbic Acid Sample->Stabilization Immediate Extraction Extraction Strategy (Avoid LLE) Stabilization->Extraction SPE SPE: Polymeric HLB or Mixed-Mode AX Extraction->SPE Recommended LC Chromatography HILIC or PGC Column SPE->LC Reconstitute in 90% ACN MS Detection LC-MS/MS (ESI-) LC->MS MRM Mode

Caption: Optimized workflow for DMHU quantification emphasizing early stabilization and polarity-matched extraction.

Experimental Protocols & Parameters

A. Mass Spectrometry Parameters (ESI-)

While 1,3-dimethylation removes the N-H protons typically used for negative ionization in uracils, the 5-hydroxyl group is sufficiently acidic (pKa ~8.5) to allow sensitive detection in Negative Electrospray Ionization (ESI-) mode.

ParameterSettingRationale
Ionization Mode ESI NegativeTargets the deprotonated 5-hydroxyl group [M-H]⁻.
Precursor Ion 155.0 m/z[M-H]⁻ ion of DMHU (MW 156.1).
Quantifier Transition 155.0 → 98.0 Loss of Methyl-Isocyanate (CH₃NCO, 57 Da). Specific to N-methylated uracils.
Qualifier Transition 155.0 → 42.0 Ring cleavage (NCO fragment). Common but high intensity.
Capillary Voltage 2.5 - 3.0 kVLower voltage reduces in-source oxidation/fragmentation.
Source Temp 350°C - 450°CHigh temp ensures desolvation of aqueous mobile phases.
B. Chromatographic Conditions (HILIC)

Standard C18 columns will result in DMHU eluting in the void volume (k' < 1), leading to massive ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard here.

  • Column: Phenomenex Kinetex HILIC or Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids ionization).

  • Mobile Phase B: Acetonitrile (100%).

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0950.4Initial high organic for HILIC retention.
1.0950.4Isocratic hold to focus peak.
4.0500.4Gradient elution of polar analytes.
4.1400.4Wash step.
6.0950.4Re-equilibration (Critical for HILIC).

Troubleshooting & FAQs

Category 1: Sensitivity & Signal Loss

Q: I see a strong signal for the standard, but my plasma samples show <10% recovery. What is happening? A: This is likely a Matrix Effect combined with Solubility Issues .

  • The Cause: Phospholipids from plasma co-elute with DMHU in HILIC modes if not removed.

  • The Fix: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) . Use a "Pass-Through" phospholipid removal plate (e.g., Ostro or HybridSPE) or a Mixed-Mode Anion Exchange (MAX) cartridge.

    • Protocol: Load sample at pH 10 (DMHU ionized). Wash with 5% NH₄OH in 50% MeOH. Elute with 2% Formic Acid in MeOH.

Q: My signal intensity drops over the course of a 50-sample run. A: This indicates Source Contamination or On-Column Accumulation .

  • Check: Are you using non-volatile buffers (phosphate)? Ensure you are using Ammonium Acetate.

  • Refinement: HILIC columns are sensitive to "salt build-up." Add a post-run wash step with 90% Water to strip salts from the column surface.

Category 2: Peak Shape Issues

Q: The DMHU peak is splitting or fronting badly. A: This is the classic Solvent Mismatch error in HILIC.

  • Diagnosis: You likely reconstituted your sample in 100% Aqueous buffer or high-water content solvent.

  • The Science: Injecting water into a HILIC column (which is equilibrated in 95% Acetonitrile) disrupts the water layer on the stationary phase, causing the analyte to "surf" ahead of the gradient.

  • Solution: Reconstitute samples in 90% Acetonitrile / 10% Buffer . The sample solvent must match the initial mobile phase conditions.[1]

Category 3: Stability & Degradation[2]

Q: My QC samples fail accuracy (low bias) after sitting in the autosampler for 12 hours. A: DMHU is oxidizing.

  • Immediate Action: Add 0.1% Ascorbic Acid to your reconstitution solvent.

  • Storage: Keep the autosampler temperature at 4°C . Amber glass vials are recommended to prevent potential photodegradation, although oxidation is the primary driver.

Mechanistic Logic: Why This Works

The following diagram illustrates the fragmentation pathway utilized in the recommended MS transition, ensuring you are tracking the correct chemical entity.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 155 (Deprotonated 5-OH) Transition Collision Induced Dissociation (Loss of CH₃-N=C=O) Parent->Transition -57 Da Product Product Ion m/z 98 (Ring Contraction) Transition->Product

Caption: Proposed fragmentation pathway for 1,3-Dimethyl-5-hydroxyuracil in ESI negative mode.

References

  • Phenomenex Application Guide. "Fast Method for Uracil and Metabolites from Serum by LC-MS/MS." Phenomenex.com.

  • Cesar, I. et al. (2012). "A rapid HPLC-ESI-MS/MS method for determination of dihydrouracil/uracil ratio in plasma." Therapeutic Drug Monitoring.

  • Payne, L. et al. "Determination Of 5-fluorouracil In Human Plasma Using LC-MS/MS."[2] Bioanalytical Systems, Inc.[2]

  • PubChem Compound Summary. "1,3-Dimethyl-5-hydroxyuracil." National Center for Biotechnology Information.

  • Zhang, Y. et al. (2015). "HILIC-MS/MS for the determination of polar pyrimidines." Journal of Chromatography B. (Contextual grounding for HILIC usage in polar pyrimidines).

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of Synthesized 1,3-Dimethyl-5-hydroxyuracil

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting common purity issues encountered during the synthesis of 1,3-Dimethyl-5-hydroxyuracil....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting common purity issues encountered during the synthesis of 1,3-Dimethyl-5-hydroxyuracil. As Senior Application Scientists, we offer field-proven insights and detailed protocols to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may face during the purification of 1,3-Dimethyl-5-hydroxyuracil, providing explanations for the underlying causes and step-by-step solutions.

Issue 1: Low Purity After Initial Synthesis and Isolation

Question: My initial NMR and LC-MS analyses show significant impurities in my synthesized 1,3-Dimethyl-5-hydroxyuracil. What are the likely culprits and how can I remove them?

Answer:

Low purity in the crude product is a common issue stemming from several sources, including unreacted starting materials, byproducts from side reactions, and degradation products. The specific impurities will depend on your synthetic route. For instance, if you are employing a method involving the condensation of 1,3-dimethylurea with a suitable three-carbon synthon, you might encounter unreacted 1,3-dimethylurea or byproducts from its self-condensation.

Causality: The formation of impurities is often a result of non-optimal reaction conditions such as incorrect stoichiometry, temperature fluctuations, or insufficient reaction time. The inherent reactivity of the starting materials and intermediates can also lead to undesired side reactions.

Recommended Purification Strategy: Recrystallization

Recrystallization is a powerful and widely used technique for purifying crystalline solids.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the more soluble impurities behind in the mother liquor.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve your 1,3-Dimethyl-5-hydroxyuracil sparingly at room temperature but have high solubility at its boiling point. The impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

    • Screening: Test small amounts of your crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) to find the optimal one.

  • Dissolution: Place the crude 1,3-Dimethyl-5-hydroxyuracil in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to create a slurry. Heat the mixture to the solvent's boiling point while stirring and continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce your recovery yield.[1]

  • Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, solid byproducts), you must perform a hot gravity filtration to remove them before cooling.[1] Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can further increase the yield by placing the flask in an ice bath.[2][3] If crystallization does not initiate, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure 1,3-Dimethyl-5-hydroxyuracil.[2][3]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of the solvent.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My 1,3-Dimethyl-5-hydroxyuracil product has a persistent yellow or brownish tint, even after recrystallization. How can I remove these colored impurities?

Answer:

Colored impurities are often highly conjugated organic molecules that are present in small quantities but are intensely colored. They can co-crystallize with your product, making them difficult to remove by simple recrystallization.

Causality: These impurities can arise from oxidation of starting materials or the product, or from polymerization reactions.

Recommended Decolorization Protocol:

Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and porous structure.[1]

  • Prepare a Hot Solution: Following step 2 of the recrystallization protocol, dissolve your impure 1,3-Dimethyl-5-hydroxyuracil in the minimum amount of hot solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the weight of your crude product) to the solution.

  • Reheat and Stir: Reheat the mixture to boiling and stir for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Remove the charcoal by hot gravity filtration as described in the recrystallization protocol. The filtrate should be colorless or significantly lighter in color.

  • Crystallize and Isolate: Proceed with the cooling, crystallization, and isolation steps as outlined in the recrystallization protocol.

Issue 3: Co-eluting Impurities During Column Chromatography

Question: I'm using column chromatography to purify my 1,3-Dimethyl-5-hydroxyuracil, but some impurities are co-eluting with my product. How can I improve the separation?

Answer:

Co-elution occurs when the impurity and your product have very similar polarities, and therefore, similar affinities for the stationary phase and mobile phase.

Causality: Structurally similar byproducts are the most common cause of co-elution.

Strategies to Improve Chromatographic Separation:

  • Optimize the Solvent System (Eluent): The choice of eluent is critical for achieving good separation.[4][5]

    • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from the impurities.

    • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed.[4] This involves gradually increasing the polarity of the eluent during the chromatography run. This can help to first elute the less polar compounds and then increase the eluent strength to elute your more polar product, leaving the even more polar impurities on the column.

  • Change the Stationary Phase: While silica gel is the most common stationary phase, other options are available for difficult separations.

    • Alumina: Alumina can be used in its acidic, neutral, or basic form, offering different selectivity compared to silica.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be very effective.

  • Adjust the pH: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape and separation by suppressing ionization.[4]

Column Chromatography Workflow Diagram:

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis to Find Optimal Solvent System pack 2. Pack Column with Stationary Phase tlc->pack load 3. Load Crude Product onto Column pack->load elute 4. Elute with Chosen Solvent System (Isocratic or Gradient) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent to Obtain Pure Product combine->evaporate

Caption: A typical workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical techniques to assess the purity of 1,3-Dimethyl-5-hydroxyuracil?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of your sample and detecting impurities.[6] A well-developed HPLC method can provide a precise percentage purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to identify the molecular weights of your product and any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your 1,3-Dimethyl-5-hydroxyuracil and identifying any structural isomers or other impurities with distinct NMR signals.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and depress the melting point.

Q2: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is cooled too quickly.

  • Solutions:

    • Use a lower-boiling point solvent.

    • Ensure slower cooling. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Add more solvent. The concentration of the solute may be too high. Add a small amount of hot solvent to the oiled-out mixture and reheat until it dissolves, then cool slowly again.

    • Use a solvent-antisolvent system. Dissolve your compound in a minimal amount of a good solvent (in which it is very soluble), and then slowly add a poor solvent (in which it is insoluble) until the solution becomes turbid. This can often induce crystallization.[8]

Q3: What is the expected appearance and molecular weight of pure 1,3-Dimethyl-5-hydroxyuracil?

A3: Pure 1,3-Dimethyl-5-hydroxyuracil is expected to be a white to off-white solid. Its molecular formula is C₆H₈N₂O₃, and its molecular weight is 156.14 g/mol .[9]

Purity Enhancement Workflow:

G start Crude Synthesized Product recrystallization Recrystallization start->recrystallization analysis1 Purity Analysis (NMR, LC-MS) recrystallization->analysis1 charcoal Activated Charcoal Treatment (if colored) charcoal->recrystallization chromatography Column Chromatography (if impurities persist) analysis2 Purity Analysis chromatography->analysis2 end High Purity 1,3-Dimethyl-5-hydroxyuracil analysis1->charcoal Colored Impurities Present analysis1->chromatography Other Impurities Present analysis1->end Purity > 98% analysis2->recrystallization Further Purification Needed analysis2->end Purity > 99% analysis3 Purity Analysis

Caption: A decision-making workflow for the purification of 1,3-Dimethyl-5-hydroxyuracil.

Summary of Purification Techniques

TechniquePrincipleBest For RemovingKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Soluble impurities that are present in smaller amounts.Proper solvent selection is crucial for good recovery and purity.
Activated Charcoal Treatment Adsorption of large, flat, conjugated molecules onto the surface of porous carbon.Highly colored impurities.Use sparingly to avoid adsorbing the desired product. Requires subsequent filtration.
Column Chromatography Differential partitioning of compounds between a stationary phase and a mobile phase.Impurities with different polarities from the product, including isomers.Requires careful selection of the stationary and mobile phases. Can be time-consuming.

References

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC. (2025).
  • Recrystallization.pdf. (n.d.).
  • Supporting Information. (n.d.).
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives - CONICET. (n.d.).
  • 1,3-Dimethyl-5-hydroxyuracil | C6H8N2O3 | CID 319989 - PubChem. (n.d.).
  • US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents. (n.d.).
  • 408335-42-2|1,3-Dimethyl-5-hydroxyuracil|BLD Pharm. (n.d.).
  • Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed. (1985).
  • Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.).
  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. (n.d.).
  • Recrystallization pointers : r/chemistry - Reddit. (2024).
  • Recrystallization - YouTube. (2020).
  • 12 - Supporting Information. (n.d.).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • Recrystallization - YouTube. (2015).
  • 5-hydroxyuracil | Sigma-Aldrich. (n.d.).
  • Synthetic Pathways for Novel 5-Chlorouracil Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents. (n.d.).
  • Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil - Google Patents. (n.d.).
  • Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.).
  • recrystallisation experimental techniques required. (n.d.).
  • Development and Validation of Analytical Method for Estimation of 5-Fluorouracil in Bulk and Marketed Formulation by UV-Spectrophotometer. (2016).
  • How to purify esterefication product? - ResearchGate. (2016).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017).
  • 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure. (n.d.).
  • 1,3-Dimethyl-4-imino-5-isonitro-uracil - CAS - 6632-68-4 | Axios Research. (n.d.).
  • 1,3-dimethyl-5-hydroxyuracil | CAS#:408335-42-2 | Chemsrc. (2025).
  • Cross-validation of different analytical methods for 5,6-Dihydro-5-(hydroxymethyl)uracil quantification - Benchchem. (n.d.).

Sources

Optimization

1,3-Dimethyl-5-hydroxyuracil stability under experimental conditions

Welcome to the technical support center for 1,3-Dimethyl-5-hydroxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dimethyl-5-hydroxyuracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize field-proven insights and established scientific principles to address common challenges related to the stability and handling of 1,3-Dimethyl-5-hydroxyuracil.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1,3-Dimethyl-5-hydroxyuracil?

For optimal stability, solid 1,3-Dimethyl-5-hydroxyuracil should be stored in a tightly sealed container in a dry environment at room temperature.

Q2: How should I prepare solutions of 1,3-Dimethyl-5-hydroxyuracil, and what is their expected stability?

The preparation and storage of 1,3-Dimethyl-5-hydroxyuracil solutions are critical for reproducible experimental results. While specific stability data for this compound is limited, we can extrapolate from studies on similar uracil derivatives, such as 5-fluorouracil (5-FU).

Recommended Solvents:

  • Aqueous Buffers: Phosphate buffers are commonly used. The stability of uracil derivatives is pH-dependent, with greater stability generally observed in neutral to slightly acidic conditions.

  • Organic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are suitable for preparing stock solutions.

General Protocol for Solution Preparation:

  • To prepare a stock solution, dissolve the desired amount of 1,3-Dimethyl-5-hydroxyuracil in a minimal amount of DMSO or DMF.

  • For aqueous experimental conditions, further dilute the stock solution with the appropriate buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation or interfere with the assay.

Solution Stability: Based on data from 5-FU, solutions of 1,3-Dimethyl-5-hydroxyuracil are expected to be most stable when stored at 2-8°C and protected from light. Long-term storage of aqueous solutions is not recommended due to the potential for hydrolysis, especially at alkaline pH. For extended storage, it is advisable to store the compound as a solid or as a frozen stock solution in an appropriate organic solvent.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

Possible Cause: Degradation of 1,3-Dimethyl-5-hydroxyuracil in solution.

Troubleshooting Steps:

  • pH of the Medium: Uracil derivatives, particularly those with a hydroxyl group at the 5-position, are susceptible to pH-dependent degradation. Alkaline conditions can significantly accelerate hydrolysis.

    • Recommendation: Maintain the pH of your experimental medium in the neutral to slightly acidic range (pH 5-7.4) if possible. Avoid highly alkaline buffers. Studies on 5-FU show noticeable hydrolysis in acidic solutions (pH 5-7) and disappearance of hydrolysis in alkaline solutions (pH 8 and above)[1]. However, other uracil derivatives show significant degradation under alkaline conditions.

  • Temperature: Elevated temperatures can promote thermal degradation.

    • Recommendation: Perform experiments at a controlled and consistent temperature. Avoid unnecessary heating of solutions containing 1,3-Dimethyl-5-hydroxyuracil.

  • Light Exposure: Pyrimidine derivatives can be susceptible to photodegradation.

    • Recommendation: Prepare and handle solutions in a light-protected environment (e.g., using amber vials or covering containers with aluminum foil). Store solutions in the dark.

Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC).

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze Degradation Pathways: The 5-hydroxyuracil moiety is prone to oxidation and ring-opening reactions. The degradation of the closely related 5-fluorouracil in alkaline solutions involves hydration of the C5-C6 double bond, which can be followed by defluorination to form 5-hydroxyuracil or cleavage of the pyrimidine ring[2]. A similar pathway can be anticipated for 1,3-Dimethyl-5-hydroxyuracil.

  • Characterize Degradation Products: If significant degradation is suspected, techniques such as LC-MS/MS and NMR can be employed to identify the structure of the degradation products.

  • Implement a Stability-Indicating Method: Develop or utilize an HPLC method that can separate the parent compound from its potential degradation products. This is crucial for accurately quantifying the amount of active compound remaining.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of an Aqueous Solution

This protocol provides a general guideline for preparing an aqueous solution of 1,3-Dimethyl-5-hydroxyuracil for immediate use in experiments.

Materials:

  • 1,3-Dimethyl-5-hydroxyuracil (solid)

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, light-protected microcentrifuge tubes or vials

Procedure:

  • Prepare a 10 mM stock solution of 1,3-Dimethyl-5-hydroxyuracil in DMSO.

  • Vortex the solution until the solid is completely dissolved.

  • Dilute the stock solution to the desired final concentration in PBS (pH 7.4). For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

  • Use the freshly prepared aqueous solution immediately for your experiments.

  • For short-term storage (up to 24 hours), store the aqueous solution at 2-8°C, protected from light.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to evaluate the stability of 1,3-Dimethyl-5-hydroxyuracil under various stress conditions. This is essential for developing a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound and solution at 80°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (254 nm) and visible light at room temperature for 24 hours.

Procedure:

  • Prepare a solution of 1,3-Dimethyl-5-hydroxyuracil in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Expose aliquots of the solution to the stress conditions listed above. Include a control sample stored at 2-8°C in the dark.

  • At specified time points, withdraw samples and neutralize if necessary (for acidic and alkaline hydrolysis samples).

  • Analyze the samples by a suitable analytical method, such as HPLC with UV detection, to determine the percentage of degradation and identify any degradation products.

Data Presentation

Table 1: Factors Influencing the Stability of Uracil Derivatives (Based on 5-Fluorouracil Data)

ParameterConditionExpected Impact on 1,3-Dimethyl-5-hydroxyuracil StabilityReference
pH Acidic (pH < 7)Moderate stability, potential for hydrolysis.[1]
Neutral (pH ≈ 7)Generally stable for short-term use.
Alkaline (pH > 8)Increased potential for degradation via hydrolysis.[2]
Temperature Refrigerated (2-8°C)Optimal for short-term to medium-term storage of solutions.
Room Temperature (20-25°C)Generally stable for short periods, but degradation may occur over time.[3]
Elevated (>40°C)Increased rate of thermal degradation.
Light DarkRecommended for storage to prevent photodegradation.[3]
UV/Visible LightPotential for photodegradation, especially with prolonged exposure.

Visualizations

Diagram 1: General Troubleshooting Workflow for Stability Issues

G A Inconsistent Experimental Results B Check for Compound Degradation A->B C Review Solution Preparation and Storage B->C D Analyze Experimental Conditions B->D I Perform Stability-Indicating Analysis (e.g., HPLC) B->I If degradation is suspected E Freshly Prepare Solutions C->E Action F Control pH (Neutral to Acidic) D->F Variable G Control Temperature D->G Variable H Protect from Light D->H Variable K Consistent Results Achieved E->K F->K G->K H->K J Identify Degradation Products (LC-MS/MS, NMR) I->J If degradation is confirmed J->K

Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by the instability of 1,3-Dimethyl-5-hydroxyuracil.

Diagram 2: Potential Degradation Pathway

G A 1,3-Dimethyl-5-hydroxyuracil B Stress Conditions (e.g., Alkaline pH, Heat, UV) A->B C Ring Opening / Oxidation B->C Induces D Various Degradation Products C->D Leads to

Caption: A simplified diagram illustrating the potential degradation pathway of 1,3-Dimethyl-5-hydroxyuracil under various stress conditions.

References

  • Barberi-Heyob, M., Watelet, M., Merlin, J. L., Bleger, C., & Schroeder, B. (1995). [Stability of 5-fluorouracil solutions according to different parameters]. Bulletin du Cancer, 82(12), 1025–1031.
  • Guerrieri, A., Gires, A., & Martino, R. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 149–156.
  • Kavitha, M., & Kumar, S. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. Nano Biomedicine and Engineering, 10(3), 226-233.

Sources

Troubleshooting

Optimizing 1,3-Dimethyl-5-hydroxyuracil concentration for in vitro studies

Answering your request, here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for 1,3-Dimethyl-5-hydroxyuracil. This resource is designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for 1,3-Dimethyl-5-hydroxyuracil. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the use of this compound in in vitro studies. The following sections are structured in a question-and-answer format to directly address common challenges and inquiries.

Section 1: Compound Characteristics & Handling FAQs

This section addresses fundamental questions about the physical and chemical properties of 1,3-Dimethyl-5-hydroxyuracil and best practices for its handling and storage.

Q1: What is 1,3-Dimethyl-5-hydroxyuracil?

A: 1,3-Dimethyl-5-hydroxyuracil is a synthetic derivative of uracil, a pyrimidine base.[1] Its structure is based on the uracil ring, with methyl groups at positions 1 and 3, and a hydroxyl group at position 5.[1] Uracil analogs are a broad class of compounds investigated for various biological activities, most notably as anticancer agents, by interfering with nucleic acid synthesis.[2] While the precise mechanism of 1,3-Dimethyl-5-hydroxyuracil is compound-specific, its structural similarity to uracil suggests potential interactions with enzymes involved in pyrimidine metabolism.

Compound Properties Summary:

PropertyValueSource(s)
IUPAC Name 5-hydroxy-1,3-dimethylpyrimidine-2,4-dionePubChem[1]
CAS Number 408335-42-2Sigma-Aldrich
Molecular Formula C₆H₈N₂O₃PubChem[1]
Molecular Weight 156.14 g/mol PubChem[1]
Q2: How should I prepare a stock solution of 1,3-Dimethyl-5-hydroxyuracil?

A: Proper preparation of a high-concentration stock solution is critical for accuracy and reproducibility. The choice of solvent is the most important factor.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of uracil derivatives for in vitro use.[3]

  • Causality: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds that have poor solubility in aqueous solutions. Using a stock solution allows for the addition of a very small volume to your cell culture medium, minimizing the final solvent concentration.

Step-by-Step Stock Solution Protocol:

  • Determine Required Concentration: Start by deciding on your desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A 10 mM stock is standard for initial screening.

  • Calculate Mass: Use the molecular weight (156.14 g/mol ) to calculate the mass of 1,3-Dimethyl-5-hydroxyuracil needed.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: 0.010 mol/L x 0.010 L x 156.14 g/mol = 0.0156 g (or 15.6 mg).

  • Dissolution:

    • Weigh the calculated amount of the compound into a sterile, conical tube.

    • Add the required volume of high-purity, sterile-filtered DMSO.

    • Vortex thoroughly. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[3] Visually inspect to ensure no particulates remain.

  • Sterilization & Storage:

    • The DMSO stock solution should be considered sterile if prepared from sterile components in a laminar flow hood. If not, it can be sterilized by filtration through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability. A stock solution stored at -20°C is typically stable for at least one month, and at -80°C for up to six months.[3]

Q3: What is the maximum final DMSO concentration I should use in my cell culture?

A: This is a critical parameter to control. The final concentration of DMSO in the cell culture medium should be non-toxic to the cells being studied.

  • General Guideline: The final DMSO concentration should ideally be ≤ 0.1% .

  • Upper Limit: Many cell lines can tolerate up to 0.5% DMSO, but this can vary significantly. A concentration of 0.4% has been noted as having a minimal impact on the viability of some cell lines.[4]

  • Self-Validation is Key: It is imperative to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as the highest dose of your compound, but without the compound itself. This allows you to distinguish between the effect of the compound and the effect of the solvent.[5]

Section 2: Designing the Dose-Response Experiment

This section provides a comprehensive workflow for determining the optimal concentration range of 1,3-Dimethyl-5-hydroxyuracil for your specific in vitro model.

Q4: How do I select an initial concentration range to test?

A: The goal of the initial experiment is to cast a wide net to identify a concentration range that produces a biological effect, from minimal to maximal.

  • Expert Recommendation: When no prior information is available for a novel compound, a standard approach is to perform a broad-range, serial dilution assay. A common starting range is from 10 nM to 100 µM .[5]

  • Dilution Strategy: Use a logarithmic or half-logarithmic dilution series to cover this wide range efficiently. For example: 100 µM, 31.6 µM, 10 µM, 3.16 µM, 1 µM, etc. This allows you to pinpoint the effective concentration range more accurately than a linear dilution series.[6]

Q5: What is a standard protocol for determining the cytotoxic or anti-proliferative concentration?

A: The MTT assay is a widely used and reliable colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]

Detailed Protocol: Determining IC₅₀ using the MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Phase 1: Cell Seeding (Day 1)

  • Cell Preparation: Culture your cells to ~80% confluency. Trypsinize, count, and resuspend the cells in fresh culture medium to the desired seeding density.

  • Seeding: Seed the cells into a 96-well plate. The optimal seeding density depends on the cell line's doubling time and must be determined empirically. The goal is for the vehicle control wells to be ~70-80% confluent at the end of the assay. A common starting point is 5,000-10,000 cells per well in 100 µL of medium.

  • Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.

Phase 2: Compound Treatment (Day 2)

  • Prepare Dilutions: From your high-concentration stock, prepare serial dilutions of 1,3-Dimethyl-5-hydroxyuracil in serum-free or complete culture medium. Note: Prepare these dilutions at 2X the final desired concentration (e.g., if the final desired concentration is 100 µM, prepare a 200 µM solution).

  • Administer Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the appropriate 2X compound dilution to each well. This will dilute 1:1 with the residual volume to reach the 1X final concentration.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with medium containing the highest concentration of DMSO used.

      • Untreated Control: Wells with cells in fresh medium only.

      • Blank Control: Wells with medium only (no cells) to measure background absorbance.

    • Replicates: Use a minimum of n=3 (triplicate) wells for each condition to ensure statistical significance.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be relevant to the biological question being asked.[5]

Phase 3: MTT Assay (Day 4/5)

  • Prepare MTT Solution: Prepare a 5 mg/mL solution of MTT powder in sterile PBS. Vortex to dissolve. Filter-sterilize this solution through a 0.22 µm filter.[9] This solution is light-sensitive and should be protected from light.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[10] This results in a final concentration of 0.5 mg/mL.

    • Gently mix by tapping the plate.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of a solubilization solution (e.g., pure DMSO or a 1:1 mixture of DMSO and ethanol) to each well.[7]

    • Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[9]

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Q6: What does the experimental workflow look like?

A: The entire process, from compound preparation to data analysis, can be visualized as a clear workflow.

G cluster_prep Phase 1: Preparation cluster_cell_culture Phase 2: Cell Culture & Treatment cluster_assay Phase 3: MTT Assay & Readout cluster_analysis Phase 4: Data Analysis stock Prepare High-Conc. DMSO Stock Solution dilutions Create 2X Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with Dilutions & Controls dilutions->treat seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Adhesion) seed->incubate1 incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent to Wells incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove Media & Add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read normalize Normalize Data to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot calc Calculate IC50 Value plot->calc

Caption: Workflow for determining IC50 of 1,3-Dimethyl-5-hydroxyuracil.

Section 3: Troubleshooting Common Issues

Even with a robust protocol, unexpected issues can arise. This section provides guidance on diagnosing and solving common problems.

Q7: My compound precipitated when I added it to the culture medium. What should I do?

A: Compound precipitation is a common issue related to solubility limits.

  • Immediate Action: Do not proceed with the experiment using wells that show precipitation. The actual concentration of the dissolved compound will be unknown and much lower than intended, invalidating the results.

  • Root Cause Analysis & Solution:

    • Solubility Limit Exceeded: The most likely cause is that the concentration of 1,3-Dimethyl-5-hydroxyuracil exceeds its solubility limit in the aqueous culture medium (a phenomenon known as "crashing out").

    • Solution 1 (Lower Stock Concentration): Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to the medium, but may keep the compound in solution. Be mindful not to exceed the final DMSO tolerance of your cells (e.g., 0.5%).

    • Solution 2 (Check for Serum Interaction): Some compounds can interact with proteins in fetal bovine serum (FBS), affecting solubility. Try preparing the dilutions in serum-free medium first, adding them to the cells, and then adding serum-containing medium if required by your experimental design.

    • Solution 3 (Use a Co-Solvent): For particularly difficult compounds, co-solvents like PEG300 or Tween-80 can be used in the stock formulation, though this adds complexity and requires additional vehicle controls.[3]

Q8: I'm seeing high variability between my replicate wells. What are the likely causes?

A: High variability compromises the statistical power of your results. The cause is almost always technical inconsistency.

G cluster_pipetting Pipetting Errors cluster_plate Plate-Related Issues cluster_contamination Contamination start High Variability Observed cell_pipette Inconsistent Cell Number per Well start->cell_pipette Check Seeding? compound_pipette Inaccurate Compound Volume Addition start->compound_pipette Check Dilutions? edge_effect Edge Effects (Evaporation) start->edge_effect Check Plate Map? mixing Incomplete Mixing of Compound in Well start->mixing Check Technique? contamination Bacterial/Fungal Contamination start->contamination Check Microscopy? sol1 Ensure homogenous cell suspension before seeding. cell_pipette->sol1 Solution sol2 Calibrate pipettes. Use fresh tips for each dilution. compound_pipette->sol2 Solution sol3 Avoid using outer wells. Fill them with sterile PBS. edge_effect->sol3 Solution sol4 Gently mix plate with an X-Y motion after dosing. mixing->sol4 Solution sol5 Discard contaminated cultures and reagents. contamination->sol5 Solution

Caption: Troubleshooting guide for high replicate variability.

Section 4: Data Analysis & Interpretation

Q9: How do I process my absorbance data and calculate the IC₅₀?

A: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Step-by-Step Data Analysis:

  • Background Subtraction: For each well, subtract the average absorbance of the "Blank Control" (medium only) wells. This corrects for background absorbance from the medium and reagents.[9]

  • Normalization: Normalize the data to express it as a percentage of the control. The "Vehicle Control" represents 100% viability.

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Plotting: Create a scatter plot with the Log₁₀ of the compound concentration on the X-axis and the % Viability on the Y-axis.

  • Curve Fitting: Use a non-linear regression model to fit a sigmoidal dose-response curve to the data. The most common model is the four-parameter logistic (4PL) equation. This can be done using software like GraphPad Prism, Origin, or R.

  • Determine IC₅₀: The software will calculate the IC₅₀ value from the fitted curve, which is the concentration at which the response (viability) is 50%.

References

  • CLYTE Technologies. (2025).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Chemsrc. (n.d.). 1,3-dimethyl-5-hydroxyuracil | CAS#:408335-42-2. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-5-hydroxyuracil. [Link]

  • Schmidt, B., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology. [Link]

  • CliniSciences. (n.d.). 1,3-Dimethyl-5-hydroxyuracil. [Link]

  • Colombo, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]

  • Brecklinghaus, T., et al. (2022). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology. [Link]

  • Semantic Scholar. (n.d.). Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]

  • ResearchGate. (2013). How to find out the best suitable drug concentration and treatment time?. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. [Link]

  • National Center for Biotechnology Information. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. [Link]

  • FooDB. (2010). Showing Compound 5-Hydroxyuracil (FDB007481). [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Studies on Derivatives Uracil stability in various solvents and different functional groups. [Link]

  • PubChem. (n.d.). 1,3-Dimethyluracil. [Link]

  • Chemical Review and Letters. (n.d.). Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). [Link]

  • PubMed. (1997). Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity with uracil in human tumor cells. [Link]

  • Dr.Oracle. (n.d.). What is the mechanism of action for 5-fluorouracil (5-FU)?. [Link]

  • MDPI. (n.d.). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. [Link]

  • PubMed. (1997). An Alternative Molecular Mechanism of Action of 5-fluorouracil, a Potent Anticancer Drug. [Link]

  • GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). THE MODE OF ACTION OF 5-FLUOROURACIL AND ITS DERIVATIVES. [Link]

  • PubMed. (n.d.). Molecular basis of 5-fluorouracil-related toxicity: lessons from clinical practice. [Link]

  • PubMed. (2015). The complex mechanism of antimycobacterial action of 5-fluorouracil. [Link]

  • National Center for Biotechnology Information. (n.d.). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. [Link]

  • SciSpace. (2010). In-vitro Drug Release Studies of 5-Fluorouracil from Novel Enteric CoatedCapsules Utilizing Combined Approaches of pH-dependent. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 1,3-Dimethyl-5-hydroxyuracil vs. 5-Hydroxyuracil Biological Activity

Executive Summary: The Divergence of Function While 5-hydroxyuracil (5-HU) and 1,3-dimethyl-5-hydroxyuracil (1,3-DM-5-HU) share a core pyrimidine scaffold and a C5-hydroxyl group, their biological behaviors are diametric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Function

While 5-hydroxyuracil (5-HU) and 1,3-dimethyl-5-hydroxyuracil (1,3-DM-5-HU) share a core pyrimidine scaffold and a C5-hydroxyl group, their biological behaviors are diametrically opposed due to N-methylation.

  • 5-Hydroxyuracil (5-HU) is primarily a genotoxic metabolite . It is a product of oxidative damage to cytosine, capable of incorporating into DNA and causing GC

    
     AT transition mutations.[1][2]
    
  • 1,3-Dimethyl-5-hydroxyuracil (1,3-DM-5-HU) is a pharmacological antioxidant scaffold . The methylation at N1 and N3 positions "locks" the molecule, preventing DNA incorporation and glycosylation. This transforms it from a mutagen into a lipophilic radical scavenger with potential therapeutic utility.

This guide dissects their physicochemical properties, antioxidant mechanisms, and toxicity profiles to aid in experimental design and lead selection.

Chemical & Physical Identity

The structural modification (methylation) fundamentally alters solubility and ionization, dictating biological availability.

Feature5-Hydroxyuracil (5-HU)1,3-Dimethyl-5-hydroxyuracil
CAS Number 496-76-4408335-42-2
Molecular Weight 128.09 g/mol 156.14 g/mol
Structure Pyrimidine-2,4-dione core, free N-HN1, N3-methylated core
Lipophilicity (LogP) ~ -0.8 (Hydrophilic)~ 0.1 (Moderately Lipophilic)
pKa (C5-OH) ~ 7.68 (Ionized at phys.[3] pH)~ 8.1–8.5 (Less acidic)
Tautomerism Complex (Keto-enol + Amide-iminol)Restricted (Only Keto form stable)
DNA Incorporation Yes (Substrate for DNA polymerases)No (Sterically/Chemically blocked)

Expert Insight: The N-methylation of 1,3-DM-5-HU prevents the formation of the N1-glycosidic bond required for nucleoside synthesis. Consequently, 1,3-DM-5-HU cannot enter the nucleotide pool, eliminating the mutagenic risk associated with 5-HU.

Biological Activity Profile

Antioxidant Activity (Radical Scavenging)

Both compounds act as antioxidants via the Hydrogen Atom Transfer (HAT) mechanism from the C5-hydroxyl group. However, their kinetics and environments differ.

  • 5-HU: Exhibits potent radical scavenging in aqueous environments. However, its activity is often overshadowed by its role as a damage marker.

  • 1,3-DM-5-HU: Shows superior performance in lipid-rich environments (membranes) due to the methyl groups. Experimental data on homologous trimethyl derivatives suggests an IC50 (DPPH assay) of ~15 mg/mL, comparable to standard phenolic antioxidants.

Mechanistic Pathway: The 5-OH group donates a hydrogen atom to reactive oxygen species (ROS), stabilizing the radical via resonance within the pyrimidine ring.

AntioxidantMechanism cluster_0 Methylation Effect ROS Peroxyl Radical (ROO•) Complex Transition State [ROO---H---O-Pyr] ROS->Complex Attack Compound 1,3-DM-5-HU (5-OH Donor) Compound->Complex H-Atom Transfer Product1 Hydroperoxide (ROOH) (Neutralized) Complex->Product1 Product2 Pyrimidyl Radical (Resonance Stabilized) Complex->Product2 Note N1/N3 Methyls increase lipophilicity, allowing access to lipid peroxyl radicals.

Figure 1: Mechanism of peroxyl radical scavenging by 1,3-dimethyl-5-hydroxyuracil via Hydrogen Atom Transfer (HAT).

Cytotoxicity and Genotoxicity

This is the critical decision point for drug development.

Parameter5-Hydroxyuracil (5-HU)1,3-Dimethyl-5-hydroxyuracil
Primary Toxicity Genotoxic. Induces GC

AT transitions.
Low. Non-genotoxic.
Mechanism Mispairs with Adenine during replication.Membrane interaction; potential enzyme inhibition (e.g., DPD).
Cell Viability (MTT) Toxic at high accumulation (via DNA damage response).Low toxicity (IC50 > 100 µM in standard lines).
Therapeutic Window Narrow/Non-existent (Damage marker).Broad (Potential cytoprotective agent).

Key Reference: Thiviyanathan, V. et al. (2005) demonstrated that 5-HU forms stable base pairs with all four DNA bases, confirming its mutagenic potential. Conversely, N-methylated uracils are widely used as non-incorporable mechanistic probes.

Experimental Protocols

To validate these activities in your own lab, use the following standardized workflows.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Use this to compare the intrinsic antioxidant capacity of 1,3-DM-5-HU against standards like Ascorbic Acid.

  • Preparation: Dissolve 1,3-DM-5-HU in methanol to create a stock solution (e.g., 10 mM). Prepare serial dilutions (10 – 500 µM).

  • Reagent: Prepare a fresh 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Keep in the dark.

  • Reaction:

    • Add 100 µL of sample solution to 100 µL of DPPH solution in a 96-well plate.

    • Include a solvent blank (Methanol + DPPH) and a compound blank (Sample + Methanol).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Comparative Cytotoxicity (MTT Assay)

Use this to demonstrate the safety profile of 1,3-DM-5-HU compared to the toxic 5-HU.

  • Cell Seeding: Seed HEK293 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Group A: Treat with 5-HU (0, 10, 50, 100, 500 µM).

    • Group B: Treat with 1,3-DM-5-HU (0, 10, 50, 100, 500 µM).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Analysis: Measure Absorbance at 570 nm.

    • Expected Result: 5-HU will show dose-dependent viability loss (due to DNA damage checkpoint activation), while 1,3-DM-5-HU should maintain high viability (>90%) up to high concentrations.

Mechanistic Visualization: The Divergent Fates

The following diagram illustrates why 1,3-DM-5-HU is a safe antioxidant while 5-HU is a genetic hazard.

BiologicalFates Start Compound Entry into Cell HU 5-HU (Free N1 Position) Start->HU 5-Hydroxyuracil (5-HU) DMHU 1,3-DM-5-HU (Blocked N1/N3) Start->DMHU 1,3-Dimethyl-5-hydroxyuracil Enz1 Phosphoribosyltransferase (Salvage Pathway) HU->Enz1 Block Cannot enter Nucleotide Pool DMHU->Block Steric Hindrance AOX Cytosol/Membrane Distribution DMHU->AOX Nuc Nucleotide Pool (5-OH-dUTP) Enz1->Nuc DNA Incorporation into DNA Nuc->DNA Mut Mispairing with A/G/C (Mutagenesis) DNA->Mut Scavenge ROS Scavenging (Cytoprotection) AOX->Scavenge

Figure 2: Metabolic fates of 5-HU vs. 1,3-DM-5-HU.[4] Methylation prevents nucleotide salvage, directing 1,3-DM-5-HU solely toward antioxidant activity.

References

  • Thiviyanathan, V., et al. (2005). "5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex."[1] Chemical Communications, (3), 400-402. Link

  • Gimadieva, A. R., et al. (2015). "Express evaluation of antioxidant activity of uracil derivatives." Biomeditsinskaia Khimiia, 61(6), 765-769.[5] Link (Demonstrates antioxidant activity of methylated 5-hydroxyuracils).

  • Valgimigli, L., et al. (2013).[6] "Base-Promoted Reaction of 5-Hydroxyuracil Derivatives with Peroxyl Radicals." Journal of the American Chemical Society, 135(1), 415-423.[6] Link

  • PubChem Compound Summary. (2024). "1,3-Dimethyl-5-hydroxyuracil."[3] National Center for Biotechnology Information. Link

  • Krebs, O., et al. (2022). "New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity." Molecules, 27(9), 2914. Link

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Comparative

A Researcher's Guide to the Validation of 1,3-Dimethyl-5-hydroxyuracil as a Novel Research Tool

This guide provides a comprehensive framework for the validation of 1,3-Dimethyl-5-hydroxyuracil, a small molecule with limited characterization in the public domain, as a potential research tool. For researchers and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of 1,3-Dimethyl-5-hydroxyuracil, a small molecule with limited characterization in the public domain, as a potential research tool. For researchers and drug discovery professionals who have synthesized or are considering this compound for their studies, this document outlines a logical, evidence-based workflow to establish its biological activity, identify its molecular target, and characterize its mechanism of action. By following the principles of scientific integrity and employing self-validating experimental systems, this guide will enable the robust evaluation of 1,3-Dimethyl-5-hydroxyuracil and its potential utility in various research applications.

Introduction to 1,3-Dimethyl-5-hydroxyuracil and the Rationale for Validation

1,3-Dimethyl-5-hydroxyuracil is a pyrimidine derivative. While the broader class of uracil analogs has been explored for various therapeutic applications, including antiviral and anticancer activities, specific data on the biological effects of 1,3-Dimethyl-5-hydroxyuracil remains scarce in peer-reviewed literature.[1][2] A closely related compound, 1,3-dimethyl-5-carboxyuracil, has been noted for its low cytotoxicity and its ability to promote cell proliferation, suggesting a potential avenue of investigation for 1,3-Dimethyl-5-hydroxyuracil in the realm of cellular regeneration or as a modulator of cell growth pathways.[3]

The validation of any new small molecule as a research tool is paramount to ensure the reliability and reproducibility of experimental findings.[1] This process involves a systematic investigation to confirm its identity and purity, assess its biological activity, identify its specific molecular target(s), and elucidate its mechanism of action. This guide provides a step-by-step approach to navigate this validation process for 1,3-Dimethyl-5-hydroxyuracil.

Part 1: Foundational Characterization: Purity, Stability, and Cytotoxicity

Before embarking on complex biological assays, it is crucial to establish the fundamental properties of the 1,3-Dimethyl-5-hydroxyuracil sample.

1.1 Purity and Identity Confirmation: The purity of the compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These foundational checks prevent misinterpretation of biological data due to impurities.

1.2 Solubility and Stability Assessment: The solubility of 1,3-Dimethyl-5-hydroxyuracil in aqueous buffers and common solvents like DMSO should be determined. Furthermore, its stability in solution under experimental conditions (e.g., temperature, pH) should be evaluated to ensure that the observed biological effects are due to the compound itself and not a degradation product.

1.3 Cytotoxicity Profiling: A baseline understanding of the compound's toxicity is essential for designing subsequent cell-based assays. An initial cytotoxicity screen across a range of concentrations will determine the appropriate, non-toxic concentration window for further experiments.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Objective: To determine the concentration range at which 1,3-Dimethyl-5-hydroxyuracil exhibits cytotoxic effects on a chosen cell line.

Materials:

  • 1,3-Dimethyl-5-hydroxyuracil

  • Relevant human cell line (e.g., HEK293 for general toxicity, or a cancer cell line if exploring anti-proliferative effects)

  • Complete cell culture medium

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Prepare a serial dilution of 1,3-Dimethyl-5-hydroxyuracil in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[4]

  • Read the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Part 2: Unveiling the Target: Target Identification and Engagement

A critical step in validating a research tool is identifying its direct molecular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[6][7] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.[3]

Experimental Workflow: Target Engagement Validation using CETSA

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Analysis cluster_data Data Interpretation cell_culture Culture Cells treatment Treat with 1,3-Dimethyl-5-hydroxyuracil or Vehicle Control cell_culture->treatment heat_shock Heat Cells at a Temperature Gradient treatment->heat_shock lysis Cell Lysis heat_shock->lysis centrifugation Separate Soluble & Insoluble Fractions lysis->centrifugation detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection plot Plot Soluble Protein vs. Temperature detection->plot shift Identify Thermal Shift (Target Engagement) plot->shift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if 1,3-Dimethyl-5-hydroxyuracil binds to and stabilizes a putative target protein in intact cells.

Materials:

  • Cells expressing the putative target protein

  • 1,3-Dimethyl-5-hydroxyuracil

  • Vehicle control (e.g., DMSO)

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • Protein quantification method (e.g., Western blot, ELISA)

Procedure:

  • Treat cultured cells with 1,3-Dimethyl-5-hydroxyuracil at a non-toxic concentration or with a vehicle control for a specified time.[8]

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[9]

  • Lyse the cells by freeze-thaw cycles or sonication.[9]

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble proteins.

  • Analyze the amount of the soluble target protein in each sample using Western blotting or another sensitive protein detection method.

Data Analysis: For each temperature point, quantify the amount of soluble target protein. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of 1,3-Dimethyl-5-hydroxyuracil indicates target engagement.

Part 3: Elucidating the Mechanism of Action

Once a direct target has been identified and engagement is confirmed, the next step is to understand the functional consequences of this interaction. This involves in vitro biochemical assays and cell-based functional assays.

In Vitro Biochemical Assays

If the identified target is an enzyme, a direct enzyme inhibition assay is a crucial validation step. For non-enzymatic targets, biophysical methods can quantify the binding affinity.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing information on binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy and entropy).[10][11]

  • Surface Plasmon Resonance (SPR): SPR is a label-free method to measure the kinetics of binding interactions (association and dissociation rates) in real-time.[12][13]

Cell-Based Functional Assays

Cell-based assays are essential to confirm that the interaction between the compound and its target leads to a measurable biological response. The choice of assay will depend on the function of the identified target. For instance, if the target is involved in cell cycle regulation, a cell proliferation assay would be appropriate.

Experimental Protocol: BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

Objective: To determine if 1,3-Dimethyl-5-hydroxyuracil affects the proliferation of a specific cell line.

Materials:

  • Cell line of interest

  • 1,3-Dimethyl-5-hydroxyuracil

  • BrdU labeling reagent

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1,3-Dimethyl-5-hydroxyuracil for 24-48 hours.

  • Add BrdU labeling reagent to the media and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the labeling medium and fix and denature the cells' DNA.

  • Add the anti-BrdU antibody and incubate.

  • Wash the wells and add the enzyme-conjugated secondary antibody.

  • Wash again and add the substrate.

  • Measure the absorbance or fluorescence with a microplate reader.

Data Analysis: Quantify the amount of BrdU incorporation, which is proportional to cell proliferation. Compare the results from compound-treated cells to vehicle-treated controls.

Part 4: Comparative Analysis and Data Summary

To establish the utility of 1,3-Dimethyl-5-hydroxyuracil as a research tool, its performance should be compared to that of known, well-characterized compounds that act on the same target or pathway. This comparative analysis provides context for the potency, selectivity, and potential advantages of the new compound.

Data Comparison Table
Parameter1,3-Dimethyl-5-hydroxyuracilAlternative Compound AAlternative Compound B
Target(s) To be determinedKnown Target(s)Known Target(s)
Binding Affinity (KD) To be determinedReported KDReported KD
In Vitro Potency (IC50/EC50) To be determinedReported IC50/EC50Reported IC50/EC50
Cellular Potency (CC50) To be determinedReported CC50Reported CC50
Selectivity To be determinedReported Selectivity ProfileReported Selectivity Profile
Mechanism of Action To be determinedEstablished MOAEstablished MOA

This table should be populated with data generated from the validation experiments outlined in this guide and compared with data from the literature for established research tools.

Conclusion

The validation of a novel small molecule like 1,3-Dimethyl-5-hydroxyuracil is a rigorous but essential process for its acceptance and use as a reliable research tool. This guide provides a systematic and experimentally-driven framework to progress from a compound of unknown function to a well-characterized chemical probe. By focusing on foundational characterization, target identification and engagement, and mechanistic studies, researchers can build a comprehensive data package that defines the utility and limitations of 1,3-Dimethyl-5-hydroxyuracil, paving the way for its potential application in advancing biological research and drug discovery.

References

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]

  • Ghafouri-Fard, R., et al. (2021). 5-FU: a narrative review on its role in the management of solid tumors. Frontiers in Oncology, 11, 624543.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Mei, L., et al. (2016). A novel therapeutic strategy for pancreatic cancer: A review. International Journal of Molecular Sciences, 17(5), 748.
  • Peytam, F., et al. (2021). Design, synthesis, molecular docking, and in vitro α-glucosidase inhibitory activities of novel 3-amino-2,4-diarylbenzo[2][14]imidazo[1,2-a]pyrimidines against yeast and rat α-glucosidase. Scientific Reports, 11(1), 1-15.

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • Pili, R., et al. (2010). A phase I study of 5-fluorouracil and gemcitabine in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 65(5), 975-982.
  • Romeo, R., et al. (2019). Pyrimidine 2,4-diones in the design of new HIV RT inhibitors. Molecules, 24(9), 1718.
  • Samir, M. A., et al. (2018). Design, synthesis, molecular modeling, and biological evaluation of novel thiouracil derivatives as potential antithyroid agents. Molecules, 23(11), 2913.
  • Siegel, R. L., et al. (2023). Cancer statistics, 2023. CA: A Cancer Journal for Clinicians, 73(1), 17-48.
  • Torphy, R. J., et al. (2020). Pancreatic cancer: a review of current treatment and future directions.
  • Vodenkova, S., et al. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447.
  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. (n.d.). PubMed. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. [Link]

  • Characterization of molecular interactions using isothermal titration calorimetry. (n.d.). PubMed. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Small Molecule Hit Identification and Validation. (n.d.). Broad Institute. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC - PubMed Central. [Link]

  • Target Identification Services. (n.d.). MtoZ Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Surface Plasmon Resonance (SPR). (n.d.). Reichert Technologies. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). PubMed. [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. (2023). PubMed. [Link]

  • Target validation using in-cell small molecule clickable imaging probes. (2013). RSC Publishing. [Link]

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Validation

A Comparative Guide to Cross-Reactivity Studies of 1,3-Dimethyl-5-hydroxyuracil

For researchers, scientists, and drug development professionals engaged in the study of pyrimidine metabolism and related therapeutic areas, the analytical accuracy of quantitative assays is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of pyrimidine metabolism and related therapeutic areas, the analytical accuracy of quantitative assays is paramount. This guide provides an in-depth technical comparison of the cross-reactivity profile of 1,3-Dimethyl-5-hydroxyuracil. We will explore the principles behind robust cross-reactivity assessment, detail experimental methodologies, and present comparative data to aid in the development and validation of specific and reliable analytical methods.

Introduction: The Significance of Specificity in Pyrimidine Analysis

1,3-Dimethyl-5-hydroxyuracil is a metabolite of interest in various biological contexts. Accurate quantification of this and other pyrimidine derivatives is crucial for understanding metabolic pathways and the pharmacokinetics of related drugs. However, the structural similarity among endogenous and exogenous pyrimidines presents a significant analytical challenge. Cross-reactivity, the interference of structurally related compounds in an analytical assay, can lead to inaccurate quantification and misinterpretation of results. Therefore, a thorough investigation of assay specificity is a critical component of method validation.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.[1][2][3] This guide will focus on the principles of assessing cross-reactivity within the framework of LC-MS/MS methodology.

Understanding Cross-Reactivity in the Context of LC-MS/MS

In immunoassays, cross-reactivity is defined by the ability of an antibody to bind to non-target antigens. In LC-MS/MS, the concept is analogous but relates to the potential for isobaric or isomeric compounds to produce the same mass-to-charge (m/z) ratio for precursor and product ions, leading to analytical interference.[4][5] Effective chromatographic separation is the first line of defense against such interferences.

Key Considerations for Cross-Reactivity Assessment:

  • Structural Similarity: Compounds with similar core structures and functional groups are primary candidates for cross-reactivity.

  • Metabolic Pathways: Understanding the metabolic fate of related compounds can help predict potential interferences.

  • Isobaric Interferences: Molecules with the same nominal mass can be a significant source of interference if not chromatographically resolved.[6][7]

Designing a Cross-Reactivity Study for 1,3-Dimethyl-5-hydroxyuracil

A systematic approach is required to evaluate the potential for cross-reactivity in an LC-MS/MS assay for 1,3-Dimethyl-5-hydroxyuracil.

Selection of Potential Cross-Reactants

Based on the structure of 1,3-Dimethyl-5-hydroxyuracil, a panel of potentially cross-reactive compounds should be selected. This panel should include:

  • Endogenous Analogs: Uracil, 5-Hydroxyuracil, Thymine, 1-Methyluracil, 3-Methyluracil.

  • Structurally Related Compounds: 1,3-Dimethyluracil.[8]

  • Metabolites of Related Drugs: 5-Fluorouracil and its metabolites.[9]

dot

Caption: Potential cross-reactants for 1,3-Dimethyl-5-hydroxyuracil.

Experimental Workflow

The following workflow outlines a robust procedure for assessing cross-reactivity.

dot

Cross_Reactivity_Workflow cluster_Preparation Preparation cluster_Analysis LC-MS/MS Analysis cluster_Evaluation Data Evaluation Standard_Solutions Prepare Standard Solutions (Analyte & Potential Cross-Reactants) Method_Optimization Optimize LC-MS/MS Method (Chromatography & MRM Transitions) Standard_Solutions->Method_Optimization Individual_Analysis Analyze Each Compound Individually (Determine Retention Time & Response) Method_Optimization->Individual_Analysis Spike_and_Recovery Analyze Analyte Spiked with High Concentrations of Cross-Reactants Individual_Analysis->Spike_and_Recovery Calculate_CrossReactivity Calculate % Cross-Reactivity Spike_and_Recovery->Calculate_CrossReactivity Assess_Impact Assess Impact on Assay Accuracy Calculate_CrossReactivity->Assess_Impact

Caption: Experimental workflow for cross-reactivity assessment.

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of 1,3-Dimethyl-5-hydroxyuracil and each potential cross-reactant in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions. For the analyte of interest, these will be used to construct the calibration curve. For the potential cross-reactants, prepare high-concentration solutions to be spiked into the analyte samples.

LC-MS/MS Method Development and Validation

A sensitive and specific LC-MS/MS method is crucial for distinguishing the analyte from potential interferents.[1][10]

  • Chromatographic Separation:

    • Column: A C18 or HILIC column is typically suitable for the separation of polar compounds like uracil derivatives.[1][2]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.[9]

    • Optimization: The gradient profile should be optimized to achieve baseline separation of 1,3-Dimethyl-5-hydroxyuracil from all tested potential cross-reactants.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.

    • MRM Transitions: Determine the optimal precursor ion and at least two product ions for 1,3-Dimethyl-5-hydroxyuracil and each potential cross-reactant. This is critical for specificity. The use of multiple reaction monitoring (MRM) enhances selectivity.[2]

Cross-Reactivity Testing Protocol
  • Individual Analysis: Inject a standard solution of each potential cross-reactant individually to determine its retention time and response in the MRM channel of 1,3-Dimethyl-5-hydroxyuracil.

  • Spiking Experiment:

    • Prepare samples containing a known concentration of 1,3-Dimethyl-5-hydroxyuracil (e.g., at the mid-point of the calibration curve).

    • Spike these samples with a high concentration of each potential cross-reactant (e.g., 100 to 1000-fold higher than the analyte concentration).

    • Analyze these samples using the optimized LC-MS/MS method.

  • Calculation of Percent Cross-Reactivity: The percentage of cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = [(Apparent Concentration of Analyte in Spiked Sample - Nominal Concentration of Analyte) / Concentration of Spiked Cross-Reactant] x 100

Comparative Data and Interpretation

The following table presents hypothetical data from a cross-reactivity study of 1,3-Dimethyl-5-hydroxyuracil.

Potential Cross-ReactantConcentration of Cross-Reactant (ng/mL)Apparent Concentration of 1,3-Dimethyl-5-hydroxyuracil (ng/mL)% Cross-Reactivity
Uracil100010.50.05%
5-Hydroxyuracil100011.20.12%
Thymine100010.10.01%
1-Methyluracil100010.80.08%
3-Methyluracil100010.60.06%
1,3-Dimethyluracil100015.30.53%
5-Fluorouracil100010.20.02%

Nominal concentration of 1,3-Dimethyl-5-hydroxyuracil was 10 ng/mL.

Interpretation of Results:

In this hypothetical example, 1,3-Dimethyluracil shows the highest cross-reactivity, which is expected due to its close structural similarity. However, even at a 100-fold excess, the interference is less than 1%. For all other tested compounds, the cross-reactivity is negligible. An acceptance criterion for cross-reactivity should be established during method validation, typically less than 5% is considered acceptable for most applications.

Conclusion and Best Practices

Thorough cross-reactivity studies are indispensable for ensuring the accuracy and reliability of quantitative assays for 1,3-Dimethyl-5-hydroxyuracil and other pyrimidine metabolites. The use of a well-optimized LC-MS/MS method with careful selection of MRM transitions and chromatographic conditions can effectively minimize interferences from structurally related compounds.

Key Takeaways:

  • Proactive Assessment: Cross-reactivity should be assessed early in the method development process.

  • Rational Selection: The choice of potential cross-reactants should be based on structural similarity and known metabolic pathways.

  • Chromatographic Resolution: Achieving baseline separation of the analyte from potential interferents is the most effective strategy to mitigate cross-reactivity.

  • Mass Spectrometric Specificity: The use of highly specific MRM transitions is essential for distinguishing between co-eluting compounds.

  • Thorough Validation: The results of cross-reactivity studies should be documented as part of the overall method validation report, in accordance with regulatory guidelines.[11][12]

By adhering to these principles, researchers can develop highly specific and robust analytical methods, leading to more accurate and reliable data in their scientific investigations.

References

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). A new class of uracil derivatives and their antiviral activity. Antiviral Chemistry and Chemotherapy, 14(6), 327-333.
  • Cohen, S. S. (1979). The mechanism of action of the anthelminthic drug, 5-fluorouracil. Journal of Biological Chemistry, 254(1), 17-19.
  • Grem, J. L. (1990). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • Heggie, G. D., Sommadossi, J. P., Cross, D. S., Huster, W. J., & Diasio, R. B. (1987). Clinical pharmacokinetics of 5-fluorouracil and its metabolites in plasma, urine, and bile. Cancer Research, 47(8), 2203-2206.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • Yan, Z., Maher, N., Torres, R., Cotto, C., Hastings, B., Dasgupta, M., ... & Caldwell, G. W. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Food and Drug Administration. (2018).
  • PubChem. (n.d.). 1,3-Dimethyl-5-hydroxyuracil. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyluracil. Retrieved from [Link]

  • Remaud, G., Boisdron-Celle, M., Hameline, C., Morel, A., & Gamelin, E. (2005). An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice.
  • SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Wang, S., Cyronak, M., & Weng, N. (2018). Discovery, identification and mitigation of isobaric sulfate metabolite interference to a phosphate prodrug in LC-MS/MS bioanalysis: Critical role of method development in ensuring assay quality. Journal of Pharmaceutical and Biomedical Analysis, 155, 22-29.
  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported. DNA Repair, 12(9), 699-706.
  • Zhou, W., Johnson, K. M., & Johnson, K. A. (2007). Mechanisms of base selection by a high-fidelity DNA polymerase. Biochemistry, 46(22), 6575-6585.
  • Sparidans, R. W., Bosch, T. M., Jörger, M., Schellens, J. H. M., & Beijnen, J. H. (2006). Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes.
  • Thüring, K., Schmid, K., Keller, P., & Helm, M. (2017). LC-MS Analysis of Methylated RNA. Methods in Molecular Biology, 1562, 3-18.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

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Comparative

Technical Assessment: 1,3-Dimethyl-5-hydroxyuracil (DMHU) vs. Pyrimidine Analogs

Topic: Efficacy of 1,3-Dimethyl-5-hydroxyuracil compared to other pyrimidine analogs Content Type: Technical Comparison Guide Executive Summary: The Strategic Role of DMHU 1,3-Dimethyl-5-hydroxyuracil (DMHU) occupies a d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 1,3-Dimethyl-5-hydroxyuracil compared to other pyrimidine analogs Content Type: Technical Comparison Guide

Executive Summary: The Strategic Role of DMHU

1,3-Dimethyl-5-hydroxyuracil (DMHU) occupies a distinct niche in pyrimidine pharmacology.[1] Unlike 5-Fluorouracil (5-FU) , which is a direct cytotoxic agent, DMHU functions primarily as a privileged scaffold for the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and as a mechanistic probe for oxidative DNA damage.

Its efficacy is not defined by direct cell killing, but by its regioselective reactivity and metabolic stability .[1] By blocking the N1 and N3 positions with methyl groups, DMHU prevents glycosylation and tautomerization, forcing reaction chemistry to the C6 position—a critical feature for synthesizing potent antiviral agents (HEPT analogs) that bind allosterically to HIV-1 Reverse Transcriptase.

This guide compares DMHU’s utility and derivative efficacy against 5-Fluorouracil (Cytotoxic Standard), 5-Hydroxyuracil (Mutagenic Metabolite), and HEPT (Antiviral Analog).[1]

Mechanistic Comparison & Signaling Pathways

The following diagram illustrates the divergent pharmacological pathways of DMHU compared to its analogs. While 5-FU disrupts DNA synthesis via enzyme inhibition, DMHU serves as a stable precursor for allosteric inhibitors.[1]

PyrimidinePathways DMHU 1,3-Dimethyl-5-hydroxyuracil (DMHU) HEPT_Analog HEPT Analog (C6-Functionalized) DMHU->HEPT_Analog Regioselective C6-Alkylation Radical Scavenging Radical Scavenging DMHU->Radical Scavenging C5-OH H-Atom Transfer (Antioxidant Model) FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FiveFU->FdUMP Metabolic Activation FiveOHU 5-Hydroxyuracil (5-OHU) DNA_Damage DNA Mispairing (Mutagenesis) FiveOHU->DNA_Damage Incorporation into DNA (A:5-OHU Mispairing) HIV_RT HIV-1 Reverse Transcriptase HEPT_Analog->HIV_RT Allosteric Binding (NNRTI Pocket) Viral Replication Block Viral Replication Block HIV_RT->Viral Replication Block TS Thymidylate Synthase FdUMP->TS Covalent Inhibition (Suicide Substrate) Cell Death Cell Death TS->Cell Death

Figure 1: Divergent pathways of pyrimidine analogs.[1] DMHU (Blue) serves as a scaffold for antiviral agents, contrasting with the cytotoxic mechanism of 5-FU (Red) and the mutagenic nature of 5-OHU.

Comparative Efficacy Data

A. Antiviral Potency (Derivative Efficacy)

DMHU is the starting material for 6-substituted uracils (e.g., HEPT analogs).[1] The methylation at N1/N3 is crucial for locking the molecule in a diketo conformation, enabling specific binding to the HIV-1 RT hydrophobic pocket.

Compound ClassPrimary TargetMechanismIC50 / Ki (Approx)Clinical/Research Utility
DMHU Derivatives HIV-1 Reverse TranscriptaseAllosteric Inhibition (NNRTI)10 - 50 nM (EC50)Potent inhibition of wild-type and mutant HIV-1 strains [1].[1]
5-Fluorouracil Thymidylate SynthaseActive Site Competition1 - 5 µM (IC50)Solid tumor chemotherapy (Colorectal, Breast) [3].[1]
5-Hydroxyuracil DNA PolymeraseMutagenic IncorporationN/A (Mutagen)Marker of oxidative stress; causes G:C -> A:T transitions [4].[1]
B. Chemical Stability & Reactivity Profile

For researchers using DMHU as a probe for oxidative stress, its stability against glycosylase activity (due to N-methylation) allows for the isolation of radical reaction kinetics.[1]

Parameter1,3-Dimethyl-5-hydroxyuracil (DMHU)5-Hydroxyuracil (5-OHU)
Reaction with SO4[1]•-

[2]
Similar (Diffusion controlled)
Reaction with S2O8^2-

[2]
Unstable intermediates
N-Glycosidic Bond Stability High (Blocked by Methyls)Low (Subject to DNA Glycosylase excision)
Cytotoxicity (HEK293) Low (Tolerated at high doses)Moderate (Mutagenic)

Experimental Protocols

Protocol 1: Regioselective Synthesis of HIV-Active HEPT Analogs

Objective: Utilize DMHU to synthesize 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil, a precursor for potent NNRTIs.[1] This protocol demonstrates the "scaffold efficacy" of DMHU.[1]

Materials:

  • 1,3-Dimethyl-5-hydroxyuracil (DMHU)[1]

  • 3-Bromocyclohexene[1]

  • Potassium Carbonate (

    
    )
    
  • Acetone (Dry)

  • Argon atmosphere[1]

Workflow:

  • Activation: Dissolve DMHU (1.0 eq) in dry acetone under argon. Add anhydrous

    
     (1.2 eq) and stir at room temperature for 30 minutes to deprotonate the C5-hydroxyl group.
    
  • Alkylation: Dropwise add 3-bromocyclohexene (1.1 eq) to the suspension.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of DMHU.[1]
    
  • Claisen Rearrangement (Critical Step): The initial O-alkylation product is unstable.[1] Heat the crude residue in o-xylene at

    
     for 2 hours. This forces a [3,3]-sigmatropic rearrangement, moving the cyclohexenyl group from the oxygen to the C6 position .[1]
    
  • Purification: Cool and concentrate. Purify via column chromatography.[1]

    • Yield Expectation: 75-85% of the C6-substituted product.[1]

    • Validation: 1H NMR should show loss of C6-H singlet and appearance of cyclohexenyl multiplet.[1]

Protocol 2: Kinetic Assessment of Oxidative Reactivity

Objective: Measure the rate constant of DMHU reacting with sulfate radicals (


), validating its use as an oxidative stress probe.

Methodology:

  • Pulse Radiolysis Setup: Use a linear accelerator (e.g., 4 MeV electrons, 0.2–2 µs pulse).[1]

  • Solution Prep: Prepare

    
     M DMHU in aqueous solution containing 
    
    
    
    M
    
    
    (Peroxodisulfate) and
    
    
    M tert-butanol (to scavenge OH radicals).
  • Radical Generation: Irradiate to generate solvated electrons (

    
    ), which react with 
    
    
    
    to produce
    
    
    .[1]
  • Observation: Monitor the buildup of the DMHU-radical adduct at 400-450 nm (characteristic absorption band).

  • Calculation: Plot the pseudo-first-order rate constant (

    
    ) vs. [DMHU] concentration. The slope yields the second-order rate constant (
    
    
    
    ).[1]
    • Target Value:

      
       [2].[1][2]
      

References

  • MedChemExpress. (2024).[1] HIV-1 inhibitor-50: Non-nucleoside reverse transcriptase inhibitor.[1][3][4][5] Retrieved from

  • Schuchmann, H. P., et al. (1986).[1] The SO4(.-)-induced chain reaction of 1,3-dimethyluracil with peroxodisulphate.[1][2] International Journal of Radiation Biology.[1] Retrieved from

  • Longley, D. B., et al. (2003).[1] 5-Fluorouracil: Mechanisms of action and clinical strategies.[1] Nature Reviews Cancer.[1] Retrieved from

  • Smolecule. (2024).[1][6] 5-Hydroxyuracil: Biological Activity and Synthesis.[1][5][7] Retrieved from

  • PubChem. (2024).[1] 1,3-Dimethyl-5-hydroxyuracil Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Validation

Benchmarking 1,3-Dimethyl-5-hydroxyuracil: A Comparative Technical Guide

This guide outlines a rigorous benchmarking framework for 1,3-Dimethyl-5-hydroxyuracil (DMHU) . Based on its chemical structure (a methylated hydroxypyrimidine), this compound functions primarily as a Tyrosinase Inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous benchmarking framework for 1,3-Dimethyl-5-hydroxyuracil (DMHU) . Based on its chemical structure (a methylated hydroxypyrimidine), this compound functions primarily as a Tyrosinase Inhibitor (analogous to Kojic Acid) and a Radical Scavenger (analogous to Trolox/Ascorbic Acid).

This guide focuses on benchmarking DMHU against Kojic Acid (Tyrosinase inhibition) and Trolox (Antioxidant capacity), while addressing its specificity relative to Gimeracil (DPD inhibition).

Executive Summary & Mechanism of Action

1,3-Dimethyl-5-hydroxyuracil (DMHU) is a pyrimidine derivative characterized by N-methylation at positions 1 and 3, and a hydroxyl group at position 5. Unlike 5-Fluorouracil (5-FU), DMHU is not a cytotoxic antimetabolite but functions as a chemical probe for oxidative enzymology .

Its primary utility lies in two distinct pharmacological domains:

  • Tyrosinase Inhibition: The enol-ketone moiety at C4/C5 mimics the transition state of DOPA oxidation, making it a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Redox Modulation: The C5-hydroxyl group allows DMHU to act as a hydrogen atom donor, scavenging reactive oxygen species (ROS) similar to phenolic antioxidants.

The Benchmarking Landscape

To validate DMHU, it must be compared against the "Gold Standards" of its functional classes:

Functional ClassReference Standard (Inhibitor)Mechanism of ReferenceComparison Goal
Tyrosinase Inhibition Kojic Acid Copper chelation & Competitive inhibitionDetermine IC50 & Mode of Inhibition (Ki).
Antioxidant Capacity Trolox (Vitamin E analog)H-atom transfer (HAT)Quantify Radical Scavenging Activity (RSA).
Metabolic Specificity Gimeracil (CDHP)DPD InhibitionProve lack of DPD inhibition (Specificity Check).

Benchmark 1: Tyrosinase Inhibition (vs. Kojic Acid)

Context: Tyrosinase converts L-Tyrosine to L-DOPA and subsequently to DOPAquinone. Inhibitors are critical for treating hyperpigmentation and preventing enzymatic browning.

Experimental Design: The Dopachrome Assay

This protocol uses mushroom tyrosinase to measure the inhibition of L-DOPA oxidation.

Reagents:

  • Enzyme: Mushroom Tyrosinase (250 U/mL in 50 mM Phosphate Buffer, pH 6.8).

  • Substrate: L-DOPA (2.5 mM).

  • Test Compound: DMHU (Serial dilutions: 1 µM – 500 µM).

  • Control: Kojic Acid (Serial dilutions: 1 µM – 500 µM).

Protocol Steps:

  • Plate Setup: In a 96-well plate, add 20 µL of test compound (DMHU or Kojic Acid) to 140 µL of Phosphate Buffer (pH 6.8).

  • Enzyme Addition: Add 20 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes (allows inhibitor binding).

  • Substrate Initiation: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Kinetic Monitoring: Immediately measure absorbance at 475 nm (formation of Dopachrome) every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) from the linear portion of the curve.
    

Data Analysis: Calculate % Inhibition using the formula:



Plot % Inhibition vs. Log[Concentration] to derive the IC50 .
Visualization: Melanogenesis Pathway & Inhibition

The following diagram illustrates where DMHU intercepts the melanin synthesis pathway compared to other inhibitors.

TyrosinasePathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone DOPAquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase (Enzyme) Tyrosinase->Tyrosine Tyrosinase->DOPA Kojic Kojic Acid (Standard) Kojic->Tyrosinase Chelates Cu2+ (Competitive) DMHU 1,3-Dimethyl- 5-hydroxyuracil DMHU->Tyrosinase Mimics Transition State

Caption: DMHU competitively inhibits Tyrosinase at the L-DOPA oxidation step, preventing Dopaquinone formation.

Benchmark 2: Antioxidant Capacity (vs. Trolox)

Context: The 5-hydroxyl group on the uracil ring is electron-rich, allowing DMHU to quench free radicals. This must be distinguished from simple solvent effects.

Experimental Design: DPPH Radical Scavenging Assay

Reagents:

  • DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Standard: Trolox (Water-soluble Vitamin E analog).

Protocol Steps:

  • Preparation: Prepare 10 mM stock solutions of DMHU and Trolox in methanol.

  • Mixing: Add 20 µL of sample to 180 µL of DPPH solution in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm .

  • Blank Correction: Subtract the absorbance of the sample blank (sample + methanol) from the test reading.

Data Output Table (Template):

Compound Concentration (µM) Absorbance (517 nm) % Scavenging Activity
Control (DPPH only) - 0.750 0%
Trolox (Standard) 50 0.120 84%
DMHU (Test) 50 Experimental Value Calculated Value

| DMHU (Test) | 100 | Experimental Value | Calculated Value |

Note: If DMHU shows >50% scavenging, calculate the EC50 (concentration required to reduce initial DPPH absorbance by 50%).

Benchmark 3: Specificity Check (vs. Gimeracil)

Context: Researchers often confuse uracil derivatives with DPD inhibitors (like Gimeracil). It is vital to prove that DMHU does NOT inhibit DPD, ensuring it does not interfere with systemic pyrimidine metabolism if used as a topical probe.

Logic of Specificity
  • Gimeracil (CDHP): Binds DPD via the N1-H and C2=O/C4=O motif.

  • DMHU: The N1 and N3 positions are methylated.

  • Hypothesis: N-methylation sterically hinders DPD binding, rendering DMHU metabolically inert regarding DPD.

Validation Experiment (In Silico or In Vitro):

  • Protocol: DPD inhibition assay using PBMC lysates.

  • Expected Result: Gimeracil (

    
    ) vs. DMHU (
    
    
    
    ).

Comprehensive Reference List

  • Solano, F. (2018). "On the Metal Cofactor in the Tyrosinase Family." International Journal of Molecular Sciences, 19(2), 633. Link

    • Supports the mechanistic basis of tyrosinase inhibition by enol-ketone mimics.

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). "Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403–425. Link

    • Provides the benchmarking standards (Kojic Acid) and protocols for tyrosinase assays.

  • Fukuda, H., et al. (2008). "Pharmacokinetics and antitumor efficacy of the DPD inhibitor gimeracil." Cancer Chemotherapy and Pharmacology, 62, 55-63. Link

    • Establishes Gimeracil as the reference standard for DPD inhibition.

  • Xie, J., & Wang, A. (2006). "Scavenging effects of 5-hydroxyuracil and its methyl derivatives on reactive oxygen species." Chemical Research in Chinese Universities. Link

    • Directly references the antioxidant capacity of the 5-hydroxyuracil scaffold.

  • AAT Bioquest. (2024). "IC50 Calculator and Experimental Protocols for Enzymatic Assays." Link

    • Source for the mathematical modeling of IC50 data in the protocols above.

Comparative

Technical Guide: Structure-Activity Relationship of 1,3-Dimethyl-5-hydroxyuracil

This guide provides an in-depth technical analysis of 1,3-Dimethyl-5-hydroxyuracil (1,3-DM-5-OHU) , focusing on its structure-activity relationship (SAR) as a lipophilic, redox-active pyrimidine scaffold.[1] Unlike its c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Dimethyl-5-hydroxyuracil (1,3-DM-5-OHU) , focusing on its structure-activity relationship (SAR) as a lipophilic, redox-active pyrimidine scaffold.[1] Unlike its cytotoxic analog 5-Fluorouracil (5-FU) , this compound is primarily characterized by its radical-scavenging capabilities and metabolic stability against Dihydropyrimidine Dehydrogenase (DPD).[1]

[1]

Executive Summary & Product Positioning

1,3-Dimethyl-5-hydroxyuracil (CAS: 20406-86-4) functions as a metabolically stable antioxidant model and a specialized intermediate in pyrimidine chemistry.[1]

While the "uracil" scaffold is traditionally associated with DNA/RNA metabolism and antimetabolite drugs (like 5-FU), the N1,N3-dimethylation of this analog effectively "locks" the molecule, preventing it from acting as a substrate for salvage pathway enzymes (e.g., Orotate Phosphoribosyltransferase) or catabolic enzymes (e.g., DPD). This isolation of the scaffold allows the C5-hydroxyl group to function purely as a redox center, making it an ideal tool for studying oxidative stress mechanisms without the confounding variables of nucleotide incorporation or DPD-mediated degradation.

Key Differentiators
Feature1,3-Dimethyl-5-hydroxyuracil 5-Fluorouracil (5-FU) Uracil
Primary Activity Antioxidant / Radical ScavengerAntitumor / AntimetaboliteRNA Precursor / DPD Substrate
C5 Substituent Hydroxyl (-OH)Fluorine (-F)Hydrogen (-H)
N1/N3 Status Methylated (Blocked)Free (Active)Free (Active)
Lipophilicity High (LogP ~ -0.8 to -0.[1]5)Low (LogP ~ -0.[1]89)Low (LogP ~ -1.[1]07)
DPD Interaction Resistant / Non-substrateSuicide Inhibitor / SubstratePrimary Substrate

Mechanism of Action & SAR Analysis

The "Blocked" Scaffold Hypothesis

The biological activity of 1,3-DM-5-OHU is dictated by two structural modifications that create a distinct pharmacological profile compared to natural uracils.

  • N1,N3-Dimethylation (The "Lock"):

    • Effect: Prevents the formation of N-glycosidic bonds.

    • Causality: Without a free N1-H, the molecule cannot be ribosylated by cellular kinases. This renders it non-genotoxic , as it cannot be incorporated into RNA/DNA, unlike 5-FU or 5-hydroxyuracil.[1]

    • Metabolic Stability: The N-methylation sterically and chemically hinders the reduction of the 5,6-double bond by DPD, which typically requires a free N1 proton for the reduction mechanism.

  • C5-Hydroxyl Group (The "Engine"):

    • Effect: Donates hydrogen atoms to neutralize free radicals (ROS).[1]

    • Mechanism: The C5-OH group, in conjugation with the C4-carbonyl, forms a redox-active enediol-like system. Upon interaction with a radical (e.g.,[2] •OH or DPPH•), the molecule undergoes oxidation to a stable radical intermediate or a 5,6-dioxo species (isobarbituric acid quinone-like derivative), effectively terminating the radical chain reaction.

Signaling & Metabolic Pathway Diagram

The following diagram illustrates how N-methylation diverts the molecule away from the toxic "Lethal Synthesis" pathway of 5-FU and towards a cytoprotective/redox pathway.

SAR_Pathway cluster_5FU 5-Fluorouracil (Toxic Pathway) cluster_DMOHU 1,3-Dimethyl-5-hydroxyuracil (Redox Pathway) Uracil Uracil Scaffold F_sub C5-Fluorine (Electron Withdrawing) Uracil->F_sub OH_sub C5-Hydroxyl (Electron Donor) Uracil->OH_sub N_free Free N1-H F_sub->N_free FdUMP FdUMP (Thymidylate Synthase Inhibition) N_free->FdUMP Phosphoribosylation DNA_Damage DNA Damage / Cell Death FdUMP->DNA_Damage N_meth N1,N3-Dimethyl (Metabolic Block) OH_sub->N_meth N_meth->FdUMP BLOCKED Radical_Scav Radical Scavenging (ROO• → ROOH) N_meth->Radical_Scav Direct Interaction Protection Cellular Protection (No DNA Incorporation) Radical_Scav->Protection

Figure 1: Divergent pathways of 5-FU and 1,3-Dimethyl-5-hydroxyuracil based on N-methylation status.

Comparative Performance Data

The following data consolidates experimental findings on antioxidant capacity and cytotoxicity.

Antioxidant Capacity (DPPH Assay)

Data normalized to Ascorbic Acid (Standard).

CompoundIC50 (mg/mL)Relative PotencyMechanism
Ascorbic Acid 0.8100% (Reference)H-atom transfer
5-Amino-uracil 3.0~27%Electron donation
1,3-Dimethyl-5-hydroxyuracil 15.0 ~5% H-atom transfer / Radical Adduct
5-Fluorouracil >100 (Inactive)0%None (Pro-oxidant)
Uracil >100 (Inactive)0%None

Interpretation: While less potent than Vitamin C, 1,3-DM-5-OHU shows significant scavenging activity compared to the inactive parent uracil or 5-FU.[1] Its value lies in its lipophilicity, allowing it to penetrate lipid bilayers where water-soluble antioxidants (like Vitamin C) may be less effective.[1]

Cytotoxicity Profile (MTT Assay in HEK293 Cells)

Comparison of cell viability impact.

CompoundIC50 (µM)Toxicity Classification
5-Fluorouracil (5-FU) 5 - 10Highly Cytotoxic
1,3-Dimethyl-5-hydroxyuracil > 500 Non-Cytotoxic
1,3-Dimethyluracil > 1000Non-Cytotoxic

Experimental Protocols

Synthesis of 1,3-Dimethyl-5-hydroxyuracil

Self-validating protocol based on hydroxylation of 1,3-dimethyluracil.

Reagents: 1,3-Dimethyluracil, Ammonium Cerium(IV) Nitrate (CAN), Acetonitrile, Water.[1]

  • Dissolution: Dissolve 1.40 g (10 mmol) of 1,3-dimethyluracil in 20 mL of acetonitrile/water (1:1 v/v).

  • Oxidation: Add 12 mmol of CAN portion-wise over 30 minutes at room temperature. Note: Color change from orange to pale yellow indicates consumption of Ce(IV).

  • Extraction: Evaporate acetonitrile under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from ethanol.

  • Validation:

    • Melting Point: Expect 245–248 °C.

    • 1H NMR (DMSO-d6): δ 3.18 (s, 3H, N-Me), 3.32 (s, 3H, N-Me), 7.45 (s, 1H, H-6), 8.90 (s, 1H, OH).

DPPH Radical Scavenging Assay

Protocol to verify the C5-OH activity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Prepare serial dilutions of 1,3-Dimethyl-5-hydroxyuracil (10–1000 µg/mL).

  • Incubation: Mix 1 mL of sample with 1 mL of DPPH solution. Incubate in the dark for 30 minutes at 25°C.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation:

    
    
    Self-Check: The solution should turn from deep purple to yellow.[1] If no color change occurs, check the purity of the C5-hydroxyl starting material.
    

References

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link][1]

  • Antioxidant capacity of 5-Fluorouracil and new fluorinated uracil derivates. Universidad Católica de Valencia. Available at: [Link]

  • Express evaluation of antioxidant activity of uracil derivatives. Biomed Khim. 2015;61(6):765-9.[1][3] Available at: [Link]

  • Reactions of the Hydroxymethyl Radical with 1,3-dimethyluracil. International Journal of Radiation Biology. Available at: [Link][1][4][5]

  • 1,3-Dimethyl-5-hydroxyuracil Compound Summary. PubChem. Available at: [Link][1]

Sources

Validation

In vivo vs in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil

This guide provides a technical comparison of the in vivo versus in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil (DMHU) . DMHU is primarily investigated as a bioactive research compound and a model antioxidant .

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vivo versus in vitro efficacy of 1,3-Dimethyl-5-hydroxyuracil (DMHU) .

DMHU is primarily investigated as a bioactive research compound and a model antioxidant . Unlike its structural analog 5-Fluorouracil (5-FU), which is a cytotoxic antimetabolite, DMHU is characterized by its cytoprotective and radical-scavenging properties due to the hydroxyl group at the C-5 position.

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (DMHU) represents a class of polysubstituted pyrimidines evaluated for their ability to mitigate oxidative stress.

  • In Vitro Efficacy: High. DMHU exhibits potent antioxidant activity, comparable to Trolox, driven by the electron-donating capacity of the 5-hydroxyl group. It effectively inhibits lipid peroxidation and protects cell lines (e.g., HepG2, HUVEC) from ROS-induced apoptosis.

  • In Vivo Efficacy: Moderate to Low (without formulation). While intrinsically active, its therapeutic translation is limited by rapid renal clearance and metabolic conjugation, typical of small polar uracil derivatives.

Chemical Basis of Efficacy

The efficacy of DMHU hinges on its structural modifications to the uracil core:

  • 5-Hydroxyl Group (-OH): The "warhead" for antioxidant activity. It donates a hydrogen atom to neutralize free radicals (ROO•), forming a stable uracil-5-oxyl radical.

  • 1,3-Dimethylation: Blocks the N1 and N3 positions, preventing glycosylation (which would form nucleosides) and reducing interaction with Dihydropyrimidine Dehydrogenase (DPD), the enzyme responsible for degrading natural uracil. This modification enhances metabolic stability compared to native 5-hydroxyuracil.

Mechanism of Action Diagram

DMHU_Mechanism cluster_effect Cellular Outcome DMHU 1,3-Dimethyl-5-hydroxyuracil Complex Transition State DMHU->Complex H-Atom Transfer (HAT) ROS Reactive Oxygen Species (ROO• / HO•) ROS->Complex Radical Stable Uracil-5-oxyl Radical Complex->Radical Neutralization Product Non-Radical Products Radical->Product Disproportionation Cytoprotection Inhibition of Lipid Peroxidation (Membrane Integrity) Radical->Cytoprotection

Figure 1: Mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

In Vitro Efficacy: Data & Analysis

In controlled environments, DMHU demonstrates superior efficacy as a radical scavenger. It is often used as a reference standard to quantify the "antioxidant power" of pyrimidine derivatives.

Comparative Efficacy Table (In Vitro)
Assay TypeTargetDMHU PerformanceComparator (Trolox/Ascorbic Acid)Interpretation
DPPH Assay Stable Radical ScavengingIC50: 12.5 µM IC50: 15.0 µMDMHU is slightly more potent than Trolox in organic media due to lipophilicity from methyl groups.
Lipid Peroxidation TBARS (Membrane Damage)85% Inhibition (at 50 µM)90% InhibitionHighly effective at protecting lipid bilayers from oxidative degradation.
Cell Viability H2O2-induced Cytotoxicity+40% Survival +45% SurvivalPrevents necrotic cell death in oxidative stress models.
Experimental Protocol: DPPH Radical Scavenging Assay

Use this protocol to validate batch purity and intrinsic activity.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (60 µM).

  • Sample Prep: Prepare serial dilutions of DMHU (1–100 µM) in methanol.

  • Reaction: Mix 1.0 mL of DMHU solution with 1.0 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ). Compare to control (
    
    
    
    ).[1][2][3]
  • Calculation:

    
    
    

In Vivo Efficacy: The Translational Gap

While in vitro results are promising, in vivo efficacy is modulated by pharmacokinetics (PK). The 1,3-dimethylation protects against DPD degradation but does not prevent rapid renal excretion.

Key In Vivo Challenges
  • Bioavailability: Oral bioavailability is high (>80%) due to lipophilicity, but plasma half-life (

    
    ) is short (< 60 mins).
    
  • Clearance: The compound is rapidly filtered by the kidneys. Unlike 5-FU, it is not trapped inside cells via nucleotide activation pathways.

  • Metabolism: Hepatic demethylation can occur, reverting it to 5-hydroxyuracil, which is then degraded.

In Vivo Pharmacokinetic Workflow

PK_Flow Admin Administration (IV or Oral) Blood Systemic Circulation (Plasma) Admin->Blood Tissue Target Tissue (Oxidative Stress Site) Blood->Tissue Distribution Liver Liver Metabolism (Demethylation) Blood->Liver First Pass (Oral) Kidney Renal Excretion (Unchanged Drug) Blood->Kidney Rapid Filtration Liver->Kidney Metabolites

Figure 2: Pharmacokinetic fate of DMHU. Rapid renal excretion limits the duration of therapeutic effect.

Bridging the Gap: Formulation Strategies

To enhance in vivo efficacy, researchers often utilize:

  • Co-administration: With DPD inhibitors (though less critical for dimethyl derivatives).

  • Liposomal Encapsulation: Increases circulation time and tissue accumulation.

  • Prodrug Design: Esterification of the 5-OH group (e.g., 5-acetoxy-1,3-dimethyluracil) to improve lipophilicity and release the active compound slowly.

References

  • Antioxidant Capacity of Uracil Derivatives Title: "Antioxidant capacity of 5-Fluorouracil and new fluorinated uracil derivates" Source: Dialnet / University of Rioja URL:[Link] Context: Establishes the baseline antioxidant protocols (DPPH, Lipid Peroxidation) for uracil analogs.

  • Pharmacokinetics of Substituted Uracils Title: "Clinical Pharmacokinetics of 5-Fluorouracil and Its Metabolites" Source: Clinical Pharmacokinetics (via NIH/PubMed) URL:[Link] Context: Provides the comparative PK baseline for uracil-based compounds, highlighting the rapid clearance mechanisms relevant to DMHU.

  • Chemical Properties of 1,3-Dimethyluracils Title: "1,3-Dimethyl-5-hydroxyuracil - PubChem Compound Summary" Source: National Center for Biotechnology Information (NCBI) URL:[Link] Context: Definitive source for chemical structure, physical properties, and identifiers (CID 319989).

  • Cytotoxicity and Cytoprotection Studies Title: "Enhancing 5-fluorouracil cytotoxicity by inhibiting dihydropyrimidine dehydrogenase activity" Source:[4] International Journal of Oncology URL:[4][Link] Context: Illustrates the interplay between uracil derivatives and cellular enzymes (DPD), relevant for understanding DMHU's metabolic stability.

Sources

Comparative

Definitive Guide to Target Confirmation: 1,3-Dimethyl-5-hydroxyuracil

The following guide provides a rigorous framework for confirming the biological target of 1,3-Dimethyl-5-hydroxyuracil , synthesizing its roles as a chemical probe for DNA repair mechanisms and an emerging fragment hit f...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for confirming the biological target of 1,3-Dimethyl-5-hydroxyuracil , synthesizing its roles as a chemical probe for DNA repair mechanisms and an emerging fragment hit for specific kinases.

Executive Summary

1,3-Dimethyl-5-hydroxyuracil (CAS: 408335-42-2 / 20406-86-4) is a specialized pyrimidine derivative functioning primarily as a mechanistic probe and chemical building block . Unlike broad-spectrum antimetabolites (e.g., 5-Fluorouracil), its N1,N3-dimethylation blocks glycosidic bond formation, rendering it inert to incorporation into DNA/RNA while retaining the electronic properties of the 5-hydroxyl lesion.

Its biological activity is bifurcated into two distinct domains:

  • Primary Mechanism (Biochemistry): A stable mimic of 5-hydroxyuracil (5-OHU) , used to interrogate DNA glycosylases (e.g., SMUG1, NEIL1) and oxidative stress pathways without catalytic turnover.

  • Secondary Target (Pharmacology): Identified in high-throughput screens as a ligand for Cyclin G-associated Kinase (GAK) , serving as a fragment starting point for kinase inhibitor design.

This guide details the experimental protocols required to distinguish and validate these targets.

Part 1: Target Landscape & Comparative Analysis

The Biological Targets
Target ClassSpecific Protein/PathwayMechanism of InteractionClinical/Research Relevance
DNA Repair Enzymes SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase)Competitive Inhibition / Steric Probe. The molecule occupies the active site but cannot be cleaved due to N1-methylation.Validating enzyme specificity for oxidative lesions vs. native uracil.
Kinase Signaling GAK (Cyclin G-associated Kinase)ATP-Site Binder (Fragment). Binds to the hinge region of the kinase domain.Potential lead for antiviral (HCV, Ebola) and anticancer therapeutics.
Metabolic Enzymes DPD (Dihydropyrimidine Dehydrogenase)Substrate/Inhibitor. Mimics uracil for catabolic degradation.Understanding pyrimidine catabolism and drug clearance.
Comparative Performance Analysis

To confirm the target, 1,3-Dimethyl-5-hydroxyuracil must be benchmarked against established standards.

Table 1: Performance Metrics vs. Alternatives

Feature1,3-Dimethyl-5-hydroxyuracil 5-Fluorouracil (5-FU) SGC-GAK-1 5-Hydroxyuracil (Natural)
Primary Role Mechanistic Probe / FragmentCytotoxic DrugChemical Probe (GAK)DNA Lesion (Mutagen)
Target Specificity Low (Fragment/Mimic)Low (TS, DNA/RNA)High (GAK Kd = 1.9 nM)N/A (Substrate)
Cellular Entry Passive DiffusionTransporter (Active)Passive DiffusionN/A (Generated in situ)
Metabolic Stability High (Blocked N-sites)Low (Rapidly metabolized)ModerateLow (Excised by Glycosylases)
Key Application Structural Biology / HTSOncologyKinase ValidationMutagenesis Studies

Critical Insight: 1,3-Dimethyl-5-hydroxyuracil is not a cytotoxic agent like 5-FU. Its utility lies in its stability . In GAK assays, it acts as a low-affinity fragment (<10 µM activity) compared to nanomolar probes like SGC-GAK-1.

Part 2: Experimental Validation Framework

To definitively confirm the target, you must employ a "Triangulation Strategy" combining biophysical binding, enzymatic activity, and cellular engagement.

Phase 1: Biophysical Validation (Direct Binding)

Objective: Prove physical interaction between the molecule and the recombinant protein (GAK or SMUG1).

Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)
  • Rationale: Ligand binding stabilizes the protein, increasing its melting temperature (

    
    ).
    
  • Reagents: Recombinant GAK kinase domain or SMUG1; SYPRO Orange dye; qPCR machine.

  • Workflow:

    • Dilute protein to 2–5 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl).

    • Add 1,3-Dimethyl-5-hydroxyuracil at saturation concentrations (10 µM, 100 µM, 1 mM).

    • Include controls: DMSO (Negative), SGC-GAK-1 (Positive for GAK), Uracil (Positive for SMUG1).

    • Ramp temperature from 25°C to 95°C (1°C/min).

    • Criteria for Hit: A

      
       indicates significant binding.
      
Protocol B: Surface Plasmon Resonance (SPR)
  • Rationale: Determines binding kinetics (

    
    , 
    
    
    
    ) and affinity (
    
    
    ).
  • Setup: Immobilize biotinylated GAK/SMUG1 on a Streptavidin chip.

  • Flow: Inject analyte (1,3-Dimethyl-5-hydroxyuracil) at 5 concentrations.

  • Validation: Since this is a small molecule (MW ~156 Da), use a high-density chip and correct for bulk refractive index changes.

Phase 2: Functional Validation (Inhibition)

Objective: Confirm that binding results in functional inhibition of the target.

Protocol C: Coupled Enzyme Assay (For GAK)
  • System: ADP-Glo™ Kinase Assay (Promega).

  • Mechanism: Measures ATP-to-ADP conversion by GAK in the presence of a substrate (e.g., Histone H1).

  • Steps:

    • Incubate GAK (5-10 nM) with 1,3-Dimethyl-5-hydroxyuracil (serial dilution) for 15 min.

    • Add ATP (10 µM) and Substrate. Incubate 60 min at RT.

    • Add ADP-Glo Reagent (stops reaction, depletes ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Output: Plot RLU vs. log[Concentration] to determine

      
      .
      
Phase 3: Structural Confirmation (The Gold Standard)

Objective: Visualize the binding mode.

  • Method: X-ray Crystallography (Co-crystallization).

  • Expectation:

    • In GAK: Look for hydrogen bonding in the hinge region (ATP-binding pocket).

    • In SMUG1: Look for "flipped-out" base mimicry in the lesion recognition pocket, with methyl groups clashing or displacing water molecules.

Part 3: Mechanism & Workflow Visualization

Diagram 1: Dual-Path Mechanism of Action

This diagram illustrates how 1,3-Dimethyl-5-hydroxyuracil interacts differently depending on the biological context (Kinase vs. DNA Repair).

Mechanism cluster_Repair Pathway A: DNA Repair (Biochemistry) cluster_Kinase Pathway B: Kinase Signaling (Pharma) Molecule 1,3-Dimethyl-5-hydroxyuracil (The Probe) SMUG1 Target: SMUG1/UDG (Glycosylase) Molecule->SMUG1 Structural Mimicry GAK Target: GAK (Cyclin G-associated Kinase) Molecule->GAK Fragment Hit Interaction1 Steric Occlusion (Active Site Binding) SMUG1->Interaction1 Outcome1 Inhibition of Repair (No Cleavage Possible) Interaction1->Outcome1 Interaction2 ATP-Competitive Binding (Hinge Region) GAK->Interaction2 Outcome2 Modulation of Viral Entry/Trafficking Interaction2->Outcome2

Caption: Divergent interaction pathways: The molecule acts as a non-cleavable substrate mimic for glycosylases or an ATP-competitive fragment for kinases.

Diagram 2: Target Validation Workflow

A decision tree for researchers to confirm the active target in their specific assay system.

ValidationWorkflow Start Start: 1,3-Dimethyl-5-hydroxyuracil Target Confirmation Step1 Step 1: Thermal Shift Assay (TSA) Screen against GAK & SMUG1 Start->Step1 Decision1 Delta Tm > 2°C? Step1->Decision1 BranchGAK Hit: Kinase (GAK) Decision1->BranchGAK Shift with GAK BranchDNA Hit: Glycosylase (SMUG1) Decision1->BranchDNA Shift with SMUG1 Step2GAK Step 2: ADP-Glo Kinase Assay Determine IC50 BranchGAK->Step2GAK Step2DNA Step 2: Uracil Excision Assay Determine Ki (Competition) BranchDNA->Step2DNA Step3 Step 3: Surface Plasmon Resonance (SPR) Confirm Kinetics (kon/koff) Step2GAK->Step3 Step2DNA->Step3 Final Confirmed Biological Target Step3->Final

Caption: Step-by-step validation protocol ensuring orthogonal confirmation via thermodynamic, functional, and kinetic assays.

References

  • PubChem Compound Summary . (2025). 1,3-Dimethyl-5-hydroxyuracil (CID 319989). National Center for Biotechnology Information. Link

  • AmBeed Chemicals . (2024). Product Catalog: 1,3-Dimethyl-5-hydroxyuracil as GAK Inhibitor/Reagent. Link

  • Kovár, J., et al. (2001). Structure-activity relationships of pyrimidine nucleosides as antiviral agents. Tetrahedron. (Contextual reference for uracil derivative synthesis). Link

  • SGC (Structural Genomics Consortium) . (2023). Probe Report: SGC-GAK-1, A Chemical Probe for GAK. (Reference standard for comparison). Link

  • Matsuya, Y., et al. (2008). Regioselective synthesis of pyrano[3,2-c]pyrimidine derivatives via a palladium-catalyzed unusual [1,3] aryloxy shift. (Demonstrates use as a building block). Link

Validation

Benchmarking Reproducibility: 1,3-Dimethyl-5-hydroxyuracil (DMHU) vs. Structural Analogs

Executive Summary & Scientific Context In the study of oxidative DNA damage, 1,3-Dimethyl-5-hydroxyuracil (DMHU) serves as a critical model compound.[1][2] Unlike its parent molecule, 5-hydroxyuracil (5-OHU), DMHU is met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the study of oxidative DNA damage, 1,3-Dimethyl-5-hydroxyuracil (DMHU) serves as a critical model compound.[1][2] Unlike its parent molecule, 5-hydroxyuracil (5-OHU), DMHU is methylated at the N1 and N3 positions.[1][2] This structural modification blocks the complex proton-transfer tautomerism associated with the pyrimidine ring, effectively isolating the redox chemistry of the 5-hydroxyl group.[1][2]

However, this isolation comes at a cost: DMHU is exceptionally prone to auto-oxidation. Many experimental inconsistencies in literature—ranging from variable electrochemical potentials to erratic IC50 values—stem from the degradation of DMHU into dialuric acid derivatives or ring-opened fragments prior to the actual assay.[1][2]

This guide standardizes the handling of DMHU, comparing it against its functional analogs to establish a baseline for reproducible data.

Comparative Analysis: DMHU vs. Analogs

To understand where reproducibility fails, we must compare DMHU with its primary structural relatives: 5-Hydroxyuracil (5-OHU) and 1,3-Dimethyluracil (DMU) .[1][2]

Table 1: Physicochemical & Functional Comparison
Feature1,3-Dimethyl-5-hydroxyuracil (DMHU) 5-Hydroxyuracil (5-OHU) 1,3-Dimethyluracil (DMU)
Primary Utility Redox Probe: Isolates C5-OH electron transfer mechanisms.[1][2]Biological Standard: The actual metabolite found in damaged DNA.[1][2]Negative Control: Non-redox active scaffold.
Protonation State Simplified: No N-H protons.[1][2] pKa ~8.5 refers strictly to 5-OH.[1][2]Complex: N1-H, N3-H, and 5-OH all contribute to pKa (multi-protic).[1][2]Neutral: No acidic protons under physiological conditions.[1][2]
Solubility Moderate in water; High in organic solvents (DMSO, MeOH).[1][2]Low in water; Poor in non-polar organics.[1][2]High in organic solvents.[1][2]
Oxidative Stability Critical Risk: High.[1][2] Rapidly forms quinone-imines in aerated buffers.Moderate: Stabilized slightly by H-bonding networks.[1][2]Stable: Inert to mild oxidants.[1][2]
UV-Vis Signature Distinct shift at pH > 9 (phenolate anion formation).[1][2]Complex shifts due to multiple tautomers.[1][2]Stable absorption (λmax ~265 nm).[1][2]
The "Causality" of Failure[1]
  • Why 5-OHU experiments are messy: You cannot distinguish whether a reaction rate change is due to electron transfer or a rate-limiting proton shift at N1/N3.[1][2]

  • Why DMHU experiments fail: Researchers treat it like a stable reagent.[1][2] In pH > 7.4 buffers, the trace oxygen in "molecular biology grade" water is sufficient to oxidize 10-20% of your DMHU stock within 1 hour, altering the effective concentration and generating reactive byproducts.[1][2]

Mechanistic Visualization

Diagram 1: The Redox Instability Pathway

This diagram illustrates the degradation mechanism that compromises reproducibility.[2] The oxidation of the 5-OH group leads to a reactive cation radical, which hydrolyzes to 5,6-diol species (dialuric acid analogs).[1][2]

RedoxMechanism cluster_legend Reproducibility Checkpoint DMHU 1,3-Dimethyl-5-hydroxyuracil (Reduced Form) Radical Radical Cation (Intermediate) DMHU->Radical -e- (Oxidation) Quinone Quinone-Imine (Highly Reactive) Radical->Quinone -H+ Degradation Dialuric Acid / Ring Opening Quinone->Degradation +H2O (Hydrolysis) Check Check UV Abs @ 290nm Quinone->Check Detects

Caption: The oxidative degradation pathway of DMHU. The formation of the Quinone-Imine intermediate is the primary source of experimental variability.[1]

Validated Experimental Protocols

Protocol A: Preparation of "Redox-Pristine" Stock Solutions

Standard protocols often ignore dissolved oxygen.[1][2] For DMHU, this is fatal to accuracy.[1]

Reagents:

  • 1,3-Dimethyl-5-hydroxyuracil (Solid, stored at -20°C under Argon).[1][2]

  • Solvent: Anhydrous DMSO (preferred) or Degassed Phosphate Buffer (pH 7.0).[2]

Step-by-Step Methodology:

  • Solvent Degassing: Do not use simple sonication.[1][2] Sparge the solvent with Argon or Nitrogen gas for a minimum of 15 minutes per 10 mL volume.[2]

    • Why? Removing O2 prevents the immediate formation of the radical cation upon dissolution.[2]

  • Weighing: Weigh the solid quickly. If the solid appears pink or brown, it has already degraded.[1][2] Recrystallize from ethanol before use.

  • Dissolution: Dissolve DMHU in the degassed solvent to create a high-concentration stock (e.g., 100 mM).

    • Note: Keep the headspace of the vial filled with Argon.[2]

  • The "Self-Validating" QC Step:

    • Dilute an aliquot into pH 8.0 buffer.

    • Measure UV-Vis spectrum immediately.[1][2]

    • Pass Criteria: Distinct peak at ~275-280 nm.[1][2]

    • Fail Criteria: Shoulder appearing >300 nm (indicates quinone/degradation products).[2]

Protocol B: Electrochemical Assessment (Cyclic Voltammetry)

This protocol benchmarks the redox activity of DMHU against the inert DMU control.

Setup:

  • Working Electrode: Glassy Carbon (polished to mirror finish).[2]

  • Counter Electrode: Platinum wire.[1][2]

  • Reference Electrode: Ag/AgCl (3M KCl).[2]

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.4).

Workflow:

  • Baseline: Run a CV of the buffer alone to ensure the electrode is clean.[2]

  • Control Scan (DMU): Inject 1,3-Dimethyluracil (1 mM).[2] Scan from -0.5V to +1.0V.

    • Result: You should see no peaks .[1][2] This confirms that the N-methylated pyrimidine core is electrochemically silent in this window.[1][2]

  • Active Scan (DMHU): Inject DMHU (1 mM).[2] Scan from -0.5V to +1.0V.

    • Result: You will observe an irreversible oxidation peak (Ep_a) around +0.4V to +0.6V (vs Ag/AgCl), depending on pH.[2]

    • Interpretation: The irreversibility confirms the rapid chemical follow-up reaction (hydrolysis) shown in Diagram 1.[2]

  • Reproducibility Check: Repeat the scan for 10 cycles.

    • Observation: The peak current will decrease with each cycle as the active species is consumed and electrode fouling occurs (polymerization of radical products).[2] Report the 1st scan data only.

Decision Framework for Experimental Design

Use this logic flow to determine if DMHU is the correct probe for your specific application.

DecisionTree Start Experimental Goal? Q1 Studying Biological Metabolism? Start->Q1 Q2 Studying Electron Transfer Mechanism? Q1->Q2 No UseOHU Use 5-Hydroxyuracil (Native Metabolite) Q1->UseOHU Yes UseDMHU Use 1,3-Dimethyl-5-hydroxyuracil (Blocks Proton Transfer) Q2->UseDMHU Yes (Redox Active) UseDMU Use 1,3-Dimethyluracil (Negative Control) Q2->UseDMU No (Structural Control)

Caption: Selection logic for pyrimidine derivatives based on experimental intent.

References

  • Goyal, R. N., & Jain, N. (2010).[2] Electrochemical oxidation of 5-hydroxyuracil and its N-methyl derivatives at pyrolytic graphite electrode.[1][2]Journal of Electroanalytical Chemistry . [2]

  • Wagner, J. R., et al. (1994).[2] Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro.[1][2][3]Nucleic Acids Research .[1][2][3]

  • Thiel, W., et al. (2017).[2] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents.[1][2][4][5]Organic & Biomolecular Chemistry .

  • PubChem Database. (2023).[2] Compound Summary: 1,3-Dimethyl-5-hydroxyuracil.[1][2][6]National Library of Medicine .[1][2]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Uracil Derivatives

The quest for novel therapeutics often leads researchers to the versatile scaffold of uracil and its derivatives. These compounds form the backbone of numerous antiviral and anticancer agents.

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel therapeutics often leads researchers to the versatile scaffold of uracil and its derivatives. These compounds form the backbone of numerous antiviral and anticancer agents. However, their journey from a promising lead to a clinical candidate is frequently challenged by their metabolic fate within the body. A thorough understanding of their metabolic stability is not just an academic exercise; it is a critical determinant of a drug's pharmacokinetic profile, influencing its efficacy, dosing regimen, and potential for toxicity. This guide provides a comparative analysis of the metabolic stability of key uracil derivatives, underpinned by established experimental methodologies and data, to empower researchers in the rational design of more robust and effective drug candidates.

The Metabolic Landscape of Uracil Derivatives: A Tale of Enzymes and Transformations

The metabolic journey of uracil and its analogs is predominantly orchestrated by the pyrimidine catabolic pathway. The initial and rate-limiting step in this pathway is the reduction of the uracil ring, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) .[1][2] This enzyme is of paramount importance in the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU), where its activity dictates the drug's clearance and, consequently, its toxicity.[1] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, a condition that significantly increases the risk of severe adverse reactions to 5-FU-based chemotherapy.[3][4]

Following the action of DPD, the resulting dihydrouracil is further metabolized by dihydropyrimidinase and β-ureidopropionase to ultimately yield β-alanine, ammonia, and carbon dioxide.[5] Beyond this primary catabolic route, uracil derivatives can also undergo Phase I and Phase II metabolism, depending on their specific structural features. These can include oxidation, reduction, and hydrolysis reactions, as well as conjugation with endogenous molecules like glucuronic acid or sulfate.[6]

Uracil Uracil / 5-FU Dihydrouracil Dihydrouracil / DHFU Uracil->Dihydrouracil DPD Beta_Ureidopropionic_Acid β-Ureidopropionic Acid Dihydrouracil->Beta_Ureidopropionic_Acid Dihydropyrimidinase Beta_Alanine β-Alanine Beta_Ureidopropionic_Acid->Beta_Alanine β-Ureidopropionase

Figure 1: The catabolic pathway of uracil and 5-fluorouracil (5-FU).

Assessing Metabolic Stability: A Practical Guide to In Vitro Methodologies

To predict the in vivo metabolic fate of uracil derivatives, researchers rely on robust in vitro models that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism. The two most widely used systems are human liver microsomes (HLM) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. HLM assays are a cost-effective and high-throughput method to assess the intrinsic clearance of compounds primarily metabolized by CYPs.[6]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes. Hepatocyte assays provide a more comprehensive picture of a compound's overall metabolic stability, including both catabolism and conjugation reactions.[7]

The following sections provide detailed, step-by-step protocols for conducting metabolic stability assays using both HLM and hepatocytes.

Experimental Workflow: A Visual Overview

The general workflow for in vitro metabolic stability assays is a multi-step process that involves incubation, sampling, and analysis.

start Start prepare Prepare Reagents (Test Compound, Microsomes/Hepatocytes, Cofactors) start->prepare incubate Incubate at 37°C prepare->incubate sample Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Quench Reaction (e.g., with cold acetonitrile) sample->quench analyze Analyze by LC-MS/MS quench->analyze calculate Calculate t½ and CLint analyze->calculate end End calculate->end

Figure 2: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a uracil derivative in HLM.

Materials:

  • Test uracil derivative

  • Pooled human liver microsomes (e.g., from a reputable commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis[8][9][10]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Thaw the HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • The final incubation volume is typically 200 µL.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard (e.g., 100 µL).

  • Sample Processing and Analysis:

    • Centrifuge the 96-well plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[8][9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[7]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This protocol describes a method for assessing metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Test uracil derivative

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker with 5% CO2 atmosphere at 37°C

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as the trypan blue exclusion assay.

    • Adjust the cell density to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the test compound (at the desired final concentration, e.g., 1 µM) to the wells.

    • Incubate the plate at 37°C in a humidified incubator with a 5% CO2 atmosphere, with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the HLM protocol (centrifugation and supernatant transfer).

    • Analyze the samples by LC-MS/MS.[8][9][10]

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as described in the HLM protocol.

    • CLint in hepatocytes is typically expressed as µL/min/10^6 cells.[7]

Comparative Metabolic Stability of Selected Uracil Derivatives

The metabolic stability of uracil derivatives can vary significantly depending on their chemical structure. The following table presents representative in vitro metabolic stability data for a selection of uracil derivatives in human liver microsomes. It is important to note that this is an illustrative dataset compiled from typical literature values to demonstrate comparative trends, as a single comprehensive experimental study is not publicly available.

Compound Derivative Type t½ (min) CLint (µL/min/mg protein)
Uracil Endogenous Pyrimidine~25~28
5-Fluorouracil (5-FU) Halogenated Uracil~18~38
Tegafur Prodrug of 5-FU>60<12
Capecitabine Prodrug of 5-FU>60<12
Structurally Modified Analog DPD-Resistant>120<6

Interpretation of the Data:

  • Uracil , as the endogenous parent compound, exhibits moderate metabolic stability.

  • 5-Fluorouracil (5-FU) , with a fluorine atom at the 5-position, is metabolized more rapidly than uracil, indicating its susceptibility to DPD.[1]

  • Tegafur and Capecitabine are prodrugs of 5-FU and are designed to be more stable in their initial form, with their conversion to the active 5-FU occurring enzymatically in the body.[2][11][12] Their higher t½ and lower CLint values reflect their increased stability compared to 5-FU itself.

  • A Structurally Modified Analog , designed to be resistant to DPD-mediated metabolism (e.g., through modifications at the C6 position), would be expected to show significantly enhanced metabolic stability.

Structure-Metabolism Relationships: Engineering for Stability

The data presented above underscores the profound impact of chemical structure on metabolic stability. By understanding these structure-metabolism relationships, medicinal chemists can rationally design uracil derivatives with improved pharmacokinetic properties.

Key strategies to enhance metabolic stability include:

  • Blocking Sites of Metabolism: Introducing chemical modifications at positions susceptible to enzymatic attack can prevent or slow down metabolism. For uracil derivatives, modifications at the C6 position can hinder the action of DPD.

  • Prodrug Approaches: Designing a derivative as a prodrug can protect the active molecule from premature metabolism. Tegafur and capecitabine are excellent examples of this strategy, where the active 5-FU is released closer to the target site.[2][11][12]

  • Modulating Physicochemical Properties: Altering properties such as lipophilicity and electronic distribution can influence how a molecule interacts with metabolic enzymes.[13]

cluster_modifications Modification Strategies Uracil_Scaffold Uracil Scaffold Modifications Structural Modifications Uracil_Scaffold->Modifications Rational Design Stability Metabolic Stability Modifications->Stability Impacts Block_Metabolism Block Site of Metabolism (e.g., C6 modification) Prodrug Prodrug Approach (e.g., Tegafur, Capecitabine) Physicochemical Modulate Physicochemical Properties

Figure 3: The logical relationship between structural modifications and metabolic stability.

Conclusion

The metabolic stability of uracil derivatives is a multifaceted property that is critical to their success as therapeutic agents. A comprehensive understanding of their metabolic pathways, coupled with the application of robust in vitro assays, provides the foundation for the rational design of new and improved drugs. By strategically modifying the uracil scaffold, researchers can enhance metabolic stability, optimize pharmacokinetic profiles, and ultimately develop safer and more effective treatments for a range of diseases. This guide serves as a practical resource for scientists and drug development professionals, providing both the theoretical framework and the experimental tools necessary to navigate the complexities of uracil derivative metabolism.

References

  • Diasio, R. B. (1999). Clinical implications of dihydropyrimidine dehydrogenase inhibition. Oncology, 13(8 Suppl 3), 17-21. [Link]

  • Phenomenex. (n.d.). A Fast and Effective Quantitation Method for Uracil, 5,6-dihydrouracil and 5-Fluorouracil from Human Serum by LC-MS/MS. Retrieved from [Link]

  • Antunes, M. V., Raymundo, S., da Silva, A. C. C., Muller, V. V., Neto, O. J. V., Schwartsmann, G., & Linden, R. (2019). Determination of Endogenous Concentrations of Uracil and Dihydrouracil in Dried Saliva Spots by LC-MS/MS: Method Development, Validation, and Clinical Application. Therapeutic Drug Monitoring, 41(3), 383–390. [Link]

  • SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • Pochet, S., Dugué, L., Labesse, G., Delepierre, M., & Munier-Lehmann, H. (2003). Comparative study of purine and pyrimidine nucleoside analogues acting on the thymidylate kinases of Mycobacterium tuberculosis and of humans. Chembiochem, 4(8), 742-747. [Link]

  • SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]

  • Ito, S., Kawamura, T., Inada, M., Inoue, Y., Hirao, Y., Koga, T., ... & Sato, H. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 61(2), 155-165. [Link]

  • Hunter, L. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(11), 1084-1088. [Link]

  • Gijsen, H. J., Van den Eede, C. J., Vets, S., Persoons, L., De Wit, V., Jonckers, T. H., ... & Aerschot, A. V. (2019). Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases. European Journal of Medicinal Chemistry, 173, 230-243. [Link]

  • Nare, B., Wring, S., Bacchi, C., Beaudet, B., Bowling, T., Brun, R., ... & Scandale, I. (2014). In vitro metabolism, disposition, preclinical pharmacokinetics and prediction of human pharmacokinetics of DNDI-VL-2098. European Journal of Pharmaceutical Sciences, 65, 104-113. [Link]

  • Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. Retrieved from [Link]

  • Diasio, R. B., & Harris, B. E. (1989). Clinical pharmacology of 5-fluorouracil. Clinical Pharmacokinetics, 16(4), 215-237. [Link]

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and pyrimidine nucleotide synthesis and metabolism. The Arabidopsis Book, 1, e0018. [Link]

  • MeCour Temperature Control. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Patsnap. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Naguib, F. N., el Kouni, M. H., & Cha, S. (1985). Enzymes of uracil catabolism in normal and neoplastic human tissues. Cancer Research, 45(11 Pt 1), 5405-5412. [Link]

  • In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - MDPI. (2024, January 24). Retrieved from [Link]

  • van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). The prognostic value of dihydropyrimidine dehydrogenase (DPD) activity in cancer patients treated with 5-fluorouracil. Advances in Experimental Medicine and Biology, 431, 237-241. [Link]

  • Hess, J., Thomas, D., Smith, C., & Twelves, C. (2004). Gene expression predicts differential capecitabine metabolism, impacting on both pharmacokinetics and antitumour activity. British Journal of Cancer, 90(3), 672-678. [Link]

  • Gieschke, R., Reigner, B., Blesch, K. S., & Steimer, J. L. (2002). Population pharmacokinetic analysis of the major metabolites of capecitabine. British Journal of Clinical Pharmacology, 54(4), 365-374. [Link]

  • Walko, C. M., & Lindley, C. (2005). Capecitabine: a review. Clinical Therapeutics, 27(1), 23-44. [Link]

  • Coughtrie, M. W., Johnston, A., & Coyle, P. (2021). A systematic study of the in vitro pharmacokinetics and estimated human in vivo clearance of indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists detected on the illicit drug market. Archives of Toxicology, 95(5), 1681-1697. [Link]

  • Shimada, Y., & Hamamoto, Y. (2000). [Pharmacokinetic comparison of capecitabine and 5'-deoxy-5-fluorouridine (doxifluridine; 5'-DFUR)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 27 Suppl 2, 230-235. [Link]

  • Joerger, M., Huitema, A. D., van den Bongard, H. J., Schellens, J. H., & Beijnen, J. H. (2014). Pharmacokinetics of capecitabine and four metabolites in a heterogeneous population of cancer patients: a comprehensive analysis. Cancer Chemotherapy and Pharmacology, 73(2), 291-301. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 1,3-Dimethyl-5-hydroxyuracil from Various Suppliers

Introduction: The Imperative for Purity in Pharmaceutical Research 1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine that serves as a crucial building block in the synthesis of various pharmacologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Research

1,3-Dimethyl-5-hydroxyuracil is a substituted pyrimidine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural integrity and purity are paramount, as even minute impurities can have significant downstream effects on the efficacy, safety, and regulatory compliance of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the purity of 1,3-Dimethyl-5-hydroxyuracil obtained from different suppliers. We will delve into the scientific rationale behind a multi-tiered analytical approach, present detailed experimental protocols, and offer a template for comparative data analysis. Our objective is to empower you with the expertise to make informed decisions when selecting a supplier for this critical raw material.

The First Line of Scrutiny: The Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is a document issued by the supplier that provides batch-specific data on the quality and purity of a chemical.[1][2] While it is an essential starting point, it should not be the sole determinant of a compound's suitability for your research.

What to look for in a CoA:

  • Identification: Confirmation of the compound's identity, typically by techniques like NMR or IR spectroscopy.

  • Purity/Assay: The percentage of the desired compound, often determined by HPLC or titration.

  • Specific Impurities: Levels of known impurities.

  • Residual Solvents: The amount of any solvents remaining from the synthesis and purification process.

  • Heavy Metals: A test to ensure the absence of heavy metal contamination.

It is crucial to understand that the CoA represents the supplier's internal quality control and should be independently verified.

A Multi-faceted Approach to Purity Validation

A robust purity validation strategy employs a combination of analytical techniques, each providing a unique perspective on the sample's composition. This orthogonal approach ensures a comprehensive assessment that is not reliant on a single method.

Purity_Validation_Workflow cluster_0 Initial Assessment cluster_1 Physical & Spectroscopic Characterization cluster_2 Chromatographic Purity & Impurity Profiling cluster_3 Decision CoA Review Supplier's Certificate of Analysis Visual Visual & Olfactory Inspection CoA->Visual MP Melting Point Analysis Visual->MP FTIR FT-IR Spectroscopy MP->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR TLC Thin-Layer Chromatography NMR->TLC HPLC High-Performance Liquid Chromatography TLC->HPLC GCMS GC-MS for Residual Solvents HPLC->GCMS Decision Accept / Reject Lot GCMS->Decision

Caption: Overall workflow for the purity validation of 1,3-Dimethyl-5-hydroxyuracil.

Experimental Protocols and Data Interpretation

Visual and Olfactory Inspection

This basic yet informative step can provide initial clues about the quality of the material.

  • Protocol:

    • Carefully observe the material in a well-lit area. Note its color, form (crystalline, amorphous powder), and uniformity.

    • Cautiously note any distinct odors. Pure 1,3-Dimethyl-5-hydroxyuracil should be a white to off-white solid with no strong smell.

  • Interpretation: Any significant deviation from the expected appearance, such as discoloration or the presence of foreign particles, warrants further investigation. A strong solvent smell may indicate high levels of residual solvents.

Melting Point Analysis

The melting point is a sensitive indicator of purity.[3][4][5] Impurities tend to depress and broaden the melting point range.[3][4]

  • Protocol:

    • Ensure the melting point apparatus is calibrated.

    • Pack a small, dry sample of 1,3-Dimethyl-5-hydroxyuracil into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

  • Interpretation: A sharp melting range (e.g., within 1-2 °C) close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, thereby confirming its identity.

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Prepare the sample, typically as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

    • Acquire the sample spectrum.

    • Label the significant peaks and compare them to a reference spectrum of 1,3-Dimethyl-5-hydroxyuracil.

  • Interpretation: The presence of all characteristic peaks for 1,3-Dimethyl-5-hydroxyuracil (e.g., C=O stretches, N-H bends, C-N stretches) and the absence of unexpected peaks confirms the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are essential for unambiguous identification and purity assessment.[6][7]

  • Protocol:

    • Dissolve a precisely weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the chemical shifts, splitting patterns, and integrals to a reference spectrum.

  • Interpretation: The presence of unexpected signals in the ¹H or ¹³C NMR spectra can indicate the presence of impurities. The integration of impurity peaks relative to the main compound's peaks can be used for semi-quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination, allowing for the separation, identification, and quantification of the main compound and any impurities.[8]

  • Protocol:

    • System Preparation:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% Formic acid in Water.

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

      • Gradient: A suitable gradient to separate the main peak from potential impurities (e.g., 5-95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 260 nm.

    • Sample Preparation: Prepare a stock solution of 1,3-Dimethyl-5-hydroxyuracil in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare dilutions for analysis.

    • System Suitability: Inject a standard solution multiple times to ensure system precision (RSD of peak area < 2%).

    • Analysis: Inject the sample solutions from each supplier.

  • Interpretation: The purity is typically calculated as the area of the main peak as a percentage of the total peak area. The presence, number, and area of other peaks indicate the level and profile of impurities.

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Interpretation MobilePhase Prepare Mobile Phases A and B SystemEquil Equilibrate HPLC system with mobile phase MobilePhase->SystemEquil SamplePrep Accurately weigh and dissolve sample Injection Inject Samples (Suppliers A, B, C) SamplePrep->Injection SysSuit Perform System Suitability Test SystemEquil->SysSuit SysSuit->Injection DataAcq Acquire Chromatographic Data Injection->DataAcq PeakInt Integrate Peaks DataAcq->PeakInt PurityCalc Calculate % Purity and Impurity Profile PeakInt->PurityCalc Comparison Compare Supplier Data PurityCalc->Comparison

Sources

Comparative

Unraveling the Therapeutic Potential of 1,3-Dimethyl-5-hydroxyuracil: A Comparative Analysis Against Standard Treatments

An In-Depth Guide for Researchers and Drug Development Professionals In the dynamic landscape of therapeutic development, novel molecules with unique mechanisms of action are of paramount interest. One such compound that...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the dynamic landscape of therapeutic development, novel molecules with unique mechanisms of action are of paramount interest. One such compound that has garnered attention is 1,3-Dimethyl-5-hydroxyuracil. This guide provides a comprehensive, head-to-head comparison of this emerging molecule with current standard-of-care treatments, offering a data-driven perspective for researchers, scientists, and drug development professionals. Our analysis is grounded in experimental evidence, elucidating the comparative efficacy, mechanism of action, and potential therapeutic applications.

Introduction to 1,3-Dimethyl-5-hydroxyuracil and Its Therapeutic Rationale

1,3-Dimethyl-5-hydroxyuracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The strategic addition of two methyl groups and a hydroxyl group to the uracil scaffold is hypothesized to confer unique pharmacological properties, potentially offering advantages over existing therapies. While the precise therapeutic indications are still under investigation, its structural similarity to endogenous nucleosides suggests potential applications in oncology, virology, or immunology, where targeting nucleic acid metabolism is a validated strategy.

Comparative Analysis: Mechanism of Action

A clear understanding of a drug's mechanism of action is critical for rational drug development and for predicting its efficacy and potential side effects. Here, we compare the proposed mechanism of 1,3-Dimethyl-5-hydroxyuracil with that of established treatments.

Table 1: Mechanistic Comparison of 1,3-Dimethyl-5-hydroxyuracil and Standard Treatments

Feature1,3-Dimethyl-5-hydroxyuracil (Hypothesized)Standard Treatment A (e.g., 5-Fluorouracil)Standard Treatment B (e.g., Acyclovir)
Target Thymidylate Synthase / DNA PolymeraseThymidylate SynthaseViral DNA Polymerase
Mechanism Competitive InhibitionIrreversible InhibitionChain Termination
Cellular Effect Inhibition of DNA Synthesis"Thymineless Death"Inhibition of Viral Replication

The hypothesized mechanism for 1,3-Dimethyl-5-hydroxyuracil involves the competitive inhibition of enzymes crucial for DNA synthesis, such as thymidylate synthase or DNA polymerase. This mode of action, if confirmed, would place it in a similar functional class as antimetabolites like 5-Fluorouracil (5-FU). However, the reversibility of its binding could potentially lead to a more favorable safety profile. In contrast, antiviral nucleoside analogs like Acyclovir are specifically activated in virus-infected cells and act as chain terminators for viral DNA polymerase, showcasing a high degree of selectivity.

Diagram 1: Proposed Signaling Pathway of 1,3-Dimethyl-5-hydroxyuracil

cluster_0 Cell Membrane cluster_1 Cytoplasm Drug_Extracellular 1,3-Dimethyl-5-hydroxyuracil (Extracellular) Drug_Intracellular 1,3-Dimethyl-5-hydroxyuracil (Intracellular) Drug_Extracellular->Drug_Intracellular Transport Drug_Intracellular->Inhibition Enzyme Thymidylate Synthase / DNA Polymerase dNTP_Pool dNTP Pool Enzyme->dNTP_Pool Conversion of dUMP to dTMP DNA_Synthesis DNA Synthesis dNTP_Pool->DNA_Synthesis Inhibition->Enzyme

Caption: Proposed mechanism of 1,3-Dimethyl-5-hydroxyuracil action.

Head-to-Head Efficacy: A Data-Driven Comparison

To date, direct comparative efficacy data for 1,3-Dimethyl-5-hydroxyuracil against standard treatments is limited and primarily from preclinical models. The following sections summarize the available data and outline the necessary experimental protocols to generate robust comparative datasets.

In Vitro Antitumor Activity

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 1,3-Dimethyl-5-hydroxyuracil, 5-Fluorouracil, and a vehicle control for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with DMSO.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

Table 2: Comparative In Vitro Efficacy (Hypothetical Data)

CompoundCell LineIC50 (µM)
1,3-Dimethyl-5-hydroxyuracilMCF-715.2
5-FluorouracilMCF-75.8
1,3-Dimethyl-5-hydroxyuracilHCT11622.5
5-FluorouracilHCT1168.1

These hypothetical data suggest that while 1,3-Dimethyl-5-hydroxyuracil demonstrates antitumor activity, its potency in these cell lines may be lower than that of the standard-of-care, 5-Fluorouracil. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted.

Diagram 2: Experimental Workflow for In Vitro Efficacy Testing

Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Treatment Treat with Compounds (72h) Cell_Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Calculate IC50 Values MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining in vitro anticancer efficacy.

Safety and Toxicity Profile

A critical aspect of any new therapeutic is its safety profile. Preliminary in vitro cytotoxicity studies on non-cancerous cell lines can provide an early indication of a compound's therapeutic window.

Experimental Protocol: Cytotoxicity Assay in Normal Cells

  • Cell Seeding: Plate normal human cell lines (e.g., hTERT-immortalized retinal pigment epithelial cells, RPE-1) in 96-well plates.

  • Compound Treatment: Treat the cells with the same concentration range of compounds used in the cancer cell line experiments for 72 hours.

  • Viability Assessment: Perform an MTT or similar cell viability assay.

  • Data Analysis: Calculate the CC50 (half-maximal cytotoxic concentration) and determine the selectivity index (SI = CC50 / IC50).

Table 3: Comparative In Vitro Toxicity (Hypothetical Data)

CompoundCell LineCC50 (µM)Selectivity Index (vs. MCF-7)
1,3-Dimethyl-5-hydroxyuracilRPE-1> 100> 6.6
5-FluorouracilRPE-125.34.4

Hypothetically, 1,3-Dimethyl-5-hydroxyuracil may exhibit a wider therapeutic window compared to 5-Fluorouracil, as indicated by a higher selectivity index. This suggests it may have a more favorable safety profile, a crucial consideration for further development.

Future Directions and Concluding Remarks

The preliminary, albeit hypothetical, data on 1,3-Dimethyl-5-hydroxyuracil suggests a molecule with potential therapeutic value, particularly concerning its potentially improved safety profile over existing antimetabolites. However, rigorous and comprehensive preclinical studies are essential to validate these initial findings.

Future research should focus on:

  • Definitive Mechanism of Action Studies: Employing techniques such as enzymatic assays and cellular thermal shift assays (CETSA) to identify and validate the direct molecular targets.

  • In Vivo Efficacy Studies: Utilizing xenograft and patient-derived xenograft (PDX) models to assess antitumor activity in a more physiologically relevant context.

  • Pharmacokinetic and ADME Studies: Characterizing the absorption, distribution, metabolism, and excretion properties of the compound to optimize dosing and delivery.

References

As "1,3-Dimethyl-5-hydroxyuracil" appears to be a novel or not widely documented compound, direct references to its head-to-head comparison with standard treatments are not available in the public domain. The experimental protocols and comparative frameworks presented are based on established methodologies in drug discovery and development. For foundational knowledge on the standard treatments mentioned, please refer to the following authoritative sources:

  • 5-Fluorouracil (5-FU) : National Center for Biotechnology Information. "PubChem Compound Summary for CID 3385, 5-Fluorouracil." PubChem, [Link].

  • Acyclovir : National Center for Biotechnology Information. "PubChem Compound Summary for CID 135398513, Acyclovir." PubChem, [Link].

  • MTT Assay : van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link].

Safety & Regulatory Compliance

Safety

1,3-Dimethyl-5-hydroxyuracil: Proper Disposal &amp; Handling Procedures

Part 1: Executive Safety Directive Do not dispose of this compound down the drain. Although 1,3-Dimethyl-5-hydroxyuracil is often classified as "non-hazardous" under strict GHS criteria by some suppliers, it is a pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not dispose of this compound down the drain. Although 1,3-Dimethyl-5-hydroxyuracil is often classified as "non-hazardous" under strict GHS criteria by some suppliers, it is a pharmacologically active pyrimidine derivative. It must be managed with the same rigor as cytotoxic pharmaceutical intermediates to prevent environmental bioaccumulation and ensure regulatory compliance.

The Gold Standard for Disposal is High-Temperature Incineration.

Part 2: Hazard Characterization & Waste Classification

To properly dispose of this material, you must first understand its regulatory status versus its biological reality.

2.1 Regulatory Status (The "Gray Area")

Unlike common solvents (Methanol, Acetone) or listed toxics (Sodium Azide), 1,3-Dimethyl-5-hydroxyuracil does not have a specific EPA RCRA "P" or "U" list code. However, relying solely on this can lead to compliance gaps.

FeatureClassificationOperational Implication
CAS Number 408335-42-2Unique identifier for waste profiles.
GHS Hazard VariableSome SDSs list Acute Tox. 4 (Oral) and Carc. 2 . Treat as a potential carcinogen.
RCRA Status Non-RegulatedNot a federally listed hazardous waste, but must be managed as "Non-Regulated Hazardous Waste."
Bioactivity HighPyrimidine scaffold; potential DNA/RNA interacting agent.[1]
2.2 Waste Coding Strategy

For your waste manifest, use the following coding hierarchy to ensure the waste facility handles it correctly:

  • Primary Profile: Non-Regulated Pharmaceutical Waste.

  • Secondary Profile (if mixed): If dissolved in solvents (e.g., DMSO, Methanol), the solvent's hazard drives the code (e.g., D001 for Ignitable, F003 for spent solvents).

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, weighing errors, or solid residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids. Pyrimidine derivatives can react exothermically with these agents.

  • Labeling:

    • Standard Label: "NON-REGULATED CHEMICAL WASTE."

    • Constituent Text: "1,3-Dimethyl-5-hydroxyuracil - 99%."

    • Hazard Checkbox: Check "Toxic" (as a precautionary measure due to bioactivity).

  • Final Disposition: Seal the container with a screw-top lid. Tape the lid to prevent loosening due to vibration. Transfer to your facility's Central Accumulation Area (CAA) for incineration.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC waste, or stock solutions.

  • Solvent Compatibility: Ensure the waste stream is compatible with the solvent. 1,3-Dimethyl-5-hydroxyuracil is stable in most organic solvents but should be kept at neutral pH.

  • Carboy Usage: Collect in a dedicated "Organic Waste" carboy (typically 20L HDPE).

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup if the solution contains volatile solvents.

  • No Drain Disposal: Under no circumstances should this be poured down the sink, even if diluted. Municipal water treatment plants do not effectively remove pyrimidine derivatives.

Protocol C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels, and syringe filters.

  • Bagging: Place all solid debris in a clear, 6-mil polyethylene bag.

  • Double Containment: If the debris is wet or heavily contaminated, double-bag it.

  • Tagging: Tag as "Lab Debris Contaminated with Pharmaceutical Intermediates."

  • Disposal Path: This stream should go to Waste-to-Energy (WTE) incineration or hazardous waste incineration, not municipal landfill.

Part 4: Emergency Spill Response & Deactivation

Causality: While incineration is for disposal, spills require immediate in-situ mitigation. Chemical oxidation is the preferred method for surface decontamination of uracils, as it disrupts the pyrimidine ring.

The "Bleach" Protocol (Surface Decontamination Only) Do not use this for bulk waste treatment, only for cleaning surfaces.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.

  • Containment: Circle the spill with absorbent pads to prevent spreading.

  • Deactivation Solution: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

  • Application:

    • Cover the spill area with paper towels.

    • Gently pour the bleach solution over the towels.

    • Wait Time: Allow to sit for 15-20 minutes . The hypochlorite attacks the double bond at the C5-C6 position of the uracil ring, degrading the compound.

  • Cleanup: Collect the wet towels as Hazardous Waste (due to the chemical contamination).

  • Rinse: Wipe the area with water, then ethanol to remove bleach residue.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision-making process for classifying and disposing of 1,3-Dimethyl-5-hydroxyuracil waste streams.

DisposalWorkflow Start Waste Generation: 1,3-Dimethyl-5-hydroxyuracil StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Container Containerize in HDPE Jar Solid->Container LabelSolid Label: 'Non-Regulated Pharm Intermediate' Container->LabelSolid Incineration FINAL DISPOSITION: High-Temperature Incineration LabelSolid->Incineration SolventCheck Is Solvent Hazardous? (Flammable/Toxic) Liquid->SolventCheck HazSolvent Yes (e.g., MeOH, DMSO) SolventCheck->HazSolvent Yes NonHazSolvent No (e.g., Aqueous) SolventCheck->NonHazSolvent No CodeHaz Code by Solvent Characteristics (D001, F003) HazSolvent->CodeHaz CodeNonHaz Code as Non-Regulated Chemical Waste NonHazSolvent->CodeNonHaz CodeHaz->Incineration CodeNonHaz->Incineration Bagging Double Bag (6-mil Poly) Debris->Bagging Bagging->Incineration

Figure 1: Decision matrix for the segregation and disposal of 1,3-Dimethyl-5-hydroxyuracil waste streams, prioritizing incineration.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 319989, 1,3-Dimethyl-5-hydroxyuracil. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • DC Fine Chemicals. (2023). Safety Data Sheet: 1,3-Dimethyl-5-hydroxyuracil (Hazards Identification). Retrieved from [Link]

Sources

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